molecular formula C2H5NO3 B1594696 Aminohydroxyacetic acid CAS No. 4746-62-7

Aminohydroxyacetic acid

Cat. No.: B1594696
CAS No.: 4746-62-7
M. Wt: 91.07 g/mol
InChI Key: ZHWLPDIRXJCEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-hydroxyglycine is a hydroxy-amino acid that is glycine substituted by a hydroxy group at the alpha-position. It is a hydroxy-amino acid, a glycine derivative and a hemiaminal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO3/c3-1(4)2(5)6/h1,4H,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWLPDIRXJCEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963848
Record name Amino(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4746-62-7
Record name 2-Amino-2-hydroxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4746-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminohydroxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Stereoselective Synthesis of α-Amino-α-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Amino-α-hydroxy acids are privileged structural motifs found in a myriad of biologically active compounds and serve as invaluable chiral building blocks in pharmaceutical development.[1][2] Their therapeutic efficacy is often contingent on the precise stereochemical arrangement of the vicinal amino and hydroxyl functionalities. Consequently, the development of robust and highly stereoselective synthetic methodologies is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the core strategies for achieving stereocontrol in the synthesis of these vital compounds. We will dissect the mechanistic underpinnings and practical considerations of chiral auxiliary-mediated approaches, asymmetric catalysis, and enzymatic transformations. Each section is designed to move beyond mere procedural recitation, offering field-proven insights into the causality behind experimental choices, thus equipping researchers with the knowledge to select, optimize, and troubleshoot these complex synthetic routes.

The Strategic Imperative: Controlling Vicinal Stereocenters

The core challenge in synthesizing α-amino-α-hydroxy acids lies in the simultaneous and precise control of two adjacent stereocenters. The spatial relationship between the amino and hydroxyl groups—designated as syn or anti—and the absolute configuration (R/S) at each center dictates the molecule's three-dimensional shape and, by extension, its biological function. Unnatural amino acids (UAAs), including these derivatives, are critical tools for modulating the physicochemical properties and target selectivity of peptide-based drugs.[3] The choice of synthetic strategy is therefore a critical decision, balancing factors such as desired stereoisomer, scalability, atom economy, and the availability of starting materials.

The Architect's Tools: Chiral Auxiliary-Mediated Synthesis

This classical yet powerful strategy involves the temporary incorporation of a chiral auxiliary, a stereogenic molecule that directs the stereochemical outcome of a subsequent reaction.[4][5] The auxiliary acts as a "chiral architect," creating a diastereomeric intermediate whose inherent steric and electronic biases favor the formation of one stereoisomer over others.

The Evans Aldol Reaction: A Paradigm of Diastereocontrol

The Evans asymmetric aldol reaction is a benchmark for reliability and high diastereoselectivity, particularly for generating syn-aldol adducts.[1] The causality of this control stems from the formation of a rigid, chair-like six-membered transition state upon enolization with a boron triflate.

Causality of Stereoselection: The chiral oxazolidinone auxiliary, typically derived from an amino acid like valine or phenylalanine, chelates the boron atom. The bulky substituent on the auxiliary (e.g., isopropyl or benzyl) effectively blocks one face of the enolate, forcing the incoming aldehyde to approach from the less hindered side. This directed approach is the primary determinant of the product's absolute stereochemistry.

Evans_Aldol_Workflow cluster_0 Workflow: Evans Aldol Approach A Chiral Oxazolidinone Auxiliary B N-Acylation (e.g., Propionyl Chloride, Et3N) A->B Step 1 C N-Acyl Oxazolidinone B->C D Boron Enolate Formation (e.g., Bu2BOTf, DIPEA) C->D Step 2 E Chair-like Transition State D->E G syn-Aldol Adduct E->G C-C Bond Formation F Aldehyde (R-CHO) F->E H Auxiliary Cleavage (e.g., LiOH, H2O2) G->H Step 3 I Chiral β-Hydroxy α-Amino Acid Derivative H->I

Caption: Workflow for Evans Aldol based synthesis.

Experimental Protocol: Evans syn-Aldol Reaction

This protocol is a self-validating system; successful execution will yield a high diastereomeric ratio, verifiable by ¹H NMR analysis of the crude product, and a high yield of the purified adduct.

Step 1: N-Acylation of the Chiral Auxiliary

  • Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow addition of the desired acyl chloride (e.g., propionyl chloride, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting N-acyl oxazolidinone by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C (dry ice/acetone bath).

  • Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir for 30 minutes to ensure complete formation of the Z-enolate.

  • Add the aldehyde substrate (1.2 eq) dropwise. The solution is typically stirred at -78 °C for 2-3 hours, then allowed to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (H₂O₂). Caution: The H₂O₂ quench is exothermic. Stir vigorously for 1 hour.

  • Extract the product with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR.

Step 3: Auxiliary Cleavage

  • Dissolve the crude aldol adduct in a mixture of tetrahydrofuran (THF) and water.

  • Cool to 0 °C and add 30% H₂O₂ (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

  • Stir for 4-6 hours. After completion, quench any excess peroxide with aqueous sodium sulfite (Na₂SO₃).

  • Remove the THF under reduced pressure. The aqueous layer can be washed with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract the desired β-hydroxy acid product with ethyl acetate.

The Efficiency Engine: Asymmetric Catalysis

Asymmetric catalysis offers a more atom- and step-economical alternative to stoichiometric auxiliaries. Here, a small amount of a chiral catalyst regenerates itself, producing a large quantity of enantiomerically enriched product.

Sharpless Asymmetric Aminohydroxylation (AA): Direct Vicinal Functionalization

The Sharpless AA is a powerful method for the direct, syn-selective synthesis of 1,2-amino alcohols from alkenes.[6][7] The reaction utilizes an osmium tetroxide (OsO₄) catalyst in conjunction with a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) and a stoichiometric nitrogen source.[8][9][10]

Causality of Stereoselection: The reaction proceeds through a catalytic cycle. The OsO₄ catalyst first reacts with the nitrogen source (e.g., chloramine-T) to form an osmium(VIII) imido species. The chiral ligand binds to this osmium center, creating a chiral pocket. The alkene then undergoes a [3+2] or [2+2] cycloaddition with the imido complex. The ligand's rigid structure sterically directs the alkene to approach the metal center from a specific face, thereby controlling the enantioselectivity of the addition. Subsequent hydrolysis releases the amino alcohol product and regenerates the catalyst.[6]

Sharpless_AA_Cycle cluster_0 Catalytic Cycle: Sharpless Asymmetric Aminohydroxylation OsO4 OsO4 (Catalyst) Imido [L*]OsO3(NR) (Chiral Imido Complex) OsO4->Imido N-Source, L* Cycloadd [3+2] Cycloaddition Imido->Cycloadd Alkene Alkene (Substrate) Alkene->Cycloadd Osmacycle Os(VI) Azaglycolate Intermediate Cycloadd->Osmacycle Hydrolysis Hydrolysis (2 H2O) Osmacycle->Hydrolysis Hydrolysis->OsO4 Regenerates Catalyst Product syn-Amino Alcohol (Product) Hydrolysis->Product Reox Reoxidation (N-Source)

Caption: Catalytic cycle of the Sharpless AA reaction.

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation

Materials:

  • AD-mix-β (commercial mixture containing the catalyst, ligand, and base)

  • tert-Butanol (t-BuOH) and water (1:1 solvent system)

  • Nitrogen source: Chloramine-T trihydrate (TsN(Na)Cl·3H₂O) or an N-halocarbamate.

  • Alkene substrate (e.g., a cinnamate ester)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add t-BuOH and water (1:1 v/v). Stir vigorously and cool to 0 °C.

  • Add the AD-mix-β formulation (approx. 1.4 g per mmol of alkene). The mixture should be a clear, two-phase system.

  • Add the nitrogen source, for example, chloramine-T trihydrate (3.0 eq). Stir until it dissolves.

  • Add the alkene substrate (1.0 eq) to the cooled, stirring mixture.

  • Seal the flask and stir vigorously at 0-4 °C. The reaction progress can be monitored by TLC. Reactions are typically complete within 6-24 hours.

  • Once the reaction is complete, quench by adding sodium sulfite (Na₂SO₃, approx. 1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Extract the product with ethyl acetate. The combined organic layers should be washed with 2M NaOH to remove the sulfonamide byproducts, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected syn-amino alcohol. Enantiomeric excess (ee) should be determined by chiral HPLC.

The Precision of Nature: Enzymatic and Biocatalytic Methods

Biocatalysis leverages the exquisite selectivity of enzymes to perform stereochemically precise transformations, often under mild, aqueous conditions.[11] This approach is particularly valuable for producing highly enantiopure compounds.[12][13]

Dual-Enzyme Cascades: The "Hydrogen-Borrowing" Strategy

A sophisticated biocatalytic approach involves creating an artificial metabolic pathway in a one-pot system. For instance, a "hydrogen-borrowing" cascade can convert a readily available α-hydroxy acid into a chiral α-amino acid.[14]

Causality of Stereoselection:

  • Oxidation: A dehydrogenase enzyme (e.g., D-mandelate dehydrogenase) selectively oxidizes a D-α-hydroxy acid to the corresponding α-keto acid, reducing a cofactor (NAD⁺ to NADH).

  • Reductive Amination: A second enzyme, an amino acid dehydrogenase (e.g., L-leucine dehydrogenase), uses the α-keto acid, an ammonia source (NH₄⁺), and the NADH generated in the first step to produce the L-α-amino acid with exceptionally high enantioselectivity.[14]

The system is redox-neutral and self-sufficient, as the cofactor is recycled internally. The stereochemical outcome is dictated entirely by the inherent and typically absolute stereoselectivity of the second enzyme.

Enzyme_Cascade cluster_0 Workflow: Hydrogen-Borrowing Enzyme Cascade cluster_enz1 Enzyme 1: Dehydrogenase cluster_enz2 Enzyme 2: Amino Acid Dehydrogenase HA D-α-Hydroxy Acid KA α-Keto Acid HA->KA Oxidation NAD NAD+ AA L-α-Amino Acid KA->AA Reductive Amination NH4 NH4+ H2O H2O NADH NADH NAD:s->NADH:n NADH2 NADH NADH->NADH2 Cofactor Recycling NAD2 NAD+ NADH2:s->NAD2:n NH4->AA

Caption: Redox-neutral dual-enzyme cascade.

Critical Parameters for a Validated Synthesis

Protecting Group Strategy

The choice of protecting groups for the amine and hydroxyl functionalities is critical to prevent undesired side reactions.[15][16] An orthogonal protection strategy, where groups can be removed under different conditions, provides maximum flexibility.[17]

  • Amino Protection:

    • Boc (tert-Butoxycarbonyl): Stable to base, removed with acid (e.g., TFA).[15]

    • Cbz (Benzyloxycarbonyl): Stable to acid, removed by catalytic hydrogenolysis.[18]

  • Hydroxyl/Carboxyl Protection:

    • Silyl Ethers (e.g., TBDMS): Removed with fluoride sources (e.g., TBAF).

    • Benzyl Ethers/Esters: Removed by catalytic hydrogenolysis.

Data Summary: Comparison of Synthetic Strategies
StrategyKey Reagents/SystemStereocontrolAdvantagesLimitations
Evans Aldol Chiral Oxazolidinone, Bu₂BOTfHigh Diastereoselectivity (syn)Reliable, predictable, well-documented.Stoichiometric chiral material, multi-step process.
Sharpless AA OsO₄, Chiral Ligand, N-SourceHigh Enantioselectivity (syn)Catalytic, highly convergent, broad scope.[6]Uses toxic/expensive OsO₄, regioselectivity can be an issue.
Enzyme Cascade Two+ enzymes, cofactorExcellent Enantioselectivity (>99% ee)Environmentally benign, exceptional selectivity, mild conditions.[14]Requires enzyme availability/engineering, substrate scope can be limited.
Analysis of Stereochemical Purity

Accurate determination of enantiomeric excess (ee) and diastereomeric excess (de) is non-negotiable for validating a stereoselective synthesis.[19]

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying enantiomers. Requires a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Chiral Derivatizing Agents: Reacting the product with a chiral agent (e.g., Mosher's acid) creates diastereomers that are distinguishable by NMR.

    • Chiral Shift Reagents: Lanthanide complexes that induce chemical shift differences between enantiomers.[20]

  • Circular Dichroism (CD) Spectroscopy: A rapid, chiroptical method that can determine ee by measuring the differential absorption of circularly polarized light.[21][22]

Conclusion and Future Outlook

The stereoselective synthesis of α-amino-α-hydroxy acids is a mature field with a powerful and diverse toolkit available to the modern chemist. Chiral auxiliaries provide a robust and predictable path, asymmetric catalysis offers efficiency and atom economy, and biocatalysis delivers unparalleled selectivity under green conditions. The optimal strategy is dictated by the specific target molecule, required scale, and available resources. Future innovation will likely focus on the development of novel, non-precious metal catalysts, the expansion of the substrate scope for enzymatic processes through protein engineering[11], and the integration of these strategies into automated synthesis platforms to accelerate the discovery of new therapeutics.[23][] The principles and protocols outlined in this guide provide a solid foundation for professionals engaged in this challenging and rewarding area of drug development.

References

  • ResearchGate. (n.d.). Enzymatic asymmetric synthesis of α‐hydroxy/amino acids.[Link]

  • PMC. (n.d.). Molybdenum‐Catalyzed Asymmetric Amination of α‐Hydroxy Esters: Synthesis of α‐Amino Acids.[Link]

  • PubMed. (n.d.). Catalytic asymmetric syntheses of alpha-amino and alpha-hydroxyl acid derivatives.[Link]

  • Journal of the American Chemical Society. (2025). Asymmetric Access to δ-Hydroxy α-Amino Acids Bearing Two Adjacent Stereocenters from Inert Allylic Alcohols Via Cu/Ru Relay Catalysis.[Link]

  • Sci-Hub. (1997). Enantiospecific and diastereoselective synthesis of syn-β-amino-α-hydroxy acids. Tetrahedron: Asymmetry. [Link]

  • Università degli Studi di Milano. (n.d.). A New Diastereoselective Synthesis of anti-α-Alkyl α-Hydroxy β-Amino Acids.[Link]

  • DeepDyve. (n.d.). A New Diastereoselective Synthesis of anti ‐α‐Alkyl α‐Hydroxy β‐Amino Acids.[Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.[Link]

  • NIH. (n.d.). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide.[Link]

  • ProQuest. (n.d.). ELECTROPHILIC ASYMMETRIC SYNTHESIS OF ALPHA-HYDROXY ACIDS AND ALPHA-HYDROXY ACID DERIVATIVES.[Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination).[Link]

  • PubMed. (n.d.). Enzymatic production of enantiopure amino acids from mono-substituted hydantoin substrates.[Link]

  • PubMed. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism.[Link]

  • NPTEL. (n.d.). Protecting groups in organic synthesis.[Link]

  • Wikipedia. (n.d.). Sharpless oxyamination.[Link]

  • ResearchGate. (n.d.). The Sharpless Asymmetric Aminohydroxylation.[Link]

  • ResearchGate. (n.d.). Enzymatic routes for the synthesis of enantiopure (R)-2-hydroxy acids.[Link]

  • Wikipedia. (n.d.). Chiral auxiliary.[Link]

  • MDPI. (2020). One-Pot Biocatalytic Preparation of Enantiopure Unusual α-Amino Acids from α-Hydroxy Acids via a Hydrogen-Borrowing Dual-Enzyme Cascade.[Link]

  • NIH. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.[Link]

  • PMC. (n.d.). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules.[Link]

  • RSC Publishing. (n.d.). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules.[Link]

  • Taylor & Francis Online. (2019). Amino Acid-Protecting Groups.[Link]

  • ACS Publications. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.[Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups.[Link]

  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.[Link]

  • NIH. (n.d.). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids.[Link]

  • PMC. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.[Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups.[Link]

  • University of Glasgow. (n.d.). Determination of enantiomeric excess.[Link]

  • JKU ePUB. (n.d.). Organocatalytic Asymmetric Synthesis of Novel α-Functionalized β2,2-Amino Acid Derivatives and Methylene-Containing.[Link]

  • Frontiers. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis.[Link]

  • RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.[Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.[Link]

  • Analytical Methods Blog. (2012). HOT article: Rapid determination of enantiomeric excess.[Link]

  • PubMed. (2015). Asymmetric Synthesis of α-Aminoboronic Acid Derivatives by Copper-Catalyzed Enantioselective Hydroamination.[Link]

  • Semantic Scholar. (2015). Enantioselective Synthesis of ò-amino acids: A Review.[Link]

  • ResearchGate. (n.d.). Regioselective Activation of Aminothiazole(iminoxyacetic acid)acetic Acid: An Efficient Synthesis of the Monobactam Aztreonam.[Link]

  • ACS Publications. (n.d.). Stereoselective Synthesis of Functionalized α-Amino Acids Isolated by Filtration.[Link]

  • PMC. (n.d.). Amino Acids in the Development of Prodrugs.[Link]

  • RSC Publishing. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development.[Link]

  • PubMed. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.[Link]

Sources

An In-depth Technical Guide to the Biological Activity of Aminohydroxyacetic Acid (α-Hydroxyglycine)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Aminohydroxyacetic acid, also known as α-hydroxyglycine, is a fascinating and complex molecule with a dual character. It is an endogenous intermediate in the biosynthesis of bioactive amidated peptides and has been documented to induce convulsions, suggesting a significant interaction with the central nervous system. This technical guide provides a comprehensive overview of the current understanding of the biological activity of aminohydroxyacetic acid. We will delve into its chemical properties, known biological roles, and toxicological profile, with a particular focus on its convulsant activity and its potential as a glycine prodrug or mimetic. This guide also presents detailed experimental protocols for researchers investigating this and similar compounds, aiming to provide a solid foundation for future studies into its mechanism of action and therapeutic potential.

Introduction: The Enigmatic Nature of Aminohydroxyacetic Acid

Aminohydroxyacetic acid (α-hydroxyglycine) is a non-proteinogenic amino acid that holds a unique position at the intersection of metabolism and neuroactivity. Structurally, it is the simplest α-hydroxy amino acid, featuring a hydroxyl group on the α-carbon of glycine.[1][2] This seemingly minor modification imparts significant and divergent biological properties.

On one hand, α-hydroxyglycine is a key intermediate in the enzymatic amidation of peptides, a crucial post-translational modification for the activation of many hormones and neurotransmitters.[3] On the other hand, it is recognized for its ability to induce convulsions, pointing towards a potent effect on neuronal excitability.[1] This duality makes α-hydroxyglycine a compelling subject for in-depth investigation by researchers in neuroscience, pharmacology, and drug development. Understanding its biological activity is critical for elucidating its physiological roles and assessing its potential as a pharmacological tool or a therapeutic lead.

Physicochemical Properties and Synthesis

A thorough understanding of the biological activity of a compound begins with its fundamental chemical characteristics.

PropertyValueSource
Molecular Formula C2H5NO3[1]
Molecular Weight 91.07 g/mol [1]
Synonyms 2-Amino-2-hydroxyacetic acid, α-Hydroxyglycine[1][2]
Structure A glycine molecule with a hydroxyl group on the alpha-carbon. It exists as a hemiaminal.[1][2]-

Synthesis:

The synthesis of aminohydroxyacetic acid can be approached through several routes, often starting from glycine or glyoxylic acid. One common laboratory-scale synthesis involves the amination of α-bromoglycolic acid. For larger-scale production, methods starting from glyoxylic acid and ammonia have been explored.[4]

Biological Activities and Mechanisms of Action

The biological profile of aminohydroxyacetic acid is dominated by its effects on the central nervous system and its role in peptide metabolism.

Convulsant Activity

The most striking reported biological effect of aminohydroxyacetic acid is its ability to induce convulsions.[1] The precise mechanism underlying this activity is not yet fully elucidated, but several hypotheses can be proposed based on its structure and relationship to the major inhibitory neurotransmitter, glycine.

Proposed Mechanisms:

  • Glycine Receptor Antagonism: One plausible hypothesis is that α-hydroxyglycine acts as an antagonist at inhibitory glycine receptors. The glycine receptor is a chloride channel that, upon activation by glycine, hyperpolarizes the postsynaptic membrane, leading to neuronal inhibition. Blockade of this receptor would lead to disinhibition and subsequent hyperexcitability, manifesting as seizures.

  • Excitotoxicity via NMDA Receptor Modulation: Glycine is also a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. It is conceivable that α-hydroxyglycine could modulate NMDA receptor function in a way that promotes excitotoxicity, a process implicated in seizure activity.

  • Metabolic Conversion to a Neurotoxic Metabolite: The hemiaminal structure of α-hydroxyglycine may be unstable under physiological conditions, potentially leading to its conversion to other neuroactive compounds. One possibility is its breakdown to glyoxylic acid. While not directly linked to convulsions, high levels of glyoxylic acid are known to be metabolized to oxalate, which can lead to nephrotoxicity.[1][5] Further investigation is required to determine if glyoxylic acid or other metabolites contribute to the observed neurotoxicity.

Role in Peptide Amidation

In stark contrast to its convulsant properties, α-hydroxyglycine is a crucial, transient intermediate in the biosynthesis of C-terminally amidated peptides.[3] This enzymatic process is vital for the biological activity of numerous peptide hormones and neurotransmitters.

The reaction is catalyzed by the bifunctional enzyme Peptidylglycine α-Amidating Monooxygenase (PAM). The first step, catalyzed by the Peptidylglycine α-Hydroxylating Monooxygenase (PHM) domain, involves the hydroxylation of the α-carbon of a C-terminal glycine residue of a peptide precursor, forming a peptidyl-α-hydroxyglycine intermediate. The second step, catalyzed by the Peptidyl-α-hydroxyglycine α-Amidating Lyase (PAL) domain, leads to the cleavage of this intermediate, yielding the amidated peptide and glyoxylate.[6][7]

Diagram of the Peptide Amidation Pathway

PeptideAmidation Peptide_Gly Peptide-Glycine Peptide_aHG Peptide-α-Hydroxyglycine Peptide_Gly->Peptide_aHG PHM (Peptidylglycine α-Hydroxylating Monooxygenase) Amidated_Peptide Amidated Peptide Peptide_aHG->Amidated_Peptide PAL (Peptidyl-α-hydroxyglycine α-Amidating Lyase) Glyoxylate Glyoxylate Peptide_aHG->Glyoxylate ConvulsantActivityWorkflow A Animal Acclimation B Drug Preparation (α-Hydroxyglycine in Saline) A->B C Intraperitoneal Injection (Dose Groups & Vehicle) B->C D Observation & Video Recording (Latency, Severity, Duration) C->D E Data Analysis (Dose-Response, ED50) D->E

Caption: Workflow for assessing the convulsant activity of aminohydroxyacetic acid in mice.

In Vitro Electrophysiological Analysis of Glycine Receptor Modulation

This protocol utilizes whole-cell patch-clamp electrophysiology to directly assess the interaction of aminohydroxyacetic acid with glycine receptors expressed in a heterologous system.

Objective: To determine if aminohydroxyacetic acid acts as an agonist, antagonist, or modulator of glycine receptors.

Materials:

  • HEK293 cells stably expressing human α1 glycine receptors.

  • Cell culture reagents.

  • External and internal patch-clamp solutions.

  • Aminohydroxyacetic acid.

  • Glycine.

  • Strychnine (a known glycine receptor antagonist).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing α1 glycine receptors under standard conditions.

  • Electrophysiological Recording:

    • Prepare cells for recording by plating them on coverslips.

    • Perform whole-cell patch-clamp recordings from single cells.

    • Apply glycine at its EC50 concentration to elicit a baseline current.

    • Co-apply aminohydroxyacetic acid with glycine to test for modulatory effects.

    • Apply aminohydroxyacetic acid alone to test for agonist activity.

    • To test for antagonism, pre-apply aminohydroxyacetic acid followed by the application of glycine.

    • Use strychnine as a positive control for antagonism.

  • Data Analysis: Analyze the changes in current amplitude and kinetics in the presence of aminohydroxyacetic acid. Construct concentration-response curves to determine the potency (EC50 or IC50) of the compound.

Radioligand Binding Assay for Glycine Receptor Interaction

This protocol provides a method to quantify the binding affinity of aminohydroxyacetic acid to the glycine receptor.

[8]Objective: To determine the binding affinity (Ki) of aminohydroxyacetic acid for the glycine receptor.

Materials:

  • Membrane preparations from cells expressing glycine receptors (e.g., rat spinal cord or transfected cell lines).

  • [³H]Strychnine (a high-affinity radiolabeled antagonist for the glycine receptor).

  • Aminohydroxyacetic acid.

  • Glycine (for non-specific binding determination).

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from the source tissue or cells.

  • Binding Assay:

    • Set up a competition binding assay in a 96-well plate format.

    • Each well will contain the membrane preparation, a fixed concentration of [³H]strychnine (typically at its Kd), and varying concentrations of aminohydroxyacetic acid.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled glycine).

    • Incubate the plate to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Calculate the specific binding at each concentration of aminohydroxyacetic acid. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Toxicological Profile

The primary toxicological concern with aminohydroxyacetic acid is its convulsant activity. As discussed, the mechanism is not fully understood but likely involves disruption of inhibitory neurotransmission.

Furthermore, the potential for α-hydroxyglycine to be metabolized to glyoxylic acid raises concerns about nephrotoxicity. H[1][5]igh levels of glyoxylic acid can be converted to oxalate, leading to the formation of calcium oxalate crystals in the kidneys, which can cause acute kidney injury. T[1][5]herefore, any in vivo studies with aminohydroxyacetic acid should include monitoring of renal function.

Future Directions and Therapeutic Potential

The biological activities of aminohydroxyacetic acid present both challenges and opportunities for drug development.

  • Elucidating the Convulsant Mechanism: Further research is crucial to pinpoint the molecular target and mechanism responsible for the convulsant effects of α-hydroxyglycine. This knowledge could lead to the development of novel research tools for studying epilepsy and neuronal hyperexcitability.

  • Exploring the Glycine Prodrug Hypothesis: If the in vivo conversion of α-hydroxyglycine to glycine can be demonstrated and optimized, it could pave the way for the development of novel therapies for neurological disorders that benefit from enhanced glycinergic neurotransmission. This would require careful medicinal chemistry efforts to modify the molecule to enhance brain penetration and conversion to glycine while minimizing its inherent convulsant activity.

  • Targeting Peptide Amidation: As an intermediate in the peptide amidation pathway, derivatives of α-hydroxyglycine could potentially be designed as inhibitors or modulators of the PAM enzyme, offering a novel approach to regulating the levels of bioactive peptides in various diseases.

Conclusion

Aminohydroxyacetic acid is a molecule of significant interest due to its dual role as a metabolic intermediate and a neuroactive compound. Its convulsant properties highlight its potent effects on the central nervous system, while its involvement in peptide amidation underscores its importance in fundamental biological processes. This guide has provided a comprehensive overview of its known biological activities and detailed experimental protocols to facilitate further investigation. A deeper understanding of the mechanisms of action of aminohydroxyacetic acid will undoubtedly open new avenues for research and may ultimately lead to the development of novel therapeutic strategies for a range of neurological and endocrine disorders.

References

  • PubChem. (n.d.). 2-Amino-2-hydroxyacetic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Schwartz, B. L., Hashtroudi, S., Herting, R. L., Handerson, H., & Deutsch, S. I. (1991). Glycine prodrug facilitates memory retrieval in humans. Neurology, 41(9), 1341–1343.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 22, 2026, from [Link]

  • Jarois, D. R., Schimmelpfennig, L. E., & Gellman, S. H. (2024). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza-Cannizzaro Reaction. Chemistry – A European Journal, e202403202.
  • Rautio, J., Laine, K., Gynther, M., & Lahtela-Kakkonen, M. (2008). Prodrugs for Amines. Molecules, 13(3), 512-540.
  • Young, S. D., & Tamburini, P. P. (1991). Enzymatic peptidyl .alpha.-amidation proceeds through formation of an .alpha.-hydroxyglycine intermediate. Journal of the American Chemical Society, 113(19), 7418-7419.
  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657–678.
  • Wikipedia. (n.d.). Glyoxylic acid. Retrieved January 22, 2026, from [Link]

  • Kaufmann, P., Bergmann, A., & Melander, O. (2021). Enhancing Stability and Bioavailability of Peptidylglycine Alpha-Amidating Monooxygenase in Circulation for Clinical Use. Biomolecules, 11(11), 1649.
  • Bundgaard, H. (1991). Chemical stability and plasma-catalyzed dealkylation of peptidyl-alpha-hydroxyglycine derivatives--intermediates in peptide alpha-amidation. International journal of pharmaceutics, 77(2-3), 285-292.
  • Liu, X., et al. (2021). A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosin. Journal of Industrial Microbiology & Biotechnology, 48(5-6).
  • Yu, J., et al. (2022). Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy. Frontiers in Molecular Neuroscience, 15, 898801.
  • ChEBI. (n.d.). alpha-hydroxyglycine. European Bioinformatics Institute. Retrieved January 22, 2026, from [Link]

  • Lape, R., et al. (2008). Exploring the Activation Process of the Glycine Receptor. Journal of Neuroscience, 28(35), 8828-8838.
  • Ohno, Y., et al. (2018). Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. Molecules, 23(12), 3195.
  • Abcam. (2019, February 8). Brain slice electrophysiology video protocol [Video]. YouTube. [Link]

  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research. Retrieved January 22, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pro-Drug Development. Retrieved January 22, 2026, from [Link]

  • LETAIEF, A., et al. (2024). Hair-straightening cosmetics containing glyoxylic acid induce crystalline nephropathy.
  • ANSES. (2023). Opinion on the review of knowledge of the renal toxicity of glyoxylic acid in hair-straightening products.
  • Chemistry For Everyone. (2025, July 6). How Is Glycine Synthesized? [Video]. YouTube. [Link]

  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • MDPI. (n.d.). Cyclization-activated Prodrugs. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). What Rules the Relative Stability of α-, β- and γ-Glycine Polymorphs?. Retrieved January 22, 2026, from [Link]

  • Frontiers. (2023). Seizure susceptibility to various convulsant stimuli in the BTBR mouse model of autism spectrum disorders. Retrieved January 22, 2026, from [Link]

  • PubMed. (2015). In Vitro Reconstitution of Formylglycine-Generating Enzymes Requires Copper(I). Retrieved January 22, 2026, from [Link]

  • PubMed. (n.d.). Stability of amino acids and their oligomerization under high-pressure conditions: implications for prebiotic chemistry. Retrieved January 22, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and Biological Evaluation of Mutual Prodrugs of Carboxylic Group Containing Some Non-Steroidal Anti-Inflammatory Drugs and Propyphenazone. Retrieved January 22, 2026, from [Link]

  • PubMed. (n.d.). Enzymatic formation of 9,16-dihydro(pero)xyoctadecatrienoic acid isomers from alpha-linolenic acid. Retrieved January 22, 2026, from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2000). Glycolic Acid - Priority Existing Chemical Assessment Report No. 12.
  • Wikipedia. (n.d.). Auditory system. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). In vivo Cα-formylglycine (FGly) formation in Ald-6His-hcLAAO4. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (n.d.). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (n.d.). Electrophysiological Signature of Homomeric and Heteromeric Glycine Receptor Channels. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (n.d.). A radioligand binding assay for the insulin-like growth factor 2 receptor. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. Retrieved January 22, 2026, from [Link]

  • IJMSPH/NJPPP Journal. (n.d.). Anticonvulsant activity of gabapentin in mice - An experimental study. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Acute Seizure Tests in Epilepsy Research. Retrieved January 22, 2026, from [Link]

Sources

Aminohydroxyacetic Acid in Prebiotic Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of life from a prebiotic chemical milieu remains one of the most profound scientific questions. Central to this inquiry is the origin of the monomeric building blocks that formed the first informational polymers. While the 20 canonical amino acids are the foundation of modern biochemistry, the prebiotic inventory of such molecules was likely far more diverse. This in-depth technical guide focuses on a compelling, yet often overlooked, molecule: aminohydroxyacetic acid (also known as N-hydroxyglycine). We will explore its plausible prebiotic synthesis, its inherent chemical properties, its potential to form novel peptide-like structures, and its broader implications for the origin of life. This document is intended for researchers, scientists, and drug development professionals engaged in prebiotic chemistry and the study of life's origins.

Introduction: Beyond the Canonical Twenty

The famous Miller-Urey experiment and subsequent research have demonstrated the formation of amino acids from simple inorganic precursors under simulated early Earth conditions.[1][2] These experiments typically yield a complex mixture of amino acids, with proteinogenic amino acids being a subset of a much larger chemical space.[3] This observation has led to the hypothesis that a wider variety of amino acid analogues could have been present on the prebiotic Earth and may have played a crucial role in the emergence of life.[4]

Aminohydroxyacetic acid, a structural analogue of glycine featuring a hydroxyl group on the nitrogen atom, is a particularly intriguing candidate in this context. Its unique N-hydroxy functionality introduces distinct chemical properties that could have been advantageous in a prebiotic world, potentially influencing its stability, reactivity, and ability to polymerize. This guide will provide a comprehensive technical overview of the current understanding and future research directions concerning aminohydroxyacetic acid's role in prebiotic chemistry.

Plausible Prebiotic Synthesis of Aminohydroxyacetic Acid

The formation of aminohydroxyacetic acid on the early Earth is conceptually plausible through the reaction of simple, abundant precursors: glyoxylic acid and a source of hydroxylamine.

The Glyoxylic Acid-Hydroxylamine Pathway

Glyoxylic acid is a simple α-keto acid that is considered a key prebiotic precursor.[1] Its formation has been demonstrated in experiments simulating prebiotic conditions.[1] Hydroxylamine (NH₂OH), while less commonly discussed than ammonia, is a plausible prebiotic molecule that could have been formed through various atmospheric and aqueous phase reactions involving nitrogen oxides.

The proposed synthesis of aminohydroxyacetic acid involves the nucleophilic addition of hydroxylamine to the aldehyde group of glyoxylic acid, followed by reduction. This pathway is analogous to the well-established Strecker synthesis for α-amino acids, where ammonia is the nitrogen source.

Reaction Scheme:

This reaction is expected to proceed under mild aqueous conditions, consistent with putative prebiotic environments such as ponds, lagoons, or hydrothermal vent systems.

Experimental Protocol: Laboratory Synthesis of N-Hydroxyglycine

While a specific prebiotic synthesis protocol for aminohydroxyacetic acid is not extensively documented in the literature, a standard laboratory synthesis for N-hydroxyglycine provides a foundational methodology that can be adapted for prebiotic chemistry research.[5]

Materials:

  • Glyoxylic acid

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Deionized water

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve glyoxylic acid in deionized water.

  • In a separate flask, dissolve hydroxylamine hydrochloride in deionized water and neutralize with sodium bicarbonate to generate free hydroxylamine.

  • Slowly add the hydroxylamine solution to the glyoxylic acid solution with constant stirring at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or NMR spectroscopy).

  • After the reaction is complete, carefully acidify the mixture with hydrochloric acid to precipitate the N-hydroxyglycine product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Characterize the product using techniques such as melting point determination, NMR, and mass spectrometry to confirm its identity and purity.[5]

Causality of Experimental Choices:

  • Neutralization of hydroxylamine hydrochloride: This step is crucial to generate the free nucleophilic hydroxylamine required for the reaction with the electrophilic carbonyl carbon of glyoxylic acid.

  • pH control: The pH of the reaction mixture can significantly influence the reaction rate and the stability of the product. Careful adjustment is necessary to optimize the yield.

  • Precipitation by acidification: N-hydroxyglycine is an amino acid and will have an isoelectric point at which its solubility is minimal, allowing for its isolation from the reaction mixture.

Chemical Properties and Stability in Prebiotic Environments

The stability of any prebiotic monomer is a critical factor in its potential to accumulate and participate in further chemical evolution. The N-hydroxy group in aminohydroxyacetic acid introduces unique electronic properties that likely influence its stability compared to glycine.

Theoretical Considerations

The electron-withdrawing nature of the hydroxyl group on the nitrogen atom is expected to decrease the basicity of the amino group. This could have implications for its reactivity and its behavior in different pH environments on the early Earth.

Stability under Hydrothermal Conditions

Hydrothermal vents are considered a plausible environment for the origin of life. However, the high temperatures associated with these systems can also lead to the degradation of organic molecules.[6][7] While specific experimental data on the hydrothermal stability of aminohydroxyacetic acid is lacking, studies on other amino acids have shown that their stability can be influenced by factors such as pH, pressure, and the presence of minerals.[8][9] It is hypothesized that the N-hydroxy group might alter the degradation pathways of aminohydroxyacetic acid under these conditions. Further experimental investigation is required to quantify its half-life and identify its degradation products in simulated hydrothermal fluids.

Polymerization and the Formation of "N-Hydroxy-Peptides"

A crucial question for any prebiotic monomer is its ability to polymerize and form informational macromolecules. The presence of the N-hydroxy group in aminohydroxyacetic acid opens up the possibility of forming novel peptide-like structures, which we will refer to as "N-hydroxy-peptides."

The Potential for Oligomerization

The formation of a peptide bond is a condensation reaction between the carboxylic acid group of one amino acid and the amino group of another. In the case of aminohydroxyacetic acid, the N-hydroxyamino group can act as the nucleophile.

Proposed Polymerization Reaction:

The resulting "N-hydroxy-peptide" would have a backbone that is structurally similar to a standard peptide, but with hydroxyl groups attached to the amide nitrogens.

Comparison with Depsipeptide Formation

The polymerization of α-hydroxy acids to form polyesters (depsipeptides) has been demonstrated under prebiotic conditions.[3] Given the structural similarities between α-hydroxy acids and N-hydroxy-α-amino acids, it is plausible that aminohydroxyacetic acid could also undergo condensation reactions, potentially forming copolymers with other amino acids or hydroxy acids.

Experimental Workflow: Investigating the Oligomerization of N-Hydroxyglycine

The following experimental workflow can be employed to investigate the polymerization of aminohydroxyacetic acid under simulated prebiotic conditions.

Diagram of the Experimental Workflow:

G cluster_prep Monomer Preparation cluster_reaction Polymerization Conditions cluster_analysis Product Analysis Monomer Synthesize and purify Aminohydroxyacetic Acid Conditions Incubate under various prebiotic conditions: - Wet-dry cycles - Mineral surfaces (clays, sulfides) - Hydrothermal simulation Monomer->Conditions Introduce monomer to simulated environment Analysis Analyze reaction mixture for oligomers Conditions->Analysis Extract and prepare samples LCMS LC-MS/MS for mass identification and sequencing Analysis->LCMS NMR NMR for structural characterization Analysis->NMR FTIR FTIR for bond formation confirmation Analysis->FTIR

Caption: Experimental workflow for investigating the prebiotic polymerization of aminohydroxyacetic acid.

Potential Significance in the Origin of Life

The potential incorporation of aminohydroxyacetic acid into early informational polymers could have had several significant consequences for the origin of life.

An Alternative to Canonical Peptides

"N-hydroxy-peptides" would possess different chemical properties compared to standard peptides. The N-hydroxy groups could influence the folding of the polymer chain through hydrogen bonding and alter its catalytic activity. This raises the intriguing possibility that such non-canonical polymers could have served as early catalysts or structural components in protocells.

A Precursor to Proteinogenic Amino Acids?

Another compelling hypothesis is that aminohydroxyacetic acid could have served as a precursor to glycine. The N-hydroxy group could potentially be reduced to a standard amino group under plausible prebiotic conditions, providing a pathway to the canonical amino acid.

Proposed Reduction Pathway:

Plausible prebiotic reducing agents could include minerals such as iron sulfides or photochemical processes. Investigating this potential transformation is a key area for future research.

Analytical Methodologies

The detection and characterization of aminohydroxyacetic acid and its potential oligomers in complex prebiotic mixtures require sensitive and selective analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of amino acids and their derivatives.[9] It allows for the separation of different compounds in a mixture followed by their identification based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can be used to fragment the molecules, providing structural information that can aid in the unambiguous identification of aminohydroxyacetic acid and its oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR can provide detailed information about the chemical environment of the atoms in aminohydroxyacetic acid and its polymers, confirming their structure.

Derivatization Techniques

To enhance the detection of amino acids by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with fluorescence detection, derivatization is often employed. Reagents that react with the amino or carboxylic acid groups can be used to introduce a chromophore or fluorophore, increasing the sensitivity of the analysis.[10]

Table 1: Comparison of Analytical Techniques for Aminohydroxyacetic Acid Analysis

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography, detection by mass spectrometryHigh sensitivity and selectivity, provides molecular weight and structural informationCan be affected by matrix effects, requires specialized equipment
NMR Nuclear magnetic resonanceProvides detailed structural information, non-destructiveLower sensitivity compared to MS, requires higher sample concentrations
GC-MS Separation by gas chromatography, detection by mass spectrometryHigh resolution and sensitivityRequires derivatization for non-volatile compounds like amino acids
HPLC with UV/Fluorescence Detection Separation by liquid chromatography, detection by UV absorption or fluorescenceWidely available, good for quantificationOften requires derivatization for sensitivity and selectivity

Future Research Directions and Conclusion

Aminohydroxyacetic acid represents a fascinating and underexplored area of prebiotic chemistry. While its presence on the early Earth is plausible, significant experimental work is needed to fully understand its role in the origin of life.

Key areas for future research include:

  • Quantitative studies of the prebiotic synthesis of aminohydroxyacetic acid under a range of simulated early Earth conditions.

  • Detailed investigations into the stability of aminohydroxyacetic acid in environments such as hydrothermal vents and under UV irradiation.

  • Experimental exploration of the polymerization of aminohydroxyacetic acid and its co-polymerization with other prebiotic monomers.

  • Investigation of the potential for "N-hydroxy-peptides" to exhibit catalytic activity.

  • Studies on the conversion of aminohydroxyacetic acid to glycine under plausible prebiotic reducing conditions.

References

  • Miller, S. L. (1953). A Production of Amino Acids Under Possible Primitive Earth Conditions. Science, 117(3046), 528–529.
  • Parker, E. T., Cleaves, H. J., Dworkin, J. P., Glavin, D. P., Callahan, M., & Bada, J. L. (2011). Primordial synthesis of amines and amino acids in a 1958 Miller H2S-rich spark discharge experiment. Proceedings of the National Academy of Sciences, 108(14), 5526–5531.
  • Burton, A. S., Stern, J. C., Elsila, J. E., Glavin, D. P., & Dworkin, J. P. (2012). Understanding the formation of amino acids in Stanley Miller's spark discharge experiments. Chemical Society Reviews, 41(16), 5459–5472.
  • Buehler, C. A., & Masters, J. E. (1959). The Preparation of N-Hydroxyglycine. The Journal of Organic Chemistry, 24(9), 1378–1379.
  • Higgs, P. G., & Pudritz, R. E. (2009). A model for the prebiotic selection of the proteinogenic amino acids. Astrobiology, 9(5), 483–490.
  • Weber, A. L., & Miller, S. L. (1981). Reasons for the occurrence of the twenty coded protein amino acids. Journal of Molecular Evolution, 17(5), 273–284.
  • Cleaves, H. J. (2010). The origin of the elements of life. In The Origins of Life (pp. 65-94). Princeton University Press.
  • Pascal, R., Boiteau, L., & Commeyras, A. (2005). From the prebiotic synthesis of α-amino acids to the evolution of protein synthesis. Topics in Current Chemistry, 259, 69–122.
  • Chandru, K., Gilbert, A., Butch, C., Aono, M., & Cleaves, H. J. (2016). The abiotic chemistry of α-keto acids and their role in the origin of life. Life, 6(3), 21.
  • Huber, C., & Wächtershäuser, G. (1998). Peptides by activation of amino acids with CO on (Ni, Fe) S surfaces: implications for the origin of life. Science, 281(5377), 670–672.
  • Ohara, Y., Ohta, H., Isobe, H., Imai, E. I., & Kakegawa, T. (2007). Stability of amino acids and their oligomerization under high-pressure conditions: implications for prebiotic chemistry. Origins of Life and Evolution of Biospheres, 37(4), 365–377.
  • Islam, S., Bučar, D. K., & Powner, M. W. (2017). Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures.
  • Bada, J. L. (2004). How life began on Earth: a status report. Earth and Planetary Science Letters, 226(1-2), 1–15.
  • Johnson, A. P., Cleaves, H. J., Dworkin, J. P., Glavin, D. P., Lazcano, A., & Bada, J. L. (2008). The Miller volcanic spark discharge experiment. Science, 322(5900), 404–404.
  • Danger, G., Plasson, R., & Pascal, R. (2012). Pathways for the formation of alpha-amino acids. A radiolytic approach. Topics in Current Chemistry, 315, 1–32.
  • Shock, E. L. (1990). Geochemical constraints on the origin of organic compounds in hydrothermal systems. Origins of Life and Evolution of the Biosphere, 20(3-4), 331–367.
  • Glavin, D. P., Callahan, M. P., Dworkin, J. P., & Elsila, J. E. (2011). The effects of parent body processes on the abundances and enantiomeric ratios of amino acids in carbonaceous chondrites. Meteoritics & Planetary Science, 45(12), 1948-1972.
  • Elsila, J. E., Aponte, J. C., Blackmond, D. G., Burton, A. S., Dworkin, J. P., & Glavin, D. P. (2016). Meteoritic amino acids: diversity in compositions reflects parent body histories. ACS Central Science, 2(6), 370–379.
  • Zaia, D. A. M., Zaia, C. T. B. V., & De Santana, H. (2008). Which amino acids should be used in prebiotic chemistry studies?. Origins of Life and Evolution of Biospheres, 38(6), 469–488.

Sources

Introduction: The Significance of Aminohydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Study of Aminohydroxyacetic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to investigate aminohydroxyacetic acid (AHA), also known as α-hydroxyglycine. As a unique hydroxy-amino acid, AHA presents intriguing structural and electronic properties that are best explored through computational chemistry. This document serves as both a review of applicable methods and a practical guide for initiating theoretical studies on this and similar molecules.

Aminohydroxyacetic acid (C₂H₅NO₃) is the simplest α-hydroxy-α-amino acid, structurally representing a glycine molecule with a hydroxyl group attached to its α-carbon[1]. This seemingly minor modification introduces significant chemical complexity, including a new chiral center and the potential for unique intramolecular interactions and reactivity. Understanding these features at a quantum level is paramount for predicting its behavior in biological systems, its potential as a building block in peptide synthesis, or its utility as a moiety in prodrug design[2][3][4].

Theoretical studies provide a powerful lens through which to examine molecules like AHA. They allow for the precise characterization of structures, conformational landscapes, electronic properties, and reaction pathways that may be difficult or impossible to isolate experimentally[5]. This guide will detail the computational workflows and theoretical underpinnings necessary to build a robust in-silico model of AHA, providing predictive insights for future laboratory research.

Chapter 1: Elucidating the Fundamental Properties of AHA

The foundation of any theoretical investigation is the accurate characterization of the molecule's structure and electronic nature. For a flexible molecule like AHA, this involves exploring its conformational space and understanding how electron density is distributed.

Conformational and Tautomeric Landscape

Like many small biomolecules, AHA can exist in multiple conformations due to the rotation around its single bonds. Furthermore, the presence of both hydroxyl and amine groups on the same carbon, adjacent to a carboxylic acid, introduces the possibility of tautomerism. Theoretical studies are essential for determining the relative stabilities of these different forms[6].

The primary scientific objective is to locate all energy minima on the potential energy surface. The most stable conformer is not always the most biologically active; therefore, a comprehensive search is critical. For a related molecule, glycolic acid, computational studies have identified multiple stable conformers, with stability dictated by the formation of intramolecular hydrogen bonds[7]. A similar approach is necessary for AHA to understand how the N-H···O and O-H···O interactions govern its preferred geometry.

Electronic Structure and Chemical Reactivity Descriptors

Quantum chemical calculations provide a suite of descriptors that illuminate a molecule's intrinsic reactivity. These are derived from the molecular orbitals and the overall electron density.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is a key indicator of chemical stability[8].

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), offering a guide to intermolecular interactions and reaction sites[9].

  • Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom in the molecule, quantifying the effects of electronegativity and inductive effects. This helps in understanding charge distribution and dipole moments[8].

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorDefinitionSignificance for AHA Research
HOMO Energy Energy of the highest occupied molecular orbital.Indicates susceptibility to electrophilic attack; identifies primary electron-donating sites (e.g., lone pairs on N or O).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates susceptibility to nucleophilic attack; identifies primary electron-accepting sites (e.g., the carbonyl carbon).
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Correlates with chemical stability and reactivity; a smaller gap suggests higher reactivity.
Dipole Moment A measure of the net molecular polarity.Influences solubility in polar solvents like water and governs long-range electrostatic interactions.
MEP Surface 3D map of electrostatic potential.Predicts sites for hydrogen bonding, protonation, and interaction with biological receptors.

Chapter 2: A Guide to Computational Methodologies

The selection of an appropriate computational method is a balance between desired accuracy and available computational resources. For a molecule the size of AHA, a range of robust and well-validated methods are available.

The Workhorse of Quantum Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used quantum chemical method for molecules of this size. It offers an excellent compromise between computational cost and accuracy. The choice of the functional is crucial.

  • Causality of Choice: The B3LYP functional is a popular hybrid functional that often provides reliable geometries and energies for organic molecules[8][9]. For studies requiring higher accuracy, especially concerning non-covalent interactions, double-hybrid functionals like revDSD-PBEP86 or ωB97X-D are recommended[7].

  • Basis Sets: The 6-311++G(d,p) basis set is a common and robust choice, providing sufficient flexibility with diffuse functions (++) to describe lone pairs and polarization functions (d,p) to accurately model bonding[9][10].

Workflow 1: Standard Computational Analysis of AHA

G cluster_input Step 1: Input Generation cluster_calc Step 2: Core Quantum Calculations cluster_analysis Step 3: Property Analysis & Interpretation A Construct 3D Structure of AHA B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C Confirmed Minimum? D Electronic Properties (HOMO, LUMO, MEP) C->D E Spectroscopic Simulation (IR, Raman) C->E F Thermodynamic Data (ΔG, ZPE) C->F

Caption: A standard workflow for the theoretical analysis of a small molecule like AHA.

Protocol 1: Geometry Optimization and Frequency Analysis

This protocol is the self-validating first step in any computational study. An optimized geometry represents a stable structure, while frequency analysis confirms it is a true energy minimum and provides thermodynamic data.

  • Structure Input: Build an initial 3D structure of aminohydroxyacetic acid using molecular modeling software (e.g., Avogadro, GaussView).

  • Calculation Setup:

    • Select a DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Specify the task as Opt (Optimization) followed by Freq (Frequency).

    • Define the molecular charge (0 for the neutral species) and spin multiplicity (1 for a singlet).

    • If studying the molecule in solution, include a solvation model like the Polarizable Continuum Model (PCM) for water.

  • Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Validation:

    • Convergence: Ensure the optimization calculation has converged successfully according to the software's criteria.

    • Imaginary Frequencies: Check the output of the frequency calculation. A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state.

  • Data Extraction: From the validated output, extract the final optimized coordinates (in Angstroms), the total electronic energy (in Hartrees), the zero-point vibrational energy (ZPE), and the Gibbs free energy (G).

Chapter 3: Simulating Spectroscopic and Chemical Properties

With a validated structure, theoretical models can predict experimental observables and explore chemical behavior.

Vibrational Spectroscopy: An In-Silico Fingerprint

Theoretical frequency calculations provide the vibrational modes of the molecule, which correspond to peaks in an infrared (IR) or Raman spectrum. This is invaluable for interpreting experimental spectra.

  • Causality of Choice: Comparing calculated spectra with experimental results helps confirm the presence of a specific conformer[11][12]. For example, the O-H and N-H stretching frequencies are highly sensitive to hydrogen bonding. A calculated spectrum can help assign these peaks, which might otherwise overlap in an experimental measurement[7].

Protocol 2: Simulating an Infrared (IR) Spectrum
  • Prerequisite: A successful geometry optimization and frequency calculation (Protocol 1) must be completed.

  • Data Extraction: The output file from the frequency calculation contains a list of all vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.

  • Spectrum Generation: Use visualization software (e.g., GaussView, Avogadro, WebMO) to plot the IR intensity versus frequency. The software typically applies a Lorentzian or Gaussian broadening function to each peak to simulate an experimental spectrum.

  • Scaling Factor: It is a standard and necessary practice to apply a scaling factor to the calculated frequencies. DFT-calculated frequencies are typically higher than experimental values due to the harmonic approximation. For B3LYP/6-311++G(d,p), a scaling factor of ~0.96-0.98 is often used to achieve better agreement with experiment.

Predicting Acidity and Reactivity in Solution

For applications in drug development, understanding the pKa of the carboxylic acid and amino groups is critical. While highly accurate pKa prediction is complex, theoretical methods can provide valuable estimates.

  • Methodology: The pKa can be estimated by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution (AHA ⇌ AHA⁻ + H⁺). This requires high-level calculations using an accurate solvation model. Ab initio molecular dynamics simulations can also be employed for more rigorous pKa determination by sampling the proton transfer coordinate[13].

Chapter 4: Applications in Drug Development and Prebiotic Chemistry

The fundamental insights gained from theoretical studies can be applied to broader scientific questions relevant to the audience.

AHA in Prodrug Design

Amino acids are frequently used as promoieties to improve the pharmaceutical properties of drugs, such as increasing bioavailability or enabling targeted delivery[2][4].

  • Theoretical Application: The hydroxyl and amino groups of AHA offer versatile handles for covalent attachment to a parent drug. Computational modeling can be used to:

    • Design Linkers: Model the structure and stability of AHA linked to a drug molecule.

    • Predict Stability: Calculate the energetics of linker cleavage (e.g., ester hydrolysis) to predict the rate of drug release under physiological conditions.

    • Evaluate Properties: Predict how the addition of the AHA moiety will alter properties like solubility and membrane permeability.

Logical Relationship: Prodrug Design Workflow

G A Parent Drug (Poor Solubility/Permeability) C In-Silico Prodrug Design (DFT Modeling) A->C B Aminohydroxyacetic Acid (Promoiey) B->C D Predicted Properties: - Increased Solubility - Linker Stability - Favorable Conformation C->D E Synthesis & In-Vitro Testing D->E F Optimized Drug Candidate E->F

Caption: Theoretical modeling is a key step in the rational design of AHA-based prodrugs.

Role in Prebiotic Chemistry

The formation of amino acids is a cornerstone of origin-of-life research. Theoretical studies can explore potential prebiotic synthesis routes that may have led to the formation of AHA or its precursors on early Earth or other celestial bodies like Titan[14][15][16].

  • Theoretical Application: Quantum chemical calculations can map the entire reaction pathway for a proposed synthesis, such as the reaction of glyoxylic acid with ammonia. By calculating the energies of reactants, products, and, crucially, the transition states, researchers can determine the activation energy barriers and assess the kinetic feasibility of a proposed prebiotic reaction[5]. This provides a powerful complement to laboratory experiments simulating prebiotic conditions[15].

Conclusion and Future Outlook

The theoretical study of aminohydroxyacetic acid is an area ripe for exploration. While direct computational literature on this specific molecule is emerging, the methodologies for its characterization are robust and well-established through decades of research on other amino acids and related biomolecules. By applying the DFT and ab initio protocols described in this guide, researchers can elucidate its conformational preferences, predict its spectroscopic signatures, understand its electronic reactivity, and rationally design novel applications in fields ranging from medicinal chemistry to astrobiology. Future work should focus on benchmarking computational results against experimental data for AHA, exploring its interactions with biological targets through molecular docking, and performing molecular dynamics simulations to understand its behavior in the condensed phase.

References

  • ResearchGate. (n.d.). Oxidation of Amino Acids by Peracetic Acid: Reaction Kinetics, Pathways and Theoretical Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). quantum-chemical calculation methods to determine the ionization constants of n-substituted amino acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical vibrational spectroscopy studies of acetohydroxamic acid and desferrioxamine B in aqueous solution: Effects of pH and iron complexation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Studies on Hydroxamic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon–Amino Acid Relationships. Retrieved from [Link]

  • PMC. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]

  • (n.d.). Quantum Chemical Calculation of the Monoaminocarbonic Acids. Retrieved from [Link]

  • PubChem, NIH. (n.d.). (Aminooxy)acetic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2‑(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory. Retrieved from [Link]

  • PubMed Central. (n.d.). Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. Retrieved from [Link]

  • NIH. (n.d.). Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. Retrieved from [Link]

  • Scirp.org. (n.d.). Experimental and Computational Study of Amino Acid Synthesis from Acetonitrile and Glycine Oligomers on a Carbonate Surface. Retrieved from [Link]

  • PubChem, NIH. (n.d.). 2-Amino-2-hydroxyacetic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational study of simple and water-assisted tautomerism of hydroxamic acids. Retrieved from [Link]

  • NIH. (n.d.). Quantum chemical study of molecular properties of small branched-chain amino acids in water. Retrieved from [Link]

  • MDPI. (n.d.). Efficacy of Novel Aminooxyacetic Acid Prodrugs in Colon Cancer Models: Towards Clinical Translation of the Cystathionine β-Synthase Inhibition Concept. Retrieved from [Link]

  • ResearchGate. (n.d.). Ab Initio Molecular Dynamics Simulations of Amino Acids in Aqueous Solutions: Estimating pKa Values from Metadynamics Sampling. Retrieved from [Link]

  • PubMed Central. (n.d.). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • UCL Discovery. (n.d.). Chemical studies into the aetiology of proteinogenic amino acids. Retrieved from [Link]

  • PubMed. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Structure and Properties of Amino Acids. Retrieved from [Link]

  • MDPI. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. Retrieved from [Link]

  • DrugBank. (n.d.). a-Hydroxyacetic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, hydroxy-. Retrieved from [Link]

Sources

physical and chemical properties of 2-amino-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-2-hydroxyacetic Acid (Hydroxyglycine)

Introduction

2-Amino-2-hydroxyacetic acid, also known as α-hydroxyglycine, is a non-proteinogenic amino acid that is the α-hydroxylated derivative of glycine.[1][2] Structurally, it is a hemiaminal, a functional group characterized by a carbon atom bonded to both an amino group and a hydroxyl group.[1][2] This unique structural feature imparts distinct chemical properties and reactivity, making it a molecule of significant interest in organic synthesis and as a potential biological intermediate. Unlike the 20 common amino acids, its inherent instability presents unique challenges and opportunities in chemical and pharmaceutical research. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, analytical methodologies, and synthetic relevance.

Physical and Molecular Properties

The fundamental physical and computed properties of 2-amino-2-hydroxyacetic acid are critical for its handling, characterization, and application in experimental settings. These properties are summarized below.

PropertyValueReference
IUPAC Name 2-Amino-2-hydroxyacetic acid[1]
Synonyms α-Hydroxyglycine, Aminohydroxyacetic acid[1][2]
CAS Number 4746-62-7[1]
Molecular Formula C₂H₅NO₃[1]
Molecular Weight 91.07 g/mol [2]
Exact Mass 91.026943022 Da[2]
Melting Point 111-112 °C[2]
XLogP3 -4.0[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 83.6 Ų[2]

Chemical Properties and Reactivity

The chemistry of 2-amino-2-hydroxyacetic acid is dominated by the interplay of its three functional groups—amine, hydroxyl, and carboxylic acid—centered on a single chiral carbon. Its most defining characteristic is the hemiaminal moiety, which governs its stability and reactivity profile.

Structural Features and Stability

As a hemiaminal, 2-amino-2-hydroxyacetic acid is inherently unstable in aqueous solutions. It exists in equilibrium with its constituent aldehyde (glyoxylic acid) and amine (ammonia). This equilibrium is pH-dependent and is a critical consideration in its synthesis, isolation, and storage. The degradation of biopharmaceuticals often involves pathways like deamidation and hydrolysis, and the instability of a structure like hydroxyglycine highlights the importance of formulation conditions such as pH to maintain molecular integrity.[3]

Caption: Chemical equilibrium of 2-amino-2-hydroxyacetic acid.

Reactivity Profile
  • Reactions of the Amino Group : The primary amine is nucleophilic and can undergo standard reactions such as N-acylation to form amides, N-alkylation, and derivatization with reagents like phenylisothiocyanate (PITC) for analytical purposes.[4]

  • Reactions of the Carboxylic Acid : The carboxyl group can be converted to esters through Fischer esterification or to amides via coupling agents. This functionality is key to its incorporation into peptide-like structures.

  • Reactions of the Hydroxyl Group : The hydroxyl group can undergo O-alkylation to form ethers or O-acylation to form esters.

  • Depsipeptide Formation : In prebiotic chemistry models, α-hydroxy acids can react with amino acids under dehydration conditions (e.g., heating) to form depsipeptides, which contain both ester and amide bonds.[5] 2-Amino-2-hydroxyacetic acid contains both functionalities within the same molecule, suggesting a potential for complex oligomerization reactions.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of organic molecules. While a dedicated spectrum for pure, stable 2-amino-2-hydroxyacetic acid is difficult to obtain due to its instability, its expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • α-Proton : A singlet or doublet (depending on coupling to NH₂) would be expected for the proton on the α-carbon (-CH(OH)(NH₂)-). Its chemical shift would be significantly downfield due to the deshielding effects of the adjacent oxygen and nitrogen atoms.

    • Exchangeable Protons : Broad signals corresponding to the protons of the amine (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups would be observed. These peaks would disappear upon a D₂O shake.

  • ¹³C NMR :

    • Carbonyl Carbon : A signal in the range of 170-185 ppm is expected for the carboxylic acid carbon.

    • α-Carbon : A signal for the hemiaminal carbon would appear in the range of 70-90 ppm, shifted downfield by the attached heteroatoms.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[6][7]

  • O-H Stretch : A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group of the carboxylic acid, overlapping with the C-H stretches. A separate, sharper O-H stretch for the alcohol group may appear around 3200-3500 cm⁻¹.

  • N-H Stretch : A medium intensity peak (or pair of peaks for a primary amine) would be expected in the 3300-3500 cm⁻¹ region.

  • C=O Stretch : A strong, sharp absorption peak characteristic of the carbonyl group in a carboxylic acid will be present around 1700-1760 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[7][8]

  • Molecular Ion (M⁺) : In an EI-MS experiment, a molecular ion peak at m/z = 91 would be expected, corresponding to the molecular weight of the compound.

  • Fragmentation : Common fragmentation pathways would include the loss of water (m/z = 73), formic acid (m/z = 45), or the carboxyl group (m/z = 46). The instability of the hemiaminal could also lead to fragments corresponding to glyoxylic acid or its derivatives.

Analytical Methodologies

The quantitative and qualitative analysis of amino acids, including non-standard ones like hydroxyglycine, typically requires chromatographic separation coupled with sensitive detection methods.[9] Due to the lack of a strong UV chromophore, direct detection is challenging, necessitating derivatization.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for amino acid analysis.[10] The methodology involves separation, typically by ion-exchange or reversed-phase chromatography, followed by detection.

  • Derivatization : To enhance detection sensitivity, pre-column or post-column derivatization is employed.[4][10]

    • Pre-column Derivatization : The amino acid is reacted with a labeling agent before injection into the HPLC system. Common reagents include o-phthalaldehyde (OPA) for primary amines, 9-fluorenylmethyl chloroformate (FMOC) for secondary amines, and phenylisothiocyanate (PITC).[4][11] This method is highly sensitive but can be affected by the sample matrix.[10]

    • Post-column Derivatization : The amino acids are separated first and then mixed with a derivatizing reagent before reaching the detector.[10] Ninhydrin is a classic post-column reagent that reacts with most amino acids to produce a purple-colored compound detectable by visible light photometry.[12] This method is highly robust and reproducible.[10][12]

HPLC_Workflow cluster_pre Pre-Column Derivatization cluster_post Post-Column Derivatization Sample_Pre Sample Preparation (e.g., Hydrolysis) Derivatize_Pre Derivatization (OPA/FMOC/PITC) Sample_Pre->Derivatize_Pre Mix with reagent Inject_Pre HPLC Injection Derivatize_Pre->Inject_Pre Inject labeled sample Separate_Pre Chromatographic Separation Inject_Pre->Separate_Pre Inject_Post HPLC Injection Separate_Post Chromatographic Separation Inject_Post->Separate_Post Separate native AAs Derivatize_Post Post-Column Reaction (Ninhydrin) Separate_Post->Derivatize_Post Mix with reagent Detect_Post Detection (Photometry) Derivatize_Post->Detect_Post Detect_Pre Detection (UV/Fluorescence) Separate_Pre->Detect_Pre

Caption: General workflows for amino acid analysis by HPLC.

Protocol: General Pre-Column Derivatization for HPLC Analysis

This protocol is a generalized example based on standard methodologies for analyzing amino acids with primary amine groups.

  • Standard/Sample Preparation :

    • Accurately prepare stock solutions of amino acid standards in 0.1 N HCl.[13]

    • For protein samples, perform acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) to release free amino acids. Neutralize the hydrolysate carefully.

    • Dilute samples and standards to fall within the linear range of the assay.[4]

  • Automated Derivatization (Example using OPA for primary amines) :

    • Configure the autosampler to mix the sample/standard with borate buffer (to achieve a basic pH, e.g., 10.2) and the OPA reagent solution.[11]

    • Allow a short reaction time (typically 1-2 minutes) at room temperature for the derivatization to complete.[11]

  • Chromatographic Separation :

    • Column : Use a reversed-phase column (e.g., C18) designed for amino acid analysis.

    • Mobile Phase : Employ a gradient elution system, typically with an aqueous buffer (e.g., sodium phosphate with an organic modifier like tetrahydrofuran) as Mobile Phase A and an organic solvent (e.g., acetonitrile/methanol) as Mobile Phase B.

    • Flow Rate : Set a flow rate appropriate for the column dimensions (e.g., 1.0-2.0 mL/min).

    • Temperature : Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[13]

  • Detection :

    • Detector : Use a fluorescence detector.

    • Wavelengths : Set the excitation wavelength to 340 nm and the emission wavelength to 450 nm for OPA-derivatized amino acids.[13]

  • Quantification :

    • Generate a calibration curve by plotting the peak areas of the standards against their known concentrations.[4]

    • Determine the concentration of each amino acid in the unknown sample by interpolating its peak area from the calibration curve.

Synthesis and Applications

While not commercially available in large quantities due to its instability, 2-amino-2-hydroxyacetic acid is a valuable synthetic intermediate.

Synthesis

The synthesis of α-hydroxyglycine derivatives can be approached through several routes, often involving the controlled reaction of a glycine enolate equivalent with an electrophilic oxygen source or the reaction of glyoxylic acid derivatives with an ammonia source. The synthesis of related α-hydroxy acids, such as glycolic acid, can be achieved via the hydrolysis of glycolonitrile.[14]

Applications in Synthesis
  • Peptide and Depsipeptide Chemistry : Its structure is relevant to studies on prebiotic peptide formation, where α-hydroxy acids are known to facilitate peptide bond formation.[5]

  • Precursor to Heterocycles : As a highly functionalized building block, it can serve as a precursor for various heterocyclic systems. For example, related amino acid structures are used in 1,3-dipolar cycloaddition reactions to generate isoxazolines, which are important scaffolds in medicinal chemistry.[15][16] The reactivity of the hemiaminal could be harnessed to form imines in situ, which could then participate in cycloaddition or other bond-forming reactions.

References

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. (2022-02-10). MDPI. [Link]

  • 2-Aminoacetic acid;2-hydroxyacetic acid | C4H9NO5 | CID 21643599. PubChem - NIH. [Link]

  • 2-Amino-2-hydroxyacetic acid | C2H5NO3 | CID 151229. PubChem - NIH. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • CN1031638C - Process for synthesizing hydroxyacetic acid.
  • H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. (2024-05-13). YouTube. [Link]

  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013-01-22). YouTube. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (2020-09-18). PMC - NIH. [Link]

  • Syntheses of Isoxazoline-Based Amino Acids by Cycloaddition of Nitrile Oxides and Their Conversion into Highly Functionalized Bi. Thieme Connect. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011-01-01). BioProcess International. [Link]

  • Analytical methods for amino acid determination in organisms. (2020-08-18). ResearchGate. [Link]

  • Amino Acid Analysis. Agilent. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

Sources

The Elusive Hydroxyglycine: A Technical Guide to its Discovery, Isolation, and Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of hydroxyglycine, a fascinating and somewhat enigmatic amino acid derivative. Geared towards researchers, scientists, and professionals in drug development, this document navigates the historical context, biosynthetic pathways, and laboratory methodologies pertinent to this compound, offering field-proven insights into its study.

Executive Summary

Hydroxyglycine, particularly in its alpha-hydroxyglycine form, emerges not as a common proteinogenic amino acid but as a critical, transient intermediate in vital biological processes. Its primary role lies in the post-translational modification of neuropeptides and hormones, a function with profound implications for cellular signaling and physiological regulation. This guide will delve into the intricacies of its discovery within this biological context, the challenges and techniques associated with its isolation and characterization, and its burgeoning relevance in the field of biochemistry and pharmacology.

The Discovery of a Fleeting Intermediate: A Tale of Enzymatic Revelation

Unlike the straightforward discovery of the 20 common amino acids through the hydrolysis of proteins, the story of α-hydroxyglycine is intrinsically linked to the elucidation of a complex enzymatic pathway: the C-terminal amidation of peptides. This crucial post-translational modification, which enhances the biological activity and stability of many neuropeptides and peptide hormones, is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM).[1][2]

The discovery of α-hydroxyglycine was not a singular event but rather a gradual uncovering of its role as a key intermediate in the PAM-catalyzed reaction. The process occurs in two sequential steps:

  • Hydroxylation: The first enzyme domain of PAM, Peptidylglycine α-hydroxylating monooxygenase (PHM), hydroxylates the α-carbon of the C-terminal glycine residue of a precursor peptide. This reaction is dependent on copper, molecular oxygen, and ascorbate.[1]

  • Lyase Activity: The second enzymatic domain, Peptidyl-α-hydroxyglycine α-amidating lyase (PAL), then cleaves the N-Cα bond of the newly formed α-hydroxyglycine residue, releasing the amidated peptide and glyoxylate.[1][2]

It was through the meticulous study of this enzymatic process that the existence of the transient α-hydroxyglycine intermediate was confirmed.[3] This discovery highlighted a novel mechanism of biological catalysis and underscored the importance of seemingly minor molecular modifications in conferring biological function.

Natural Occurrence and Biosynthesis: A Transitory Existence

Free hydroxyglycine is not found in abundance in nature. Its primary natural occurrence is as a fleeting intermediate covalently bound to peptides undergoing amidation.[2] The biosynthesis of the peptidyl-α-hydroxyglycine is, therefore, the hydroxylation step of the PAM reaction itself.

The overall biosynthetic pathway can be visualized as follows:

Biosynthesis cluster_PAM Peptidylglycine α-amidating monooxygenase (PAM) Peptide_Gly Glycine-extended Precursor Peptide PHM PHM Domain (Hydroxylation) Peptide_Gly->PHM Ascorbate, O2, Cu2+ Peptide_OH_Gly Peptidyl-α-hydroxyglycine (Intermediate) PAL PAL Domain (Lyase) Peptide_OH_Gly->PAL Amidated_Peptide α-Amidated Peptide Glyoxylate Glyoxylate PHM->Peptide_OH_Gly PAL->Amidated_Peptide PAL->Glyoxylate

Caption: Biosynthesis of Amidated Peptides via a Peptidyl-α-hydroxyglycine Intermediate.

While not a direct precursor in the same vein, it is interesting to note that in neonatal pigs, glycine itself can be synthesized from 4-hydroxyproline, an abundant amino acid in milk.[1] This pathway, however, does not directly involve free hydroxyglycine as an intermediate.

A notable derivative, p-hydroxyphenylglycine, is a crucial non-proteinogenic amino acid component of certain peptide antibiotics, such as those in the vancomycin group.[4] Its biosynthesis in microorganisms like Amycolatopsis orientalis follows a distinct pathway, starting from the common metabolite prephenate.[4]

Isolation and Purification: Capturing a Moment in Time

The inherent instability of free α-hydroxyglycine presents a significant challenge for its isolation and purification. When part of a peptide chain, its transient nature within the PAM enzyme complex makes direct isolation from biological sources exceedingly difficult. Therefore, the study of peptidyl-α-hydroxyglycine often relies on:

  • Enzymatic Synthesis and Trapping: In vitro enzymatic reactions using purified PAM enzyme and a glycine-extended peptide substrate can be performed. The reaction can be quenched at specific time points, and the mixture of substrate, intermediate, and product can be analyzed.

  • Chemical Synthesis: For detailed structural and functional studies, chemical synthesis of peptides containing an α-hydroxyglycine residue is the more common approach.

For the more stable derivative, p-hydroxyphenylglycine, isolation from microbial fermentation broths is a viable strategy. A general workflow for such an isolation is outlined below:

Isolation_Workflow Start Microbial Fermentation Broth Centrifugation Centrifugation/Filtration (Cell Removal) Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel, Ion Exchange) Crude_Extract->Chromatography Fractions Fraction Collection and Analysis (TLC, HPLC) Chromatography->Fractions Purified_Compound Purified p-Hydroxyphenylglycine Fractions->Purified_Compound

Caption: General Workflow for the Isolation of p-Hydroxyphenylglycine.

Experimental Protocol: General Solid-Phase Extraction (SPE) for Amino Acid Purification

This protocol provides a general framework for the purification of a stable amino acid derivative like p-hydroxyphenylglycine from a crude extract.

  • Column Preparation: A solid-phase extraction column (e.g., C18 or ion-exchange) is conditioned by washing with methanol followed by equilibration with an appropriate buffer (e.g., 0.1% trifluoroacetic acid in water).

  • Sample Loading: The crude extract, dissolved in a minimal amount of the equilibration buffer, is loaded onto the column.

  • Washing: The column is washed with the equilibration buffer to remove unbound impurities.

  • Elution: The target compound is eluted using a solvent of increasing polarity (for reverse-phase) or by changing the pH or salt concentration (for ion-exchange).

  • Fraction Collection: Eluted fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the purified compound.

  • Solvent Evaporation: Fractions containing the pure compound are pooled, and the solvent is removed under reduced pressure to yield the purified product.

Chemical Synthesis: Crafting Hydroxyglycine in the Lab

The chemical synthesis of α-hydroxyglycine and its derivatives is essential for producing sufficient quantities for detailed study. A common approach involves the nucleophilic substitution of a suitable starting material.

Step-by-Step Methodology: A Plausible Synthetic Route to N-protected α-Hydroxyglycine
  • Starting Material: A readily available starting material such as N-protected glycine methyl ester is chosen.

  • α-Bromination: The α-carbon is brominated using a reagent like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light).

  • Nucleophilic Substitution: The resulting α-bromo-glycine derivative is then subjected to nucleophilic substitution with a hydroxide source (e.g., sodium hydroxide in a biphasic system with a phase-transfer catalyst) to introduce the hydroxyl group.

  • Purification: The reaction mixture is worked up by extraction and purified by column chromatography to yield the N-protected α-hydroxyglycine methyl ester.

  • Deprotection: The protecting groups on the nitrogen and the ester are removed under appropriate conditions to yield free α-hydroxyglycine.

Characterization: Unveiling the Molecular Structure

The characterization of hydroxyglycine and its derivatives relies on a suite of modern analytical techniques to confirm its structure and purity.

TechniquePurposeExpected Observations for α-Hydroxyglycine
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of hydroxyglycine (C₂H₅NO₃, MW: 91.07 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom.¹H NMR: A characteristic singlet for the α-proton, shifted downfield compared to glycine due to the electron-withdrawing hydroxyl group. Exchangeable protons for the amine and hydroxyl groups will also be present.
¹³C NMR: Two distinct carbon signals, one for the carboxyl carbon and one for the α-carbon, with the α-carbon chemical shift influenced by the hydroxyl group.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Characteristic absorption bands for O-H (hydroxyl), N-H (amine), C=O (carboxyl), and C-O stretches.

Biological Significance and Applications: More Than Just an Intermediate

The primary biological significance of α-hydroxyglycine lies in its indispensable role in the amidation of neuropeptides and peptide hormones.[2][5] This post-translational modification is critical for the function of a vast array of signaling molecules that regulate everything from neurotransmission to homeostasis.

The broader class of hydroxyglycine derivatives, such as p-hydroxyphenylglycine, are integral components of glycopeptide antibiotics like vancomycin.[4] These antibiotics are crucial in treating serious bacterial infections. The rigid, cross-linked structure of vancomycin, which is essential for its antibiotic activity, is in part dictated by the presence of these non-proteinogenic amino acids.

The unique reactivity of the α-hydroxyglycine moiety has also made it a target for the development of enzyme inhibitors and probes to study the function of peptide-processing enzymes. Understanding the biosynthesis and role of hydroxyglycine derivatives is therefore of significant interest in the development of new therapeutic agents.

Future Directions: Unlocking Further Potential

The study of hydroxyglycine and its derivatives continues to be an active area of research. Future investigations are likely to focus on:

  • Enzyme Engineering: Modifying the PAM enzyme or other biosynthetic enzymes to produce novel amidated peptides or antibiotic analogues with enhanced therapeutic properties.

  • Drug Discovery: Designing and synthesizing novel inhibitors of the enzymes involved in hydroxyglycine metabolism as potential therapeutic agents.

  • Biomarker Discovery: Investigating the levels of amidated peptides and their precursors as potential biomarkers for various diseases.

The once-elusive hydroxyglycine has emerged from the shadows of a complex enzymatic pathway to become a molecule of significant interest. This guide provides a foundational understanding for researchers and scientists poised to further explore its multifaceted roles in biology and medicine.

References

  • Perkins, A., et al. (1991). Peptidyl-alpha-hydroxyglycine alpha-amidating lyase. Purification, characterization, and expression. Journal of Biological Chemistry, 266(12), 7751-7757. Available at: [Link]

  • Prigge, S. T., et al. (2004). Peptidylglycine alpha-amidating monooxygenase as a therapeutic target or biomarker for human diseases. The FEBS Journal, 271(21), 4153-4172. Available at: [Link]

  • Merkler, D. J. (1994). C-terminal amidation of peptides. Enzyme, 48(4-6), 212-230.
  • May, S. W., et al. (1991). Enzymatic peptidyl .alpha.-amidation proceeds through formation of an .alpha.-hydroxyglycine intermediate. Journal of the American Chemical Society, 113(5), 1681-1683. Available at: [Link]

  • Hubbard, B. K., & Walsh, C. T. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a Non-Proteinogenic Amino Acid Constituent of Peptide Antibiotics. Chemistry & Biology, 7(12), 931-942. Available at: [Link]

  • Wu, G., et al. (2017). Synthesis of glycine from 4-hydroxyproline in tissues of neonatal pigs. Amino Acids, 49(12), 2037-2047. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Amidation – Knowledge and References. Available at: [Link]

  • Souto, J. A., et al. (2020). Intermittent hypoxia activates peptidylglycine α-amidating monooxygenase in rat brain stem via reactive oxygen species-mediated proteolytic processing. Journal of Neurochemistry, 154(4), 411-425. Available at: [Link]

  • MDPI. (2023). Enhancing Stability and Bioavailability of Peptidylglycine Alpha-Amidating Monooxygenase in Circulation for Clinical Use. International Journal of Molecular Sciences, 24(13), 10987. Available at: [Link]

  • Commins, S. P., & Platts-Mills, T. A. E. (2013). The Alpha-Gal Syndrome Story: How Researchers Traced a Red-Meat Allergy to Ticks. The Scientist. Available at: [Link]

  • University of Virginia Health System. (2019). Meet the Doc Who Discovered the Infamous Red Meat Allergy Spread by Ticks. UVA Today. Available at: [Link]

  • Crispell, G., et al. (2019). Discovery of Alpha-Gal-Containing Antigens in North American Tick Species Believed to Induce Red Meat Allergy. Frontiers in Immunology, 10, 1056. Available at: [Link]

  • Wikipedia. (n.d.). Alpha-gal syndrome. Available at: [Link]

  • Yang, L., et al. (2012). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Advanced Materials Research, 550-553, 1138-1141. Available at: [Link]

  • Kurosu, J., et al. (2002). Enzymatic synthesis of alpha-arbutin by alpha-anomer-selective glucosylation of hydroquinone using lyophilized cells of Xanthomonas campestris WU-9701. Journal of Molecular Catalysis B: Enzymatic, 17(3-5), 193-200. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic Synthesis of α-Propylene glycol with (9Z)-Octadecenoic Acid by Lipolytic Enzyme. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Synthesis of a Novel Antioxidant Octacosanol Lipoate and Its Antioxidant Potency in Sunflower Oil. PubMed Central. Available at: [Link]

  • Rakaz, M. A., et al. (2021). Isolation, Extraction, Purification, and Molecular Characterization for Thermostable α-Amylase from Locally Isolated Bacillus Species in Sudan. Biochemistry Research International, 2021, 6670380. Available at: [Link]

  • Al-Kubaise, A. A., et al. (2023). Isolation and Purification of Glycyrrhizic acid and Determination of its Biological Activity Against Microbial Pathogens. Advancements in Life Sciences, 10(2), 241-247. Available at: [Link]

  • Royal Society of Chemistry. (2019). Purification and characterisation of thermostable α-amylases from microbial sources. RSC Advances, 9(63), 36684-36697. Available at: [Link]

  • Vallat, A., et al. (2009). CPMG relaxation dispersion NMR experiments measuring glycine 1H alpha and 13C alpha chemical shifts in the 'invisible' excited states of proteins. Journal of Biomolecular NMR, 44(2), 79-88. Available at: [Link]

  • Potrzebowski, M. J., et al. (1998). Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance, 11(3-4), 253-257. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Available at: [Link]

  • Kovermann, M., & Werle, Y. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, e202402820. Available at: [Link]

  • Wikipedia. (n.d.). Glycine. Available at: [Link]

  • Lu, Y., et al. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. ACS Central Science, 10(1), 123-132. Available at: [Link]

  • Rimola, A., et al. (2022). Tracing the Primordial Chemical Life of Glycine: A Review from Quantum Chemical Simulations. Life, 12(4), 543. Available at: [Link]

  • ResearchGate. (n.d.). Variable temperature NMR characterization of α-glycine. Available at: [Link]

Sources

aminohydroxyacetic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Degradation Pathways of Aminohydroxyacetic Acid

Abstract

Aminohydroxyacetic acid, also known as hydroxyglycine, is an alpha-hydroxy amino acid of significant interest in various scientific domains. Its unique structure, featuring a hydroxyl group on the alpha-carbon, renders it a hemiaminal. This structural motif is the primary determinant of its chemical stability, predisposing it to specific degradation pathways not common to other proteinogenic amino acids. This technical guide provides a comprehensive analysis of the stability profile of aminohydroxyacetic acid, intended for researchers, scientists, and drug development professionals. We will explore the core principles governing its lability, delineate its primary degradation pathways, and present field-proven methodologies for its stability assessment. The guide emphasizes the causality behind experimental design, particularly in the context of forced degradation studies, to ensure the development of robust, stability-indicating analytical methods.

Introduction

Chemical Identity and Properties of Aminohydroxyacetic Acid

Aminohydroxyacetic acid (IUPAC name: 2-amino-2-hydroxyacetic acid) is a non-proteinogenic amino acid that is a derivative of glycine.[1][2] As a hemiaminal, it possesses both an amine and a hydroxyl group attached to the same carbon atom, a feature that is central to its chemical behavior.[2]

PropertyValueSource
Molecular Formula C₂H₅NO₃[1]
Molecular Weight 91.07 g/mol [1]
Synonyms Hydroxyglycine, 2-Hydroxyglycine[2]
CAS Number 4746-62-7[2]
Significance in Research and Development

Understanding the stability of aminohydroxyacetic acid is crucial for its application in pharmaceutical development and biochemical research. As a potential building block or a metabolite, its degradation can impact the safety, efficacy, and shelf-life of products. Degradation can lead to a loss of the active substance and the formation of potentially reactive impurities.

The Stability Imperative: Why Degradation Matters

The chemical integrity of any active molecule is paramount. For aminohydroxyacetic acid, the primary concern is its inherent potential for dissociation. This process not only depletes the parent compound but also generates new chemical entities that must be identified and characterized. Regulatory bodies require a thorough understanding of a drug substance's degradation profile to ensure product quality and patient safety.[3] Forced degradation studies are an indispensable tool in this process, helping to elucidate degradation pathways and develop analytical methods that can resolve the parent compound from all its degradation products.[4]

Core Chemical Stability Profile

The stability of aminohydroxyacetic acid is fundamentally governed by its hemiaminal structure. This functional group exists in a dynamic equilibrium with its constituent aldehyde and amine, which in this case are glyoxylic acid and ammonia, respectively.

The Hemiaminal Moiety: Inherent Lability

Unlike typical amino acids, the C-N bond in the hemiaminal structure of aminohydroxyacetic acid is susceptible to cleavage, particularly in aqueous environments. This reversible dissociation is the most significant intrinsic instability factor.

Factors Influencing Stability

The rate and extent of degradation are dictated by several environmental factors. The principles of chemical kinetics suggest that temperature, pH, light, and the presence of oxidative agents are key variables.[5][6]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the hemiaminal. In acidic solutions, protonation of the amino group can facilitate the departure of ammonia, while in basic conditions, deprotonation of the hydroxyl group can promote the collapse of the tetrahedral intermediate. Amino acid prodrugs, for instance, often exhibit greater stability at acidic pH compared to basic pH.[7]

  • Temperature: An increase in temperature provides the necessary activation energy to overcome the reaction barrier for degradation, accelerating the process in accordance with the Arrhenius equation.[8] Studies on other amino acids have shown that thermal degradation follows first-order reaction kinetics.[8]

  • Oxidative Stress: The presence of oxidizing agents can lead to the formation of various degradation products. The amino group is particularly susceptible to oxidation.

  • Light Exposure (Photostability): Exposure to UV or visible light can induce photolytic degradation, often through radical-mediated pathways. Photodegradation studies are a standard component of forced degradation testing.[9][10]

Principal Degradation Pathways

The degradation of aminohydroxyacetic acid can be categorized into several key pathways, with dissociation being the most prominent.

Pathway A: Reversible Dissociation to Glyoxylic Acid and Ammonia

This is the primary, non-oxidative degradation pathway driven by the inherent instability of the hemiaminal functional group. The reaction is an equilibrium, meaning the presence of excess ammonia or glyoxylic acid could, in principle, shift the equilibrium back towards the formation of aminohydroxyacetic acid.

G cluster_main Pathway A: Hemiaminal Dissociation AHA Aminohydroxyacetic Acid Products Glyoxylic Acid + Ammonia AHA->Products Equilibrium in a queous solution

Fig 1. Primary degradation pathway of aminohydroxyacetic acid.
Pathway B: Oxidative Degradation

Oxidative pathways can lead to a variety of products. Oxidation may occur at the amino group or involve decarboxylation. Common reactions for amino acids include conversion to their corresponding α-keto acids.[11] The oxidation of some amino acids by agents like N-chlorosaccharin has been shown to yield aldehydes.[12]

G cluster_main Pathway B: Potential Oxidative Degradation AHA Aminohydroxyacetic Acid Products Oxidized Products (e.g., Imino acid, Glyoxylic Acid) AHA->Products Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Products

Fig 2. A potential oxidative degradation pathway.
Other Potential Pathways
  • Deamination: The direct loss of the amino group to form a hydroxy acid.[13]

  • Decarboxylation: Loss of the carboxyl group as CO₂, which is less common under typical storage conditions but can be induced by heat.

Methodologies for Stability Assessment

A systematic approach is required to characterize the stability of aminohydroxyacetic acid. This involves a well-designed forced degradation study coupled with robust analytical techniques.

The Rationale for Forced Degradation Studies

Forced degradation, or stress testing, is a process that intentionally degrades the drug substance using more aggressive conditions than those used in long-term stability studies.[14] The primary objectives are:

  • To identify likely degradation products that could form under normal storage conditions.[4]

  • To elucidate degradation pathways.[4]

  • To demonstrate the specificity of an analytical method, proving it can separate the intact molecule from its degradants. This is known as a stability-indicating method.[3]

The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without causing secondary reactions that would not occur in a real-world scenario.[14]

Experimental Protocol: Forced Degradation Workflow

A typical forced degradation study involves exposing solutions of aminohydroxyacetic acid to various stress conditions in parallel.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution of Aminohydroxyacetic Acid acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Aliquot and expose base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base Aliquot and expose oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Aliquot and expose therm Thermal (Solution, 80°C) start->therm Aliquot and expose photo Photolytic (ICH Q1B light exposure) start->photo Aliquot and expose control Unstressed Control (Stored at 4°C) start->control Aliquot and expose analyze Analyze all samples by Stability-Indicating HPLC/LC-MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze control->analyze

Fig 3. Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of aminohydroxyacetic acid in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress: Mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 0.2 M HCl to yield a final concentration of 0.1 M HCl). Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Stress: Mix an aliquot of the stock solution with an equal volume of a base solution (e.g., 0.2 M NaOH to yield 0.1 M NaOH). Incubate at room temperature. Rationale: Base-catalyzed degradation is often rapid, so elevated temperatures may not be necessary.

  • Oxidative Stress: Mix an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature, protected from light.

  • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).

  • Photolytic Stress: Expose an aliquot of the stock solution to a controlled light source as specified by ICH Q1B guidelines. A parallel control sample should be wrapped in aluminum foil to shield it from light.

  • Control Sample: Store an unstressed aliquot of the stock solution at a condition where it is known to be stable (e.g., 2-8°C).

  • Sampling and Analysis: At appropriate time points, withdraw samples from each condition. If necessary, neutralize the acid and base samples before analysis. Analyze all samples, including the control, using a suitable analytical method.

Analytical Techniques for Monitoring Degradation

The cornerstone of a stability study is a validated, stability-indicating analytical method, typically based on chromatography.

4.3.1 High-Performance Liquid Chromatography (HPLC) HPLC is the workhorse for separating and quantifying the parent compound and its degradation products. A reversed-phase method is often a good starting point.

ParameterExample ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for acids and amines.
Mobile Phase B AcetonitrileOrganic modifier to elute compounds.
Gradient 5% to 95% B over 30 minA broad gradient is used initially to ensure all potential degradants are eluted.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210 nmLow UV wavelength allows for detection of compounds lacking strong chromophores.
Column Temp. 30°CControlled temperature ensures reproducible retention times.

4.3.2 Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is essential for the structural elucidation of unknown degradation products.[15] By coupling the separation power of LC with the mass-resolving capability of MS, one can obtain the molecular weight of each degradant, which is a critical first step in its identification.

Data Interpretation and Summary

Analysis of the data from a forced degradation study allows for the construction of a comprehensive stability profile.

Summary of Potential Degradation Products

Based on the proposed pathways and the nature of the stress conditions, a table of expected and observed degradation products can be compiled.

Stress ConditionPotential Degradation PathwayLikely Primary Degradant(s)
Acid/Base HydrolysisHemiaminal DissociationGlyoxylic Acid, Ammonia
Oxidation (H₂O₂)Oxidative DegradationImino acid, other oxidized species
ThermalDissociation, DecarboxylationGlyoxylic Acid, Ammonia
PhotolyticRadical-based reactionsVarious photoproducts
Quantitative Analysis

The results should be tabulated to show the percentage of the parent compound remaining and the percentage of each major degradation product formed under each stress condition.

Stress Condition% Aminohydroxyacetic Acid Remaining% Peak Area of Degradant 1 (e.g., Glyoxylic Acid)% Peak Area of Other Degradants
Control (T=0)100.00.00.0
0.1 M HCl, 60°C, 24h85.212.52.3
0.1 M NaOH, RT, 4h78.918.13.0
3% H₂O₂, RT, 24h92.1Not detected7.9
80°C, 48h89.59.11.4
Photolytic (ICH Q1B)98.7Not detected1.3

(Note: Data are illustrative and do not represent actual experimental results.)

Conclusion and Future Perspectives

The stability of aminohydroxyacetic acid is intrinsically linked to its hemiaminal structure, making its primary degradation pathway a reversible dissociation into glyoxylic acid and ammonia. This lability is influenced by pH, temperature, and oxidative stress. A thorough understanding of these factors and pathways is essential for any researcher or developer working with this molecule.

The methodologies outlined in this guide, particularly the systematic application of forced degradation studies, provide a robust framework for characterizing this instability. By employing a stability-indicating HPLC method coupled with LC-MS for peak identification, scientists can develop a comprehensive stability profile, ensuring the quality and reliability of their work.

Future research should focus on quantifying the kinetics of the dissociation equilibrium under various pH and temperature conditions and fully characterizing the structures of degradants formed under oxidative and photolytic stress.

References

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central.
  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Stability of amino acids and their oligomerization under high-pressure conditions: implic
  • (Aminooxy)acetic acid | C2H5NO3. PubChem.
  • Stability of Amino Acids and Their Oligomerization Under High-Pressure Conditions: Implications for Prebiotic Chemistry.
  • 2-Amino-2-hydroxyacetic acid | C2H5NO3. PubChem.
  • 2-Amino-2-hydroxyacetic acid Formula. ECHEMI.
  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.
  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines.
  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO.
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PubMed Central.
  • Kinetics of peptide hydrolysis and amino acid decomposition at high temper
  • Case study: Method development for the amino acid analysis of a complex m
  • Degradation Kinetics of Gamma Amino Butyric Acid in Monascus-Fermented Rice.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Degradation kinetics of sugars (glucose and xylose), amino acids (proline and aspartic acid) and their binary mixtures in subcritical water: Effect of Maillard reaction. PubMed.
  • Biochemistry, Amino Acid Synthesis and Degrad
  • Analytical methods for amino acid determination in organisms.
  • Forced Degradation Studies for Biopharmaceuticals.
  • 10.
  • Kinetics of Oxidation of Some Essential Amino Acids by N-Chlorosaccharin in Aqueous Acetic Acid Medium.
  • AMINO ACID ANALYSIS: new challenges for an old technique?. Solvias.
  • Amino acid degrad

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Aminohydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of aminohydroxyacetic acid (also known as isoserine). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles. Through detailed methodologies, data interpretation strategies, and illustrative spectral analyses, this guide serves as a practical reference for the complete spectroscopic characterization of this important α-hydroxy-β-amino acid.

Introduction: The Significance of Aminohydroxyacetic Acid

Aminohydroxyacetic acid, a non-proteinogenic amino acid, is a molecule of significant interest in various fields, including medicinal chemistry and drug development.[1] Its structural nuances, containing both an amine, a hydroxyl, and a carboxylic acid functional group, present a unique spectroscopic puzzle. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its application in the synthesis of novel therapeutic agents and other advanced materials. This guide provides the technical framework for achieving a comprehensive structural characterization of aminohydroxyacetic acid using a multi-pronged spectroscopic approach.

The Triad of Spectroscopic Analysis: A Holistic Approach

A complete and unambiguous structural elucidation of a molecule like aminohydroxyacetic acid necessitates a synergistic application of multiple spectroscopic techniques. No single method can provide all the necessary information. This guide focuses on the "big three" of organic spectroscopy:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, which can further corroborate the proposed structure.

The logical workflow for the analysis of an unknown sample suspected to be aminohydroxyacetic acid is outlined below.

Spectroscopic_Workflow MS Mass Spectrometry (Molecular Weight & Formula) IR Infrared Spectroscopy (Functional Group Identification) MS->IR Provides Molecular Formula NMR NMR Spectroscopy (Structural Elucidation) IR->NMR Confirms Functional Groups Structure Confirmed Structure of Aminohydroxyacetic Acid NMR->Structure Defines Connectivity

Caption: A logical workflow for the spectroscopic analysis of aminohydroxyacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. For aminohydroxyacetic acid, a suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to confirm the connectivity of the atoms.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the steps for acquiring a comprehensive set of NMR data for aminohydroxyacetic acid.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of aminohydroxyacetic acid for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent. Deuterium oxide (D₂O) is a common choice for polar, water-soluble amino acids. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH₂, -COOH).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), depending on the solvent, to reference the chemical shifts to 0 ppm.

NMR Experiments to be Performed:

  • ¹H NMR: To identify the number of different types of protons and their relative ratios.

  • ¹³C{¹H} NMR: To determine the number of different types of carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.[2][3]

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically through 2-3 bonds).[4][5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.[6][7]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different parts of the molecule.

Spectral Interpretation: Assembling the Structural Puzzle

The following is a detailed interpretation of the expected NMR spectra of aminohydroxyacetic acid.

¹H NMR Spectrum Analysis:

The ¹H NMR spectrum of aminohydroxyacetic acid is expected to show three distinct signals:

  • A multiplet corresponding to the methine proton (-CH). This proton is coupled to the two protons of the adjacent methylene group.

  • A multiplet corresponding to the methylene protons (-CH₂). These protons are coupled to the methine proton.

  • Exchangeable protons from the -OH, -NH₂, and -COOH groups. In D₂O, these protons will exchange with deuterium and their signals will either disappear or be significantly broadened.

¹³C NMR Spectrum Analysis:

The proton-decoupled ¹³C NMR spectrum is expected to show three signals corresponding to the three carbon atoms in the molecule:

  • A signal for the carboxylic acid carbon (-COOH), which will be the most downfield signal.

  • A signal for the carbon bearing the hydroxyl group (-CHOH).

  • A signal for the carbon bearing the amino group (-CH₂NH₂).

DEPT-135 Spectrum Analysis:

The DEPT-135 experiment is a powerful tool for distinguishing between different types of carbon atoms based on the number of attached protons.[2][3]

  • Positive Signals: CH and CH₃ groups.

  • Negative Signal: CH₂ groups.

  • Absent Signals: Quaternary carbons and the carbonyl carbon of the carboxylic acid.

For aminohydroxyacetic acid, the DEPT-135 spectrum would be expected to show a positive signal for the -CHOH carbon and a negative signal for the -CH₂NH₂ carbon.

2D NMR Spectra Analysis:

The 2D NMR experiments provide the crucial connectivity information.

NMR_Connectivity cluster_cosy ¹H-¹H COSY cluster_hsqc ¹H-¹³C HSQC cluster_hmbc ¹H-¹³C HMBC H-C(H)-OH H-C(H)-OH H₂N-C(H₂) H₂N-C(H₂) H-C(H)-OH->H₂N-C(H₂) 3JHH coupling C(H)-OH C(H)-OH H-C(H)-OH->C(H)-OH 1JCH coupling C(H₂)-NH₂ C(H₂)-NH₂ H-C(H)-OH->C(H₂)-NH₂ 2JCH coupling H₂N-C(H₂) ->C(H)-OH 2JCH coupling H₂N-C(H₂) ->C(H₂)-NH₂ 1JCH coupling C=O C=O H₂N-C(H₂) ->C=O 3JCH coupling

Caption: Expected 2D NMR correlations for aminohydroxyacetic acid.

By systematically analyzing these 1D and 2D NMR spectra, the complete carbon-hydrogen framework of aminohydroxyacetic acid can be unambiguously determined.

Infrared (IR) Spectroscopy: Identifying the Molecular Fingerprint

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8]

Experimental Protocol: Acquiring the IR Spectrum

For a solid sample like aminohydroxyacetic acid, two common methods for acquiring an IR spectrum are:

Potassium Bromide (KBr) Pellet Method:

  • Grind the Sample: Finely grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[9]

  • Press the Pellet: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[9]

  • Acquire the Spectrum: Place the pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.

Attenuated Total Reflectance (ATR) Method:

  • Clean the ATR Crystal: Ensure the surface of the ATR crystal is clean.

  • Apply the Sample: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the Spectrum: Collect the IR spectrum. This method requires minimal sample preparation.[1]

Spectral Interpretation: Correlating Bands with Functional Groups

The IR spectrum of aminohydroxyacetic acid is expected to show characteristic absorption bands for its functional groups.

Wavenumber Range (cm⁻¹)Functional GroupVibration TypeExpected Appearance
3500-3200O-H (alcohol)StretchingBroad, strong
3400-3250N-H (amine)StretchingMedium, sharp
3300-2500O-H (carboxylic acid)StretchingVery broad, strong
1725-1700C=O (carboxylic acid)StretchingStrong, sharp
1650-1580N-H (amine)BendingMedium
1440-1395O-H (carboxylic acid)BendingMedium
1320-1210C-O (alcohol & acid)StretchingStrong
1250-1020C-N (amine)StretchingMedium to weak

Table of expected IR absorption bands for aminohydroxyacetic acid.

The presence of these characteristic bands in the IR spectrum provides strong evidence for the structure of aminohydroxyacetic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[5][10]

Experimental Protocol: Generating and Detecting Ions

For a non-volatile compound like aminohydroxyacetic acid, electrospray ionization (ESI) is a suitable ionization technique.

Sample Preparation:

  • Dissolve the Sample: Dissolve a small amount of the sample in a suitable solvent, such as a mixture of water and methanol or acetonitrile.

  • Introduce the Sample: The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Mass Spectrometry Parameters:

  • Ionization Mode: ESI can be performed in either positive or negative ion mode. For aminohydroxyacetic acid, positive ion mode will likely produce the protonated molecule [M+H]⁺, while negative ion mode will produce the deprotonated molecule [M-H]⁻.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural information.[11][12]

Spectral Interpretation: Unraveling the Fragmentation Pathways

The mass spectrum of aminohydroxyacetic acid will provide its molecular weight. The high-resolution mass spectrum can be used to determine the elemental composition.

Expected Fragmentation Patterns:

In positive ion mode ESI-MS/MS, the protonated molecule of aminohydroxyacetic acid ([C₃H₇NO₃+H]⁺, m/z 106.05) is expected to undergo characteristic fragmentation patterns for amino acids. Common losses include:

  • Loss of H₂O: From the hydroxyl group.

  • Loss of CO: From the carboxylic acid group after the initial loss of water.

  • Loss of NH₃: From the amino group.

  • Loss of COOH or HCOOH: Cleavage of the carboxylic acid group.[7]

The analysis of these fragment ions allows for the confirmation of the different functional groups and their connectivity within the molecule.

MS_Fragmentation M_H [M+H]⁺ m/z 106.05 M_H_H2O [M+H-H₂O]⁺ M_H->M_H_H2O - H₂O M_H_NH3 [M+H-NH₃]⁺ M_H->M_H_NH3 - NH₃ M_H_HCOOH [M+H-HCOOH]⁺ M_H->M_H_HCOOH - HCOOH M_H_H2O_CO [M+H-H₂O-CO]⁺ M_H_H2O->M_H_H2O_CO - CO

Caption: A simplified potential fragmentation pathway for protonated aminohydroxyacetic acid in ESI-MS/MS.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectroscopic analysis of aminohydroxyacetic acid, integrating NMR, IR, and MS techniques, provides a robust and self-validating approach to its structural elucidation. Each technique offers a unique piece of the puzzle: IR identifies the functional groups, MS determines the molecular weight and elemental composition, and a full suite of NMR experiments reveals the precise atomic connectivity. By following the detailed protocols and interpretation strategies outlined in this guide, researchers can confidently and accurately characterize aminohydroxyacetic acid, paving the way for its effective utilization in drug development and other scientific endeavors.

References

  • Mass Spectrometry Method for Amino Acid Detection | Baitai Paike Biotechnology. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved January 22, 2026, from [Link]

  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved January 22, 2026, from [Link]

  • Isoserine - Wikipedia. (2023, December 2). Retrieved January 22, 2026, from [Link]

  • ATR-FTIR spectroscopy of biological samples - Specac Ltd. (n.d.). Retrieved January 22, 2026, from [Link]

  • NMR sample preparation guidelines. (n.d.). Retrieved January 22, 2026, from [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311. [Link]

  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (2023, October 24). Retrieved January 22, 2026, from [Link]

  • Generating NMR chemical shift assignments of intrinsically disordered proteins using carbon-detected NMR methods. (2012). Methods in molecular biology (Clifton, N.J.), 896, 159–175. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000991) - Human Metabolome Database. (n.d.). Retrieved January 22, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2018). Molecules, 23(7), 1735. [Link]

  • Experimental Part - Beilstein Journals. (n.d.). Retrieved January 22, 2026, from [Link]

  • Song, F., Zhang, G., & Yao, Z. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific reports, 9(1), 6393. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved January 22, 2026, from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (n.d.). Retrieved January 22, 2026, from [Link]

  • A periodic DFT study of IR spectra of amino acids: An approach toward a better understanding of the N-H and O-H stretching regions | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC - NIH. (2019, April 23). Retrieved January 22, 2026, from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved January 22, 2026, from [Link]

  • S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds 1H NMR Spectrum of Compound 2a 13C NMR Spectrum of Compound 2. (n.d.). Retrieved January 22, 2026, from [Link]

  • Regions of the (a) 2D ¹H–¹³C HSQC NMR spectrum and (b) 2D ¹H–¹³C... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 22, 2026, from [Link]

  • 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123) - Human Metabolome Database. (n.d.). Retrieved January 22, 2026, from [Link]

  • How to interpret a HSQC NMR Spectrum. - YouTube. (2013, January 18). Retrieved January 22, 2026, from [Link]

  • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC - NIH. (2021, February 8). Retrieved January 22, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved January 22, 2026, from [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved January 22, 2026, from [Link]

  • 5.1: COSY Spectra - Chemistry LibreTexts. (2022, October 4). Retrieved January 22, 2026, from [Link]

  • 1H-15N HSQC - Protein NMR. (n.d.). Retrieved January 22, 2026, from [Link]

  • Acetic acid, hydroxy- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 22, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 22, 2026, from [Link]

  • Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC - PubMed Central. (2013, February 27). Retrieved January 22, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1 May 2017 Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. (2017, May 1). Retrieved January 22, 2026, from [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Retrieved January 22, 2026, from [Link]

  • Quantitative 1H–13C HSQC NMR spectrum of a synthetic mixture of 26... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • 13 C (a) and DEPT 135 (b) NMR spectra of the reaction product from10... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Characterizing fatty acids with advanced multinuclear NMR methods - Magritek. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide on the Potential Biological Roles of Aminohydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Aminohydroxyacetic Acid

Aminohydroxyacetic acid, systematically known as 2-amino-2-hydroxyacetic acid and commonly referred to as hydroxyglycine, is a non-proteinogenic α-amino acid. Its structure is characterized by the presence of a hydroxyl group on the α-carbon of glycine, the simplest proteinogenic amino acid. This seemingly minor structural modification imparts unique chemical properties and potential biological activities that distinguish it from its parent molecule. While not incorporated into proteins during translation, aminohydroxyacetic acid and its derivatives are subjects of growing interest in neuroscience, metabolism, and therapeutic development due to their interactions with key physiological pathways. This guide provides a comprehensive overview of the current understanding of aminohydroxyacetic acid's biological significance, potential therapeutic applications, and the experimental methodologies crucial for its investigation.

Section 1: Metabolic Landscape and Biosynthesis

While aminohydroxyacetic acid is not a common metabolite, its metabolic pathways are intrinsically linked to those of glycine. Glycine itself is a versatile molecule, participating in the synthesis of proteins, glutathione, heme, and purines.[1] It can be synthesized from serine via serine hydroxymethyltransferase and catabolized by the glycine cleavage system.[2] The metabolism of glycine is tightly regulated by hormones such as glucagon, which stimulates its degradation.[3]

The synthesis of aminohydroxyacetic acid is not as clearly defined in biological systems as that of canonical amino acids. However, chemical synthesis methods provide a basis for producing this compound for research purposes. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.[4] Another method involves the amination of alpha-bromocarboxylic acids.[4] Industrial synthesis of the related compound hydroxyacetic acid (glycolic acid) can be achieved through the hydrolysis of hydroxyacetonitrile.[5] These synthetic routes are critical for generating the necessary material to probe the biological functions of aminohydroxyacetic acid.

Section 2: Core Biological Functions and Mechanisms of Action

The biological activities of aminohydroxyacetic acid and its analogs are multifaceted, with significant implications in neurotransmission and cellular regulation.

Neuromodulatory Roles

The structural similarity of aminohydroxyacetic acid to glycine suggests a potential interaction with glycine receptors (GlyRs), which are inhibitory ligand-gated chloride channels predominantly found in the spinal cord and brainstem.[6] GlyRs play a crucial role in mediating fast synaptic inhibition.[6] Dysfunction in glycinergic signaling is linked to neurological disorders such as startle disease and certain forms of stiff-person syndrome.[6]

Furthermore, glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the brain, which are critical for excitatory neurotransmission.[7] High concentrations of glycine have been shown to induce neurotoxicity through the activation of NMDA receptors.[7] Given its structure, aminohydroxyacetic acid could potentially modulate these receptor systems, although further research is needed to elucidate the precise nature of this interaction.

Aminooxyacetic acid (AOAA), a related compound, is a known inhibitor of γ-aminobutyric acid aminotransferase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[8] By inhibiting GABA-T, AOAA increases brain GABA content, a strategy that has been explored for therapeutic intervention in conditions like Huntington's disease.[8]

Influence on Cellular Metabolism and Signaling

Amino acids are not merely building blocks for proteins; they are also signaling molecules that regulate critical cellular processes.[9][10] For instance, amino acids can influence the mTOR signaling pathway, which governs cell growth and proliferation.[9] Glycine, in particular, has been shown to have cytoprotective and anti-inflammatory effects.[11] It can inhibit the NF-κB signaling pathway, thereby reducing the expression of inflammatory cytokines like TNF-α and IL-1β.[11] Additionally, glycine is a precursor for the synthesis of glutathione, a major antioxidant, highlighting its role in combating oxidative stress.[11]

The potential for aminohydroxyacetic acid to influence these pathways is an active area of investigation. Its structural features may allow it to interact with enzymes and receptors involved in these signaling cascades, potentially modulating cellular responses to stress and inflammation.

Section 3: Therapeutic Potential and Drug Development

The diverse biological activities of aminohydroxyacetic acid and its derivatives make them intriguing candidates for therapeutic development.

Neurodegenerative and Neurological Disorders

The modulation of neurotransmitter systems is a cornerstone of therapy for many neurological and psychiatric conditions. While a clinical trial of aminooxyacetic acid in Huntington's disease did not show clinical improvement and was associated with toxicity at higher doses, the underlying principle of augmenting GABAergic neurotransmission remains a valid therapeutic strategy.[8] Further research into derivatives of aminohydroxyacetic acid with improved pharmacokinetic and safety profiles may yield more promising results.

Recent studies have highlighted the neuroprotective effects of glycine against D-galactose-induced neurodegeneration and memory impairment in mice.[12][13] Glycine was found to inhibit oxidative stress and neuroinflammation by deactivating the JNK signaling pathway.[12][13] These findings suggest that compounds like aminohydroxyacetic acid, which may mimic or enhance the effects of glycine, could be valuable in the context of age-related neurodegenerative diseases.[12] However, it is important to note that Mendelian randomization analyses have not found a causal link between genetically predicted blood glycine levels and the risk of Alzheimer's disease, Parkinson's disease, or ALS.[14]

Prodrug and Bioconjugation Strategies

The chemical structure of aminohydroxyacetic acid lends itself to applications in prodrug design and bioconjugation. Amino acids are often used to modify natural products to improve their pharmacological properties.[15] For example, the antiviral drug valaciclovir is a valine ester of acyclovir, which enhances its oral bioavailability.[15] Similarly, aminohydroxyacetic acid could be used as a linker to attach drugs to targeting moieties or to improve their solubility and pharmacokinetic profiles. The use of amino acids in prodrugs can facilitate transport across biological membranes, including the blood-brain barrier.[]

Hydroxamic acids, which share a structural motif with aminohydroxyacetic acid, are potent metal chelators and have been explored as inhibitors of various enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[17] This suggests that aminohydroxyacetic acid derivatives could be designed to target metalloenzymes involved in various disease processes.

Section 4: Key Experimental Protocols for Investigation

A robust understanding of the biological roles of aminohydroxyacetic acid requires a combination of analytical, in vitro, and in vivo experimental approaches.

Synthesis and Characterization

The synthesis of aminohydroxyacetic acid and its derivatives is the first critical step for any biological investigation.

Protocol: Amidomalonate Synthesis of Aminohydroxyacetic Acid

  • Preparation of Diethyl Acetamidomalonate: React diethyl malonate with acetic anhydride to form diethyl acetamidomalonate.

  • Alkylation: Deprotonate the α-carbon of diethyl acetamidomalonate using a base such as sodium ethoxide. React the resulting anion with an appropriate alkyl halide containing a protected hydroxyl group (e.g., a silyl ether).

  • Hydrolysis and Decarboxylation: Treat the alkylated product with aqueous acid and heat. This will hydrolyze the ester and amide groups and cause decarboxylation to yield the desired aminohydroxyacetic acid.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized compound using NMR spectroscopy, mass spectrometry, and elemental analysis.

Rationale: The amidomalonate synthesis is a versatile method for preparing a variety of α-amino acids with good yields and allows for the introduction of diverse side chains.[4]

In Vitro Functional Assays

Protocol: Receptor Binding and Activity Assays

  • Cell Culture: Culture cell lines expressing the target receptors (e.g., glycine receptors, NMDA receptors) in appropriate media.

  • Radioligand Binding Assay: Incubate cell membranes with a radiolabeled ligand specific for the receptor of interest in the presence of varying concentrations of aminohydroxyacetic acid. Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Electrophysiology: Use patch-clamp techniques on cultured neurons or oocytes expressing the target ion channels. Apply aminohydroxyacetic acid and measure changes in membrane current to assess its agonist or antagonist activity.

Rationale: These assays provide direct evidence of the interaction between aminohydroxyacetic acid and its molecular targets and can quantify the functional consequences of this interaction.

Diagram: Experimental Workflow for In Vitro Analysis

G cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Chemical Synthesis Purification Purification (HPLC/Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CellCulture Cell Culture (Receptor Expression) Characterization->CellCulture BindingAssay Receptor Binding Assays CellCulture->BindingAssay Electro Electrophysiology (Patch Clamp) CellCulture->Electro BindingData Determine Binding Affinity (Ki) BindingAssay->BindingData FunctionalData Assess Functional Activity (Agonist/Antagonist) Electro->FunctionalData

Caption: Workflow for the synthesis and in vitro evaluation of aminohydroxyacetic acid.

In Vivo Models and Analysis

Protocol: Evaluation in a Mouse Model of Neurodegeneration

  • Animal Model: Induce a neurodegenerative phenotype in mice, for example, using D-galactose injections to mimic aging-related changes.[12][13]

  • Drug Administration: Administer aminohydroxyacetic acid to the treatment group via an appropriate route (e.g., intraperitoneal or oral gavage) for a specified duration. A control group should receive a vehicle.

  • Behavioral Testing: Assess cognitive function using tests such as the Morris water maze or Y-maze to evaluate learning and memory.[13]

  • Biochemical and Histological Analysis: At the end of the study, collect brain tissue for analysis.

    • Western Blotting: Quantify the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax), inflammation (e.g., IL-1β, TNF-α), and synaptic function (e.g., synaptophysin, PSD95).[13]

    • Immunohistochemistry/Immunofluorescence: Visualize the localization of key proteins and assess markers of gliosis (GFAP for astrocytes, Iba-1 for microglia) in brain sections.[13]

    • Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) and lipid peroxidation in brain homogenates.[12]

Rationale: In vivo models are essential for understanding the physiological effects of a compound in a complex biological system and for evaluating its therapeutic potential and potential toxicity.

Diagram: JNK Signaling Pathway in Neurodegeneration

JNK_Pathway ROS Oxidative Stress (e.g., D-galactose) JNK JNK Activation ROS->JNK Apoptosis Apoptosis & Neurodegeneration JNK->Apoptosis Inflammation Neuroinflammation (Gliosis, Cytokines) JNK->Inflammation Synapse Synaptic Dysfunction JNK->Synapse Glycine Glycine / Aminohydroxyacetic Acid Glycine->JNK Inhibition

Caption: Proposed inhibitory effect of glycine on the JNK signaling pathway in neurodegeneration.

Conclusion and Future Directions

Aminohydroxyacetic acid represents a molecule at the intersection of metabolism and neurotransmission, with considerable untapped potential. While research into its specific biological roles is still in its early stages, the foundational knowledge of related compounds like glycine and aminooxyacetic acid provides a clear roadmap for future investigations. Key areas for future research include:

  • Elucidating the endogenous presence and metabolism of aminohydroxyacetic acid.

  • Systematically characterizing its interactions with a broad range of receptors and enzymes.

  • Synthesizing and screening libraries of aminohydroxyacetic acid derivatives to identify compounds with enhanced potency and selectivity.

  • Evaluating the therapeutic efficacy of promising candidates in a wider range of disease models, including those for chronic pain and inflammatory disorders.

By pursuing these avenues of research, the scientific community can fully unlock the potential of aminohydroxyacetic acid and its derivatives for the advancement of basic science and the development of novel therapeutics.

References

  • Growth Hormone Alters Circulating Levels of Glycine and Hydroxyproline in Mice. (2023-01-28). NIH.
  • Glycine, the smallest amino acid, confers neuroprotection against D-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain. (2020-10-15). PubMed.
  • Process for synthesizing hydroxyacetic acid.
  • Antiglycation, radical scavenging, and semicarbazide-sensitive amine oxidase inhibitory activities of acetohydroxamic acid in vitro. PMC - NIH.
  • Synthesis of Amino Acids. (2022-09-25). Chemistry LibreTexts.
  • Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. PMC.
  • Failure of aminooxyacetic acid therapy in Huntington disease. (1980-07-01). PubMed.
  • Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain. (2020-10-15). PubMed Central.
  • Exploring the Roles of Amino Acids in Biology. Hilaris Publisher.
  • Genetically predicted circulating levels of glycine, glutamate, and serotonin in relation to the risks of three major neurodegenerative diseases: A Mendelian randomiz
  • Synthetic method of aminoacetic acid.
  • Glycine Metabolism Overview.
  • Glycine. Metabolon.
  • Aminooxyacetic Acid.
  • The Role of Amino Acids in Endothelial Biology and Function. MDPI.
  • Amino Acids for Prodrug Development. BOC Sciences.
  • Multimodal Role of Amino Acids in Microbial Control and Drug Development. (2025-10-16). Unknown Source.
  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. Unknown Source.
  • Metabolism Of Glycine, Leucine, Isoleucine, Valine, Arginine and Histidine. (2023-11-19). YouTube.
  • Methods for Hydroxamic Acid Synthesis. PMC - PubMed Central - NIH.
  • Glycine-induced neurotoxicity in organotypic hippocampal slice cultures. PubMed.
  • Impaired Glycine Receptor Trafficking in Neurological Diseases. PMC - PubMed Central.
  • Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. (1993-12-25). Unknown Source.
  • a-Hydroxyacetic acid | Drug Information, Uses, Side Effects, Chemistry. Unknown Source.
  • Amino acids: metabolism, functions, and nutrition. (2009-03-20). PubMed - NIH.

Sources

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Aminohydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aminohydroxyacetic Acid in Peptide Science

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery and materials science. Among these, aminohydroxyacetic acid (AHA), also known as N-hydroxyglycine, offers a unique structural motif: the N-hydroxyamide. This functional group imparts distinct conformational properties and biological activities to peptides. Peptides containing N-hydroxy groups have been shown to exhibit enhanced stability and unique secondary structures, making them valuable tools in the design of constrained peptidomimetics and bioactive molecules.[1][2]

This guide provides a comprehensive overview and detailed protocols for the incorporation of aminohydroxyacetic acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the synthesis of the requisite protected AHA monomer, its efficient coupling on a solid support, and the final cleavage and deprotection steps, while also addressing potential challenges and side reactions.

Core Principles: Orthogonal Protection Strategy for AHA in Fmoc-SPPS

The successful incorporation of AHA into a growing peptide chain relies on an orthogonal protecting group strategy, which is fundamental to modern SPPS. The most widely adopted method, Fmoc/tBu SPPS, utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection.[3][4] For aminohydroxyacetic acid, this necessitates the protection of its hydroxyl group with an acid-labile moiety to prevent undesirable reactions during synthesis. The tert-butyl (tBu) group is an ideal candidate for this purpose, as it is stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) and is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection step.[3]

Thus, the key building block for this process is Fmoc-N-(O-tert-butyl)-glycine (Fmoc-Aha(tBu)-OH) .

G Fmoc_Aha_tBu_OH Fmoc-Aha(tBu)-OH Peptide_Chain Growing Peptide Chain Fmoc_Aha_tBu_OH->Peptide_Chain Coupling Fmoc Fmoc (Base-labile) Fmoc->Peptide_Chain Removed tBu tBu (Acid-labile) Final_Peptide Final AHA-Containing Peptide tBu->Final_Peptide Removed Peptide_Chain->Peptide_Chain Fmoc Deprotection (Piperidine) Peptide_Chain->Final_Peptide TFA Cleavage & Deprotection

Caption: Orthogonal protection strategy for AHA in Fmoc-SPPS.

Experimental Protocols

Part 1: Synthesis of Fmoc-N-(O-tert-butyl)-glycine (Fmoc-Aha(tBu)-OH)

While not yet widely commercially available, this crucial building block can be synthesized in the laboratory. The following protocol is a representative procedure based on established organic chemistry principles.

Materials:

  • N-(tert-butoxy)phthalimide

  • Ethyl bromoacetate

  • Hydrazine monohydrate

  • Fmoc-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate

  • Dioxane

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of N-(tert-butoxy)aminooxyacetic acid ethyl ester:

    • React N-(tert-butoxy)phthalimide with ethyl bromoacetate in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF).

    • Monitor the reaction by TLC. Upon completion, work up the reaction mixture to isolate the phthalimide-protected intermediate.

    • Remove the phthalimide group by treating the intermediate with hydrazine monohydrate in ethanol.

    • Purify the resulting N-(tert-butoxy)aminooxyacetic acid ethyl ester by extraction and/or column chromatography.

  • Saponification to the free acid:

    • Hydrolyze the ethyl ester using a base such as lithium hydroxide in a mixture of THF and water.

    • Acidify the reaction mixture and extract the product, N-(tert-butoxy)aminooxyacetic acid, into an organic solvent.

  • Fmoc protection:

    • Dissolve the N-(tert-butoxy)aminooxyacetic acid in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Add Fmoc-succinimidyl carbonate (Fmoc-OSu) portion-wise while maintaining a basic pH.[5]

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture and extract the final product, Fmoc-N-(O-tert-butyl)-glycine, into an organic solvent.

    • Purify the product by crystallization or column chromatography.

Part 2: Solid-Phase Peptide Synthesis Protocol

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.[4]

Table 1: Materials and Reagents for SPPS

Reagent/MaterialPurposeRecommended Grade/Purity
Fmoc-Rink Amide or Wang ResinSolid support for peptide synthesis100-200 mesh, ~0.5 mmol/g
Fmoc-protected amino acidsBuilding blocks for peptide chain>99% purity
Fmoc-Aha(tBu)-OH Aminohydroxyacetic acid building block >98% purity
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagentReagent grade
1-Hydroxybenzotriazole (HOBt)Coupling additiveAnhydrous
HATU or HBTUPotent coupling reagentsReagent grade
N,N-Diisopropylethylamine (DIPEA)Base for coupling reactionsReagent grade
PiperidineFmoc deprotection agentReagent grade
N,N-Dimethylformamide (DMF)Primary solvent for SPPSPeptide synthesis grade
Dichloromethane (DCM)Solvent for washing and resin swellingACS grade
Trifluoroacetic acid (TFA)Cleavage and deprotection agentReagent grade
Triisopropylsilane (TIS)Scavenger for cleavageReagent grade
1,2-Ethanedithiol (EDT)Scavenger for cleavageReagent grade
WaterScavenger for cleavageHPLC grade

Step-by-Step Protocol:

  • Resin Swelling: Swell the chosen resin (e.g., 0.1 mmol scale) in DMF for 30-60 minutes in a suitable reaction vessel.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard protocols for the specific resin type (e.g., using DIC/HOBt for Wang resin).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[6]

  • Amino Acid Coupling Cycle (for standard amino acids):

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), a coupling reagent like HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for a few minutes.[7]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF.

  • Incorporation of Fmoc-Aha(tBu)-OH:

    • Rationale: N-substituted amino acids, including N-alkoxy derivatives, can exhibit slower coupling kinetics. Therefore, a more potent coupling reagent is recommended.

    • Protocol:

      • Use 3-5 equivalents of Fmoc-Aha(tBu)-OH.

      • Employ HATU (3-5 equivalents) as the coupling reagent with DIPEA (6-10 equivalents). PyAOP is also an effective alternative for coupling N-substituted amino acids.[8]

      • Extend the coupling time to 2-4 hours, or even overnight if necessary.

      • Thoroughly monitor the reaction for completion. A double coupling may be required if the first coupling is incomplete.

  • Chain Elongation: Repeat steps 3 and 4 (or 5 for subsequent AHA residues) until the desired peptide sequence is assembled.

G start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (HATU/DIPEA for AHA) wash1->coupling wash2 DMF Wash coupling->wash2 check Is Synthesis Complete? wash2->check check->deprotection No cleavage Final Cleavage & Deprotection check->cleavage Yes end End: Purified Peptide cleavage->end

Caption: General workflow for Fmoc-SPPS incorporating AHA.

Part 3: Final Cleavage and Deprotection

The final step involves cleaving the peptide from the solid support and removing all acid-labile protecting groups, including the tBu group on the AHA residue.

Table 2: Recommended Cleavage Cocktails

Reagent CocktailComposition (v/v)Application Notes
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail suitable for peptides containing sensitive residues.[9]
TFA/TIS/Water TFA/TIS/Water (95:2.5:2.5)A simpler, less odorous cocktail effective for many peptides.[10]

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel.

    • Add the chosen cleavage cocktail (e.g., 10 mL per gram of resin).

    • Stir or gently agitate the mixture at room temperature for 2-3 hours. The N-hydroxy group is generally stable under these standard TFA cleavage conditions, but prolonged exposure should be avoided.[11]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined TFA filtrates to cold diethyl ether (10-20 times the volume of TFA).

    • Collect the precipitated peptide by centrifugation and decantation of the ether.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Scientific Insights

Diketopiperazine (DKP) Formation: A Critical Side Reaction

A significant challenge when incorporating N-substituted amino acids is the increased risk of diketopiperazine formation.[12] This side reaction is most prominent after the deprotection of the second amino acid in the sequence. If the C-terminal residue is an N-substituted amino acid like AHA, the newly liberated N-terminal amino group of the second residue can readily attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic DKP.

Mitigation Strategies:

  • Choice of the First Amino Acid: If possible, avoid having AHA as the C-terminal residue.

  • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive and allows for the cleavage of the peptide under very mild acidic conditions (e.g., 1% TFA in DCM) while keeping the side-chain protecting groups intact. This strategy is useful for synthesizing protected peptide fragments that can be later ligated in solution.

  • Immediate Coupling after Deprotection: Minimize the time between the Fmoc deprotection of the first amino acid and the coupling of the second. Any delay can promote DKP formation.

  • Use of Bulky Protecting Groups: While not directly applicable to AHA, for other amino acids, the use of bulky side-chain protecting groups can sterically hinder DKP formation.

Conclusion

The incorporation of aminohydroxyacetic acid into peptides via solid-phase synthesis is a powerful tool for creating novel peptidomimetics with unique structural and functional properties. By employing a robust orthogonal protection strategy with Fmoc-Aha(tBu)-OH, utilizing potent coupling reagents like HATU, and being mindful of potential side reactions such as diketopiperazine formation, researchers can successfully synthesize these modified peptides. The protocols and insights provided in this guide offer a solid foundation for the exploration and application of AHA-containing peptides in various scientific disciplines.

References

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Albericio, F., & Isidro-Llobet, A. (2008). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Molecular Biology, 494, 1-17.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Guzman, F., & Goolcharran, C. (2017). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of The American Society for Mass Spectrometry, 28(7), 1384-1392.
  • Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(19), 3690-3696.
  • Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. PubMed. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Coin, I., Dölling, R., & Beyermann, M. (2006). Lability of N-alkylated peptides towards TFA cleavage. Journal of Peptide Science, 12(12), 759-765.
  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Journal of the American Chemical Society, 114(26), 10646-10647.
  • Wade, J. D., & Tregear, G. W. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 835-843.
  • Otaka, A., Nakamura, M., Nameki, D., Kodama, E., Sawa, M., & Fujii, N. (2018). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Accounts of Chemical Research, 51(6), 1347-1357.
  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.
  • Del Valle, J. R. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. [Unpublished manuscript]. Department of Chemistry & Biochemistry, University of Notre Dame.
  • Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Biopolymers, 100(2), 140-165.
  • Karaman, R. (2016). Is my peptide forming diketopiperazine in solution?. ResearchGate. Retrieved from [Link]

  • Ghosh, K., & Lubell, W. D. (2019). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Cambridge: Cambridge Open Engage.

Sources

Introduction: A Modern Approach to Chiral Induction

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of Isoserine, a key aminohydroxyacetic acid isomer, as a precursor to a powerful chiral auxiliary system for the asymmetric synthesis of β²,²-amino acids.

In the field of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in drug development where the chirality of a molecule dictates its pharmacological activity.[1] A chiral auxiliary is a molecular scaffold that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one stereoisomer in excess over the other.[2] After the desired stereocenter is created, the auxiliary is removed for potential reuse. While classic auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam are well-established, the development of novel systems that offer unique reactivity and access to valuable building blocks remains a critical area of research.[3][4]

This guide focuses on a specialized application involving isoserine (3-amino-2-hydroxypropanoic acid), an isomer of the common amino acid serine. While not used directly, isoserine serves as a versatile precursor for a highly rigid bicyclic N,O-acetal chiral auxiliary . This system has proven exceptionally effective for the diastereoselective α-alkylation of the isoserine backbone, providing a robust and reliable pathway to synthesize enantiopure β²,²-amino acids .[5][6][7] These non-proteinogenic amino acids, which feature a quaternary stereocenter at the α-position, are of significant interest as they can induce stable secondary structures in peptides and enhance their resistance to proteolytic degradation, making them invaluable in peptidomimetics.[6][7]

The Isoserine-Derived Auxiliary: A Rigid Scaffold for Stereocontrol

The core principle of this methodology is the transformation of a flexible starting material, L-isoserine, into a conformationally locked bicyclic system. This is achieved through an acid-catalyzed tandem N,O-acetalization and intramolecular transcarbamoylation reaction between an N-Boc-protected isoserine derivative and 2,2,3,3-tetramethoxybutane.[5][7] This reaction creates a fused oxazolidine-oxazolidinone scaffold, locking the stereochemical information of the original isoserine into a rigid framework that effectively shields one face of the molecule.

The reaction typically yields two separable diastereomers of the bicyclic N,O-acetal. The ability to isolate these diastereomers is crucial, as each one directs the subsequent alkylation reaction to produce the opposite product configuration, offering a powerful tool for stereochemical control.[5][7]

cluster_start Starting Materials cluster_reaction Scaffold Formation cluster_products Diastereomeric Auxiliaries Isoserine N-Boc-L-Isoserine Methyl Ester Reaction Acid-Catalyzed Tandem Reaction (CSA, Toluene, Δ) Isoserine->Reaction TMB 2,2,3,3-Tetramethoxybutane (TMB) TMB->Reaction Diastereomer1 Bicyclic Acetal (Diastereomer 1) Reaction->Diastereomer1 Separable Diastereomer2 Bicyclic Acetal (Diastereomer 2) Reaction->Diastereomer2 Products

Caption: Formation of the chiral bicyclic N,O-acetals from L-isoserine.

Mechanism of Stereocontrol: Concave-Face Alkylation

The high degree of diastereoselectivity observed in the α-alkylation step is a direct consequence of the rigid bicyclic structure. Once the scaffold is formed, the α-proton can be removed using a strong base to generate a planar enolate. The fused ring system creates distinct concave and convex faces. The bulky substituents of the auxiliary sterically block the convex face, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the more accessible concave face.[5][7]

Quantum mechanical calculations have supported this model, revealing that this "concave-face alkylation" is energetically favored due to minimized torsional and steric strain in the transition state.[5][7] The specific configuration of the bicyclic system (i.e., which diastereomer is used) determines whether this approach leads to an overall retention or inversion of configuration at the α-carbon relative to the starting material. This predictable control is a hallmark of a robust chiral auxiliary.

cluster_workflow Stereoselective Alkylation Mechanism Auxiliary Chiral Bicyclic Auxiliary Enolate Planar Enolate (Chelated) Auxiliary->Enolate Deprotonation Base Base (e.g., LHMDS) Base->Enolate Product Alkylated Product (High Diastereoselectivity) Enolate->Product Concave-Face Alkylation Electrophile Electrophile (R-X) Approaches Concave Face Electrophile->Product

Caption: Mechanism of diastereocontrol via concave-face alkylation.

Application Notes and Protocols

The primary application of this methodology is the stereoselective synthesis of α-quaternary, β-amino acids (β²,²-amino acids).

Data Summary: Diastereoselective Alkylation

The following table summarizes representative results for the alkylation of one of the bicyclic diastereomers, demonstrating the high efficiency and selectivity of the method.[5][7]

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (dr)
Methyl Triflate (MeOTf)Methylated Product86>99:1
Ethyl Triflate (EtOTf)Ethylated Product8195:5
Benzyl Bromide (BnBr)Benzylated Product85>99:1

Data synthesized from Cardona et al., J. Org. Chem. 2022.[5][7]

Protocol 1: Synthesis of Chiral Bicyclic N,O-Acetals

This protocol describes the formation of the key auxiliary scaffolds from (S)-N-Boc-isoserine methyl ester.[6]

Materials:

  • (S)-N-Boc-isoserine methyl ester

  • Anhydrous Toluene

  • 2,2,3,3-tetramethoxybutane (TMB)

  • (1S)-(+)-10-Camphorsulfonic acid (CSA·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-N-Boc-isoserine methyl ester (1.0 equiv) in anhydrous toluene, add 2,2,3,3-tetramethoxybutane (1.2 equiv).

  • Add a catalytic amount of (1S)-(+)-10-Camphorsulfonic acid (0.1 equiv).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the two major bicyclic N,O-acetal diastereomers.

Protocol 2: Diastereoselective α-Alkylation

This protocol details the alkylation of the purified bicyclic acetal.

Materials:

  • Purified Bicyclic N,O-Acetal (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF (1.1 equiv)

  • Alkylating agent (e.g., Methyl Triflate, Benzyl Bromide) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the bicyclic N,O-acetal in anhydrous THF under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LHMDS solution dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent dropwise.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting alkylated product by flash column chromatography. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude product.

Protocol 3: Auxiliary Cleavage (Hydrolysis)

This final step removes the auxiliary to yield the desired enantiopure α-alkylisoserine derivative.

Materials:

  • Purified Alkylated Bicyclic Product

  • 6 M Hydrochloric Acid (HCl)

  • Methanol (MeOH)

Procedure:

  • Dissolve the alkylated product in methanol.

  • Add 6 M HCl and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material has been fully consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.

  • The resulting aqueous solution contains the hydrochloride salt of the α-alkylisoserine methyl ester. This can be further purified or used directly in subsequent steps.

Isoserine Start: L-Isoserine Derivative Step1 Protocol 1: Auxiliary Formation (CSA, TMB) Isoserine->Step1 Auxiliary Intermediate: Chiral Bicyclic Acetal Step1->Auxiliary Step2 Protocol 2: Diastereoselective Alkylation (LHMDS, R-X, -78°C) Auxiliary->Step2 Alkylated Intermediate: Alkylated Bicyclic Product Step2->Alkylated Step3 Protocol 3: Auxiliary Cleavage (Acidic Hydrolysis) Alkylated->Step3 Product Final Product: Enantiopure α-Alkylisoserine Step3->Product

Caption: Complete experimental workflow from isoserine to the final product.

Conclusion

The use of L-isoserine as a precursor to a rigid bicyclic chiral auxiliary represents a significant advancement in the asymmetric synthesis of β²,²-amino acids. This strategy effectively translates the inherent chirality of isoserine into a highly organized, three-dimensional scaffold that exerts precise stereochemical control over alkylation reactions. The protocols are robust, the selectivities are high, and the ability to access either product enantiomer by choosing the appropriate auxiliary diastereomer adds to its synthetic utility. For researchers in peptidomimetics and drug discovery, this methodology provides a reliable and powerful tool for accessing novel and structurally complex chiral building blocks.

References

  • Cardona, F., et al. (2022). Synthesis of β²,²-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry. Available at: [Link]

  • Cardona, F., et al. (2022). Synthesis of β²,²-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. National Institutes of Health. Available at: [Link]

  • Zhang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]

  • Pethő, B., et al. (2022). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. Available at: [Link]

  • Grzegorz, M., et al. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines From Chiral β-Amino Alcohols With 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. Frontiers in Chemistry. Available at: [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • University of Nairobi. (n.d.). Asymmetric Synthesis. Available at: [Link]

  • Sierra, U., et al. (2021). Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2013). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kawabata, T., et al. (2006). Direct Asymmetric Intramolecular Alkylation of α-Alkoxy-α-amino Esters via Memory of Chirality. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Available at: [Link]

  • de Sousa, M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. Available at: [Link]

  • Scherer, D., et al. (2010). 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate. Available at: [Link]

  • ChemMasters Online Classes. (2018). asymmetric induction-chiral auxiliary. YouTube. Available at: [Link]

  • Sleebs, B. E., et al. (2011). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. ResearchGate. Available at: [Link]

  • Pandey, G. (2019). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer. Available at: [Link]

Sources

Quantitative Analysis of Aminohydroxyacetic Acid: A Comprehensive Guide to Analytical Techniques and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aminohydroxyacetic Acid Quantification

Aminohydroxyacetic acid, a non-proteinogenic amino acid, is a molecule of growing interest in pharmaceutical and biomedical research. Its structural similarity to glycine, combined with the presence of a hydroxyl group, imparts unique chemical properties that are being explored for various therapeutic applications. Accurate and precise quantification of aminohydroxyacetic acid in diverse matrices, such as pharmaceutical formulations, biological fluids (plasma, urine), and in vitro assay systems, is paramount for advancing drug development, understanding its pharmacokinetic and pharmacodynamic profiles, and ensuring quality control.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary analytical techniques for the quantification of aminohydroxyacetic acid. We will delve into the theoretical underpinnings of each method, present field-proven, step-by-step protocols, and offer insights into the rationale behind experimental choices. This document is designed to be a practical resource, enabling you to select and implement the most appropriate analytical strategy for your specific research needs.

Physicochemical Properties of Aminohydroxyacetic Acid

A thorough understanding of the physicochemical properties of aminohydroxyacetic acid is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular Formula C₂H₅NO₃[]
Molecular Weight 91.07 g/mol []
Functional Groups Amino (-NH₂), Hydroxyl (-OH), Carboxyl (-COOH)
Polarity HighInferred from structure
Solubility Soluble in water, poorly soluble in non-polar organic solvents.[2]
pKa₁ (-COOH) ~2-3 (estimated)
pKa₂ (-NH₃⁺) ~9-10 (estimated)

The high polarity of aminohydroxyacetic acid, owing to its three functional groups, presents a significant challenge for retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns. Consequently, derivatization or the use of specialized chromatographic techniques is often necessary for effective separation and quantification.

Chromatographic Techniques for Quantification

Chromatography is the cornerstone of aminohydroxyacetic acid analysis, offering the necessary separation power to resolve the analyte from complex sample matrices. The choice of technique is dictated by the required sensitivity, sample throughput, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with Derivatization

HPLC remains a widely accessible and reliable technique for amino acid analysis.[3] Due to the lack of a strong chromophore in aminohydroxyacetic acid, derivatization is essential to introduce a UV-absorbing or fluorescent tag, thereby enhancing detection sensitivity.[]

Principle: Derivatization involves a chemical reaction that modifies the analyte to make it detectable by common HPLC detectors (e.g., UV-Vis or fluorescence). This can be performed either before the sample is injected onto the HPLC column (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). Pre-column derivatization is generally preferred for its efficiency and the ability to remove excess derivatizing reagent before analysis.

OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is highly sensitive but does not react with secondary amines. Since aminohydroxyacetic acid is a primary amine, OPA derivatization is a suitable option.

Workflow for OPA Derivatization and HPLC Analysis:

OPA_Workflow Sample Sample containing Aminohydroxyacetic Acid Derivatization Add OPA/Thiol Reagent (e.g., N-acetyl-L-cysteine) in Borate Buffer (pH 9-10) Sample->Derivatization Reaction Incubate at Room Temperature (typically 1-2 minutes) Derivatization->Reaction Injection Inject into HPLC System Reaction->Injection Separation Reversed-Phase HPLC (C18 column) Injection->Separation Detection Fluorescence Detector (Ex: ~340 nm, Em: ~450 nm) Separation->Detection Quantification Quantify against a Standard Curve Detection->Quantification

Caption: OPA Derivatization Workflow for HPLC Analysis.

Protocol: OPA Pre-Column Derivatization

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of a thiol (e.g., N-acetyl-L-cysteine or 3-mercaptopropionic acid). This reagent should be prepared fresh daily.

  • Derivatization Procedure:

    • In a microcentrifuge tube or autosampler vial, mix 10 µL of the sample (or standard) with 40 µL of the OPA reagent.

    • Vortex briefly and allow the reaction to proceed for 2 minutes at room temperature.

    • Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Sodium acetate buffer (pH 7.2) with 5% methanol.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient tailored to elute the derivatized aminohydroxyacetic acid. A starting point could be 20% B, increasing to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector set to an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 450 nm.

FMOC-Cl reacts with both primary and secondary amines to form stable, highly fluorescent derivatives.[4] An important consideration for aminohydroxyacetic acid is that FMOC-Cl can also react with hydroxyl groups, although typically under more forcing conditions.[4] Careful optimization of the reaction conditions is necessary to ensure the formation of a single, desired derivative for accurate quantification.

Workflow for FMOC-Cl Derivatization and HPLC Analysis:

FMOC_Workflow Sample Sample containing Aminohydroxyacetic Acid Derivatization Add FMOC-Cl in Acetonitrile to sample in Borate Buffer (pH 8-9) Sample->Derivatization Reaction Incubate at Room Temperature (typically 1-5 minutes) Derivatization->Reaction Quench Quench excess FMOC-Cl with a primary amine (e.g., Amantadine) Reaction->Quench Injection Inject into HPLC System Quench->Injection Separation Reversed-Phase HPLC (C18 column) Injection->Separation Detection Fluorescence Detector (Ex: ~265 nm, Em: ~315 nm) Separation->Detection Quantification Quantify against a Standard Curve Detection->Quantification

Caption: FMOC-Cl Derivatization Workflow for HPLC Analysis.

Protocol: FMOC-Cl Pre-Column Derivatization

  • Reagent Preparation:

    • Borate Buffer (0.5 M, pH 8.5): Dissolve 30.9 g of boric acid in 1 L of water and adjust the pH to 8.5 with a concentrated sodium hydroxide solution.

    • FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh.

    • Quenching Reagent (e.g., 0.1 M Amantadine HCl): Dissolve 1.88 g of amantadine hydrochloride in 100 mL of water.

  • Derivatization Procedure:

    • To 100 µL of sample (or standard) in a vial, add 100 µL of 0.5 M borate buffer (pH 8.5).

    • Add 200 µL of the 15 mM FMOC-Cl reagent, and vortex immediately for 30 seconds.

    • Let the reaction proceed for 2 minutes at room temperature.

    • Add 200 µL of the quenching reagent to react with the excess FMOC-Cl and vortex.

    • Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM Sodium acetate buffer (pH 4.2) with 10% acetonitrile.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the FMOC-derivatized aminohydroxyacetic acid from other components and reagent by-products. A starting point could be 30% B, increasing to 70% B over 25 minutes.

    • Flow Rate: 1.2 mL/min.

    • Detection: Fluorescence detector with excitation at approximately 265 nm and emission at approximately 315 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of aminohydroxyacetic acid, particularly in complex biological matrices.[5] This technique can often be employed without derivatization, simplifying sample preparation and reducing analysis time.[6][7]

Principle: LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The analyte is first separated from other components in the sample by the LC system. The eluent from the LC is then introduced into the mass spectrometer, where the analyte is ionized. The precursor ion (the ionized analyte) is selected and fragmented, and specific fragment ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity.

Workflow for LC-MS/MS Analysis:

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma, Urine) Preparation Protein Precipitation (e.g., with Acetonitrile or Methanol) Sample->Preparation Centrifugation Centrifuge to remove precipitated proteins Preparation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Separation HILIC or Mixed-Mode LC Injection->Separation Detection Tandem Mass Spectrometry (MRM mode) Separation->Detection Quantification Quantify using an Isotopically Labeled Internal Standard Detection->Quantification

Caption: LC-MS/MS Workflow for Biological Samples.

Protocol: LC-MS/MS Quantification in Plasma

  • Sample Preparation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an isotopically labeled internal standard (e.g., ¹³C₂, ¹⁵N-aminohydroxyacetic acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • LC Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column is recommended for retaining the polar aminohydroxyacetic acid.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing to elute the polar analyte.

    • Flow Rate: A flow rate compatible with the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: These need to be empirically determined by infusing a standard solution of aminohydroxyacetic acid. The precursor ion will be [M+H]⁺ (m/z 92.03). Fragmentation will likely involve the loss of water (H₂O) and carbon monoxide (CO).

      • Example Transitions: Q1: 92.03 -> Q3: 74.02 (loss of H₂O) and Q1: 92.03 -> Q3: 46.03 (further loss of CO).

    • Optimization: The collision energy and other source parameters should be optimized for maximum signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of aminohydroxyacetic acid, offering high chromatographic resolution. However, due to the non-volatile nature of amino acids, derivatization is mandatory to increase their volatility and thermal stability.[8]

Principle: Derivatization for GC-MS typically involves converting the polar functional groups into less polar, more volatile moieties. Silylation is a common approach for compounds containing hydroxyl and amino groups.[8] The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

Workflow for GC-MS Analysis with Silylation:

GCMS_Workflow Sample Dried Sample containing Aminohydroxyacetic Acid Derivatization Add Silylation Reagent (e.g., MSTFA or BSTFA) in an Aprotic Solvent Sample->Derivatization Reaction Heat at 60-80°C (typically 30-60 minutes) Derivatization->Reaction Injection Inject into GC-MS System Reaction->Injection Separation Gas Chromatography (e.g., DB-5ms column) Injection->Separation Detection Mass Spectrometry (Scan or SIM mode) Separation->Detection Quantification Quantify using an Internal Standard Detection->Quantification

Caption: GC-MS Workflow with Silylation Derivatization.

Protocol: GC-MS with Silylation Derivatization

  • Sample Preparation:

    • The sample containing aminohydroxyacetic acid must be completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended.

  • Derivatization:

    • To the dried sample, add 50 µL of a silylation reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

    • Add 50 µL of a suitable aprotic solvent like pyridine or acetonitrile.

    • Seal the vial tightly and heat at 70°C for 45 minutes.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode for initial identification of the derivatized analyte and its fragmentation pattern. For quantification, selected ion monitoring (SIM) of characteristic fragment ions will provide higher sensitivity. The fragmentation of the silylated derivative will need to be determined from the full scan mass spectrum.

Method Validation

Regardless of the chosen technique, proper method validation is crucial to ensure the reliability of the quantitative data. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[9]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions should be evaluated.[8]

A summary of typical performance characteristics for each technique is provided below. These values are illustrative and will vary depending on the specific instrumentation and method optimization.

ParameterHPLC with DerivatizationLC-MS/MSGC-MS
Linearity (r²) > 0.995> 0.998> 0.995
Accuracy (% Recovery) 90-110%95-105%90-110%
Precision (%RSD) < 10%< 5%< 10%
LOQ Low ng/mL to µg/mLpg/mL to low ng/mLng/mL

Chiral Separation of Aminohydroxyacetic Acid Enantiomers

In many pharmaceutical and biological contexts, the separation and quantification of the individual enantiomers of aminohydroxyacetic acid are critical, as they may exhibit different pharmacological activities and metabolic fates. Chiral chromatography is the most common approach for this purpose.[10]

Approaches to Chiral Separation:

  • Direct Separation on a Chiral Stationary Phase (CSP): This is the most straightforward method, where the underivatized enantiomers are separated on an HPLC column that has a chiral selector immobilized on the stationary phase.[11] For polar analytes like aminohydroxyacetic acid, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based columns) are often effective.[11]

  • Indirect Separation after Derivatization with a Chiral Reagent: In this approach, the racemic aminohydroxyacetic acid is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column (e.g., C18).

Protocol: Direct Chiral Separation by HPLC

  • Column: A teicoplanin-based chiral stationary phase (e.g., Chirobiotic T).

  • Mobile Phase: A polar ionic or polar organic mobile phase is typically used. Optimization is required, but a starting point could be a mixture of methanol, acetonitrile, and a small amount of an acidic and a basic additive (e.g., acetic acid and triethylamine) to control the ionization state of the analyte and the stationary phase.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry can be used.

  • Quantification: Individual enantiomers are quantified against their respective pure enantiomeric standards.

Conclusion

The quantification of aminohydroxyacetic acid can be successfully achieved using a variety of analytical techniques. The choice of the most appropriate method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • HPLC with pre-column derivatization (using OPA or FMOC-Cl) is a robust and widely accessible technique suitable for a range of applications.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for complex biological matrices and trace-level quantification.

  • GC-MS with silylation derivatization provides excellent chromatographic resolution and is a valuable alternative, particularly for volatile impurity profiling.

  • Chiral chromatography is essential for the separation and quantification of the individual enantiomers of aminohydroxyacetic acid.

Thorough method development and validation are imperative to ensure the generation of accurate and reliable data, which is fundamental to the successful progression of research and development involving this promising molecule.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 151229, 2-Amino-2-hydroxyacetic acid. Retrieved from [Link]

  • Gałęzowska, G., Ratajczyk, J., & Wolska, L. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Amino Acids, 53(7), 993–1009. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Yuan, J., et al. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 150, 35-44.
  • Ahmad, I., et al. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Chemistry, 21(3), 29-34.
  • Liang, S. H. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek.
  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Lapko, V. F., et al. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Journal of Agricultural and Food Chemistry, 71(51), 20631–20643.
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • MDPI. (2023, December 20). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • IJCRT.org. (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 18.2: Properties of Amino Acids. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • ScienceOpen. (2019, October 21). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. Retrieved from [Link]

  • MDPI. (2022, November 29). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed MS/MS fragmentation pathways characteristic of mono-glycated.... Retrieved from [Link]

  • YouTube. (2018, November 14). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

  • YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomeric separation of racemic amino acids and hydroxy acids with a chiral coating of N-(2-naphthalenesulfonyl) -. Retrieved from [Link]

  • MDPI. (n.d.). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF ACETIC ACID CONTENT IN AMLODIPINE BESYLATE. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. Retrieved from [Link]

  • Current Pharmaceutical Analysis. (n.d.). [PDF] A simple spectrophotometric method for the determination of vigabatrin in pharmaceutical formulation. Retrieved from [Link]

  • NIH. (n.d.). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Retrieved from [Link]

  • NIH. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • NIH. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7059902/
  • NIH. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • NIH. (n.d.). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link][Link]

Sources

Application Notes and Protocols for the HPLC Analysis of Aminohydroxyacetic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of derivatization strategies for the quantitative analysis of aminohydroxyacetic acid (α-hydroxyglycine) by High-Performance Liquid Chromatography (HPLC). Aminohydroxyacetic acid, a non-proteinogenic amino acid, presents analytical challenges due to its lack of a strong native chromophore, necessitating derivatization for sensitive UV or fluorescence detection. This document offers an in-depth analysis of various pre-column derivatization reagents, including 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), dansyl chloride, and phenylisothiocyanate (PITC). We present detailed, step-by-step protocols for each method, a comparative discussion of their respective advantages and limitations, and guidance on chromatographic separation. This application note is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the quantification of aminohydroxyacetic acid in various sample matrices.

Introduction: The Analytical Challenge of Aminohydroxyacetic Acid

Aminohydroxyacetic acid, also known as α-hydroxyglycine, is a glycine derivative characterized by a hydroxyl group on the α-carbon.[1][2] Its structural features make it a molecule of interest in various fields, including synthetic chemistry and pharmacology. However, like most amino acids, it lacks a significant UV-absorbing chromophore or a native fluorophore, rendering its direct detection by common HPLC detectors insensitive.[3]

To overcome this limitation, a derivatization step is essential. Derivatization involves a chemical reaction to attach a "tag" to the analyte molecule. This tag is a chromophore or fluorophore that allows for highly sensitive detection. The choice of derivatization reagent and method is critical and depends on the analyte's functional groups, the sample matrix, and the desired sensitivity and throughput. This guide will explore several robust pre-column derivatization methods applicable to aminohydroxyacetic acid.

The Rationale for Pre-Column Derivatization

For the HPLC analysis of amino acids, derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation.[3][4] This guide focuses on pre-column derivatization for several key reasons:

  • Enhanced Sensitivity: Pre-column derivatization allows for the use of a wider variety of reagents, including those that are themselves detectable, as the excess reagent can be separated from the derivatized analyte during chromatography.[5] This often leads to lower detection limits compared to post-column methods.

  • Improved Chromatography: The derivatization process can increase the hydrophobicity of the polar aminohydroxyacetic acid molecule, leading to better retention and separation on commonly used reversed-phase HPLC columns.[5][6]

  • Versatility: A wide array of pre-column derivatization reagents is commercially available, offering flexibility in terms of detection (UV or fluorescence) and reaction conditions.[2][7]

The following sections will detail the theory and application of three prominent pre-column derivatization reagents for aminohydroxyacetic acid analysis.

Primary Recommended Method: 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Derivatization

The Waters AccQ•Tag™ method, which utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is a widely adopted and robust method for amino acid analysis. AQC reacts with primary and secondary amines to form highly stable, fluorescent derivatives that can also be detected by UV absorbance.[8]

Principle and Reaction Mechanism

AQC reacts with the primary amino group of aminohydroxyacetic acid in a buffered alkaline environment (pH 8.2-10.0) to form a stable urea derivative.[9][10] The reaction is rapid and the resulting derivatives are stable for several days, allowing for automated analysis of multiple samples.[8]

AQC_Reaction cluster_reactants Reactants cluster_products Products AHAA Aminohydroxyacetic Acid (Primary Amine) Reaction AHAA->Reaction AQC AQC Reagent AQC->Reaction Derivative Stable, Fluorescent AQC-Derivative Reaction->Derivative Borate Buffer (pH 8.8)

Caption: AQC derivatization workflow.

Experimental Protocol: AQC Derivatization

This protocol is adapted from the widely used Waters AccQ•Tag™ methodology.[8][11][12]

3.2.1. Reagent Preparation

  • Borate Buffer (0.2 M, pH 8.8): Prepare by dissolving boric acid in water and adjusting the pH with a suitable base.

  • AQC Derivatizing Reagent: Prepare a 2 mg/mL solution of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate in acetonitrile. This solution should be prepared fresh.

3.2.2. Derivatization Procedure

  • To 10 µL of the aminohydroxyacetic acid standard or sample, add 70 µL of the Borate Buffer.

  • Add 20 µL of the AQC Derivatizing Reagent solution.

  • Vortex the mixture immediately and thoroughly.

  • Heat the reaction mixture at 55°C for 10 minutes to ensure complete derivatization and conversion of a minor tyrosine side-product to the major mono-derivatized compound.[12]

  • After cooling to room temperature, the sample is ready for HPLC injection.

HPLC and Detection Parameters
ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., Waters AccQ•Tag Ultra, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Aqueous buffer (e.g., Waters AccQ•Tag Ultra Eluent A)
Mobile Phase B Acetonitrile
Gradient A gradient optimized for the separation of amino acid derivatives (refer to specific column manufacturer's guidelines)
Flow Rate 0.7 mL/min[7]
Column Temperature 43°C[7]
Injection Volume 1-5 µL
Detection Fluorescence: Excitation 250 nm, Emission 395 nm.[8] UV: 254 nm or 260 nm[4][8]

Alternative Method 1: Dansyl Chloride Derivatization

Dansyl chloride is a classic derivatizing agent that reacts with primary and secondary amines, phenols, and imidazoles to produce highly fluorescent and UV-active derivatives.[2][13]

Principle and Reaction Mechanism

Dansylation occurs under alkaline conditions (pH 9.5-10.5), where the sulfonyl chloride group of dansyl chloride reacts with the unprotonated amino group of aminohydroxyacetic acid.[5] While it also reacts with hydroxyl groups, this reaction is generally slower.[13] This could potentially lead to the formation of both N-dansyl and N,O-didansyl derivatives, which would require careful chromatographic separation.

Dansyl_Reaction cluster_reactants Reactants cluster_products Products AHAA Aminohydroxyacetic Acid Reaction AHAA->Reaction DansylCl Dansyl Chloride DansylCl->Reaction Derivative Fluorescent Dansyl-Derivative Reaction->Derivative Alkaline Buffer (pH 9.8)

Caption: Dansyl chloride derivatization reaction.

Experimental Protocol: Dansyl Chloride Derivatization

This protocol is a generalized procedure based on established methods.[3][5]

4.2.1. Reagent Preparation

  • Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Prepare by dissolving sodium carbonate and sodium bicarbonate in water.[3]

  • Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving dansyl chloride in acetonitrile.[3][5]

  • Quenching Solution (e.g., 10% Methylamine or Ammonium Hydroxide): Prepare in water to stop the derivatization reaction.

4.2.2. Derivatization Procedure

  • In a microcentrifuge tube, mix 25 µL of the aminohydroxyacetic acid standard or sample with 50 µL of the Derivatization Buffer.

  • Add 50 µL of the Dansyl Chloride solution and vortex thoroughly.

  • Incubate the mixture in the dark at 60-80°C for 30-60 minutes.[5]

  • Cool the mixture to room temperature and add 25 µL of the Quenching Solution to consume excess dansyl chloride.

  • The sample is now ready for HPLC analysis.

HPLC and Detection Parameters
ParameterRecommended Conditions
Column Reversed-phase C18 column
Mobile Phase A Aqueous buffer (e.g., 25 mM Sodium Acetate, pH 5.9)[5]
Mobile Phase B Acetonitrile
Gradient A suitable gradient to separate the dansylated derivatives from by-products.
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Injection Volume 5-20 µL
Detection Fluorescence: Excitation ~330 nm, Emission ~530 nm. UV: ~254 nm.

Alternative Method 2: Phenylisothiocyanate (PITC) Derivatization

Phenylisothiocyanate (PITC), also known as Edman's reagent, is widely used for the N-terminal sequencing of proteins and for the derivatization of amino acids for HPLC analysis.[6][14][15]

Principle and Reaction Mechanism

PITC reacts with the primary amino group of aminohydroxyacetic acid under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[16][17] A key advantage of PITC is that it generally does not react with the hydroxyl groups of amino acids like tyrosine, suggesting it will likely form a single derivative with aminohydroxyacetic acid.[14]

PITC_Reaction cluster_reactants Reactants cluster_products Products AHAA Aminohydroxyacetic Acid Reaction AHAA->Reaction PITC PITC (Edman's Reagent) PITC->Reaction Derivative UV-Active PTC-Derivative Reaction->Derivative Alkaline Conditions

Caption: PITC derivatization reaction.

Experimental Protocol: PITC Derivatization

This protocol is based on established methods for PITC derivatization.[14][16][18]

5.2.1. Reagent Preparation

  • Coupling Solution: A mixture of acetonitrile, pyridine, triethylamine, and water (e.g., 10:5:2:3 v/v/v/v).[14]

  • PITC Solution: A 5% solution of phenylisothiocyanate in acetonitrile.[19]

5.2.2. Derivatization Procedure

  • Evaporate a known volume of the aminohydroxyacetic acid standard or sample to dryness under vacuum.

  • Redissolve the dried residue in the Coupling Solution.

  • Add the PITC solution and allow the reaction to proceed at room temperature for 5-20 minutes.

  • Evaporate the mixture to dryness under vacuum to remove excess reagent and by-products.

  • Reconstitute the dried PTC-derivative in a suitable solvent (e.g., mobile phase A) for HPLC injection.

HPLC and Detection Parameters
ParameterRecommended Conditions
Column Reversed-phase C18 column
Mobile Phase A Aqueous buffer (e.g., 0.05 M Sodium Acetate, pH 6.5)[18]
Mobile Phase B Acetonitrile/Methanol/Water mixture[18]
Gradient A gradient designed to separate PTC-amino acids.
Flow Rate 1.0 mL/min[18]
Column Temperature 45°C[18]
Injection Volume 10 µL
Detection UV: 254 nm[14][16]

Method Comparison and Selection

FeatureAQC (AccQ•Tag)Dansyl ChloridePITC (Edman's Reagent)
Reaction Speed FastModerate to SlowFast
Derivative Stability Very HighHighHigh
Detection Fluorescence & UVFluorescence & UVUV
Sensitivity Very High (fmol)Very High (fmol-pmol)High (pmol)
Automation Potential ExcellentGoodModerate (requires drying steps)
Potential Issues Possible interference from reagent by-productsPotential for multiple derivatives due to reaction with hydroxyl groupRequires removal of excess reagent
Commercial Kits Readily availableReagents availableReagents available

For routine, high-throughput analysis of aminohydroxyacetic acid, the AQC (AccQ•Tag) method is highly recommended due to its speed, high sensitivity, excellent derivative stability, and ease of automation. Dansyl chloride offers comparable sensitivity but with the potential for more complex chromatograms. PITC is a reliable method, particularly if only UV detection is available, and its specificity for the amino group is an advantage.

Conclusion

The successful HPLC analysis of aminohydroxyacetic acid hinges on an effective derivatization strategy. This guide has provided a comprehensive overview of three robust pre-column derivatization methods: AQC, dansyl chloride, and PITC. Each method has been presented with a detailed protocol and a discussion of its underlying principles. The AQC method is recommended as the primary choice for its balance of speed, sensitivity, and ease of use. By following the protocols and considering the comparative data presented, researchers and drug development professionals can confidently implement a reliable and sensitive HPLC method for the quantitative analysis of aminohydroxyacetic acid.

References

  • Andrew+ Platform. (n.d.). HIGH THROUGHPUT PREPARATION OF AMINO ACIDS USING WATERS TECHNOLOGIES ACCQ-TAG ULTRA AUTOMATION KIT AND CELL CULTURE STANDARDS.
  • BenchChem. (2025).
  • Yuan, Z., et al. (2018).
  • Waters Corporation. (n.d.).
  • Waters Corporation. (n.d.).
  • Waters Corporation. (n.d.).
  • Andrew+ Platform. (n.d.). AccQ•Tag™ Amino Acid Sample Prep - Protocol. OneLab.
  • Kovács, B., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. Molecules.
  • Dai, Z., et al. (2014). Analysis of amino acid composition in proteins of animal tissues and foods as pre-column o-phthaldialdehyde derivatives by HPLC with fluorescence detection.
  • JASCO Inc. (2024). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
  • ECHEMI. (n.d.). 2-Amino-2-hydroxyacetic acid | 4746-62-7.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151229, 2-Amino-2-hydroxyacetic acid.
  • ResearchGate. (2006).
  • Knauer. (n.d.). Determination of 17 AQC derivatized - Amino acids in baby food samples.
  • Norlab. (2017).
  • Scribd. (n.d.).
  • Diva-portal.org. (n.d.).
  • YouTube. (2024).
  • Springer Nature Experiments. (n.d.).
  • Walker, J. M. (Ed.). (2009).
  • Thermo Fisher Scientific. (n.d.).
  • Oxford Learning Link. (n.d.). BiochemistryIN THE LAB - Protein Sequence Analysis.
  • Baitai Paike Biotechnology. (n.d.). Main Principle of Edman Sequencing_Edman Method for Determining Amino Acid Sequence.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (2015).
  • W
  • Fine Chemical Technologies. (2024).
  • Semantic Scholar. (1999). FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides by the absolute analysis method.
  • Wikipedia. (n.d.).
  • Dikma Technologies. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC)
  • Molnár-Perl, I. (2005). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study.
  • Chemistry LibreTexts. (2022). 26.
  • ResearchGate. (n.d.). 2.2.3.
  • Malaysian Journal of Chemistry. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD.

Sources

Application Notes and Protocols for the Incorporation of Aminohydroxyacetic Acid, a Non-Natural Amino Acid, into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids (nnAAs) into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as stability, potency, and target selectivity.[1] This guide provides a comprehensive overview and detailed protocols for the use of aminohydroxyacetic acid as a novel non-natural amino acid in peptide synthesis. We will delve into the unique structural features of this amino acid, the strategic considerations for its successful incorporation via Solid-Phase Peptide Synthesis (SPPS), and the analytical methodologies required for the robust characterization of the resulting modified peptides.

Introduction: The Potential of Aminohydroxyacetic Acid in Peptide Design

Aminohydroxyacetic acid, specifically 2-amino-2-hydroxyacetic acid, is a unique non-natural amino acid that can be considered a hydroxylated analog of glycine. Its structure introduces a chiral center and a hydroxyl group at the α-carbon, which can significantly influence the conformational properties and biological activity of a peptide.

The introduction of this nnAA can lead to:

  • Enhanced proteolytic stability: The α-hydroxy group can sterically hinder the action of proteases, prolonging the in vivo half-life of the peptide.[2]

  • Modulation of secondary structure: The hydroxyl group can participate in hydrogen bonding, potentially stabilizing specific secondary structures like β-turns or helices.[3]

  • Novel sites for post-translational modification: The hydroxyl group provides a handle for further chemical modifications, such as glycosylation or PEGylation, to improve pharmacokinetic properties.[4]

  • Improved binding affinity: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially leading to stronger interactions with biological targets.

This document will serve as a practical guide for researchers looking to explore the potential of aminohydroxyacetic acid in their peptide-based research and development.

Strategic Considerations for Synthesis

The successful incorporation of aminohydroxyacetic acid into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of its unique chemical properties.[5] The primary challenge lies in the protection of the α-hydroxyl group to prevent unwanted side reactions during peptide chain elongation.

Protecting Group Strategy

The choice of a suitable protecting group for the α-hydroxyl group is critical and must be orthogonal to the Nα-Fmoc and side-chain protecting groups of other amino acids in the sequence.[6]

Protecting GroupCleavage ConditionsAdvantagesDisadvantages
tert-Butyl (tBu) Strong acid (e.g., TFA)Stable to piperidine; Cleaved simultaneously with most side-chain protecting groups and cleavage from the resin.Not suitable if selective deprotection of the hydroxyl group on-resin is desired.
Trityl (Trt) Mild acid (e.g., 1% TFA in DCM)Allows for selective deprotection on the resin for further modification.Can be bulky and may cause steric hindrance during coupling.
Acetyl (Ac) Mild base (e.g., hydrazine)Orthogonal to both Fmoc and tBu strategies.Requires an additional deprotection step.

For most standard applications where the hydroxyl group is to be deprotected at the final cleavage step, the tert-Butyl (tBu) group is the recommended choice due to its compatibility with standard Fmoc-SPPS protocols.

Coupling Reagents and Conditions

The steric hindrance from the α-hydroxyl group and its protecting group can slow down the coupling reaction. Therefore, the use of highly efficient coupling reagents is recommended.

Coupling ReagentActivatorKey Features
HBTU/HOBt DIPEAStandard, effective, and cost-efficient.
HATU DIPEA or CollidineMore reactive than HBTU, ideal for sterically hindered couplings.
DIC/OxymaPure® N/ALow racemization potential.

Recommendation: For routine couplings of Fmoc-Aha(tBu)-OH, HBTU/HOBt with DIPEA is generally sufficient. For difficult couplings, switching to HATU is advised.

Experimental Protocols

The following protocols are based on the Fmoc/tBu strategy, the most common approach in modern solid-phase peptide synthesis.[7]

Workflow for Incorporating Aminohydroxyacetic Acid

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling_Aha 3. Coupling of Fmoc-Aha(tBu)-OH Deprotection1->Coupling_Aha Capping 4. Capping (Optional) Coupling_Aha->Capping Wash1 5. Wash Capping->Wash1 Deprotection2 6. Fmoc Deprotection Wash1->Deprotection2 Coupling_Next_AA 7. Coupling of Next Fmoc-AA-OH Deprotection2->Coupling_Next_AA Wash2 8. Wash Coupling_Next_AA->Wash2 Repeat Repeat Steps 6-8 for all AAs Wash2->Repeat Final_Deprotection 9. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 10. Cleavage and Global Deprotection Final_Deprotection->Cleavage Purification 11. Purification and Analysis Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis incorporating aminohydroxyacetic acid.

Detailed Protocol for Manual SPPS

This protocol is for a 0.1 mmol scale synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-Aha(tBu)-OH

  • Other required Fmoc-protected amino acids

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel and wash with DCM (3 x 5 mL), followed by DMF (3 x 5 mL).

    • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5 x 5 mL).

  • Coupling of Fmoc-Aha(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Aha(tBu)-OH (0.4 mmol), HBTU (0.4 mmol), and HOBt (0.4 mmol) in DMF (2 mL).

    • Add DIPEA (0.8 mmol) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours. A longer coupling time is recommended due to potential steric hindrance.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), recouple.

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes.

    • Wash the resin with DMF (3 x 5 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 (using the next desired amino acid) until the peptide sequence is complete.

  • Final Fmoc Deprotection:

    • After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Dry the resin under vacuum.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water.

    • Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Analytical Characterization of the Modified Peptide

Thorough characterization is essential to confirm the successful incorporation of aminohydroxyacetic acid and to assess the purity of the final peptide.[8]

Mass Spectrometry

Mass spectrometry (MS) is the primary technique for verifying the molecular weight of the synthesized peptide.[9] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable methods.[8] The expected mass should be calculated and compared with the experimental data. An increase of 75.07 Da (for the unprotected residue) compared to a glycine-containing peptide should be observed.

Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the position of the aminohydroxyacetic acid residue within the peptide sequence.[9]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is used to assess the purity of the peptide and for purification. A gradient of acetonitrile in water with 0.1% TFA is typically used. The incorporation of the hydrophilic hydroxyl group may lead to a shorter retention time compared to a peptide with a more hydrophobic residue at the same position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a detailed structural analysis, 2D NMR spectroscopy can be employed.[10] Experiments such as COSY and TOCSY can help in assigning the proton resonances of the aminohydroxyacetic acid residue, while NOESY can provide information about its spatial proximity to other residues, revealing its impact on the peptide's three-dimensional structure.[11][12]

Analytical_Workflow Crude_Peptide Crude Peptide HPLC_Analysis HPLC Analysis (Purity Check) Crude_Peptide->HPLC_Analysis MS_Analysis Mass Spectrometry (Identity Check) Crude_Peptide->MS_Analysis Purification Preparative HPLC HPLC_Analysis->Purification MS_Analysis->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide Final_QC Final QC (HPLC & MS) Pure_Peptide->Final_QC NMR NMR Spectroscopy (Structural Analysis) Pure_Peptide->NMR

Caption: Analytical workflow for the characterization of peptides containing aminohydroxyacetic acid.

Applications and Future Perspectives

The ability to incorporate aminohydroxyacetic acid into peptides opens up new avenues for the design of novel therapeutics and research tools.[13] Its unique properties can be exploited to create peptides with improved pharmacological profiles.[14] Future work could involve exploring different protecting group strategies for the hydroxyl group to enable on-resin modifications, as well as investigating the impact of both R and S enantiomers of aminohydroxyacetic acid on peptide structure and function. The development of enzymatic methods for the incorporation of this nnAA could also provide a more environmentally friendly and stereospecific approach.[15]

References

  • Analysis of Peptides and Conjugates by Amino Acid Analysis. (n.d.). PubMed.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
  • Arnold, F. H., et al. (n.d.). Engineering enzymes for noncanonical amino acid synthesis. PMC - NIH.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (n.d.). Benchchem.
  • Kent, S. B. H., et al. (n.d.). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. PMC - NIH.
  • Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era. (n.d.). NIH.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 12). PMC - PubMed Central.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). PMC.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. (n.d.). BOC Sciences.
  • Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. (n.d.). ACS Publications.
  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.
  • Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies. (n.d.). PMC - PubMed Central.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.
  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides.
  • Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. (n.d.).
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
  • How is acetic acid solution added during compounding/manufacturing of a peptide ( e.g. a peptide like Lanreotide)? By pouring, spraying, other? (2021, May 3). ResearchGate.
  • Mass Spectrometry Analysis of Peptides and Its Applications in Biochemistry and Proteomics. (n.d.).
  • Modern Ligation Methods to Access Natural and Modified Proteins. (n.d.). CHIMIA.
  • Unnatural Amino Acids: Definition, Synthesis, and Applications. (n.d.). BOC Sciences.
  • Aminooxyacetic Acid. (n.d.). ResearchGate.
  • Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. (n.d.). BOC Sciences.
  • (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 5). ResearchGate.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate.
  • BroadE: Fundamentals of peptide and protein mass spectrometry. (2013, September 30). YouTube.
  • Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. (n.d.). PubMed.
  • Amino Acid Peptide Linkage and Hydrolysis Reactions. (2017, November 5). YouTube.
  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (n.d.).
  • Reprogramming natural proteins using unnatural amino acids. (2021, November 26). RSC Publishing.
  • Principles and Practice of Solid-Phase Peptide Synthesis. (n.d.). Oxford Academic.
  • Advanced Analytical Techniques for Peptide Characterization. (n.d.). Polaris Peptides.
  • Nonnatural Amino Acids for Site-Specific Protein Conjugation. (n.d.). Bioconjugate Chemistry.
  • What Is Native Chemical Ligation? - Chemistry For Everyone. (2025, May 23). YouTube.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 12). PubMed.
  • Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function. (n.d.). PMC.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Peptides in Therapeutic Applications. (2025, July 3). BroadPharm.
  • Determination of peptide and protein structures using NMR Spectroscopy. (n.d.). UQ eSpace.
  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.).
  • Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. (n.d.). MDPI.
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025, September 24). CEM Corporation.
  • Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry a. (2023, February 27). Radboud Repository.
  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. (n.d.). ChemRxiv.
  • 26.4: Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts.
  • NMR Peptide Structure Analysis. (n.d.). Mtoz Biolabs.
  • Peptidomimetic Compound Library. (2024, May 14). Life Chemicals.
  • Properties, biosynthesis, and catalytic mechanisms of hydroxy-amino-acids. (2018, October 31). ResearchGate.
  • Chemical Building Blocks and Models for Studying Peptides. (n.d.). eScholarship.org.
  • (PDF) Synthesis and properties of the α-keto acids. (n.d.). ResearchGate.
  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (n.d.). PMC - NIH.

Sources

Application Notes and Protocols for Site-Specific N-Terminal Modification of Proteins with Aminohydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the site-specific modification of a protein's N-terminus with aminohydroxyacetic acid (AHA), also known as aminooxy acetic acid. This modification strategy introduces a versatile chemical handle for a wide range of bioconjugation applications, including the attachment of payloads, imaging agents, and polyethylene glycol (PEG) moieties. We present a robust two-step protocol centered on the principles of bioorthogonal chemistry. The first step involves the selective introduction of a carbonyl group (an aldehyde or ketone) at the N-terminus of the target protein. The second step is a chemoselective oxime ligation with aminohydroxyacetic acid. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and provides methods for the purification and characterization of the final conjugate, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Advantage of N-Terminal Modification

Site-specific modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of precisely defined bioconjugates.[1] The N-terminus of a protein offers a unique site for modification, as most proteins possess a single α-amino group, distinct from the ε-amino groups of lysine residues.[2] This inherent uniqueness allows for a high degree of control over the location of the modification, leading to homogenous products with consistent biological activity.

Modification with aminohydroxyacetic acid is particularly advantageous. The aminooxy group is a powerful nucleophile that reacts chemoselectively with aldehydes and ketones to form a stable oxime bond.[3] This bioorthogonal reaction proceeds under mild, aqueous conditions, preserving the structural and functional integrity of the protein.[3][4] The terminal carboxylic acid of the conjugated AHA then provides a versatile attachment point for further derivatization.

This guide will focus on a two-step approach:

  • N-Terminal Carbonyl Installation: Conversion of the N-terminal amine to a reactive carbonyl group.

  • Oxime Ligation: Reaction of the engineered carbonyl with aminohydroxyacetic acid.

The Chemical Principle: A Two-Step Path to N-Terminal Modification

The overall strategy relies on the introduction of a unique reactive handle (a carbonyl group) at the N-terminus, which then serves as a target for the aminooxy group of AHA.

Step 1: Site-Specific Introduction of an N-Terminal Carbonyl

There are two primary methods for introducing a carbonyl group at the N-terminus of a protein:

  • Method A: Pyridoxal-5'-Phosphate (PLP)-Mediated Transamination: This biomimetic reaction utilizes PLP, a derivative of vitamin B6, to catalyze the transamination of the N-terminal α-amino group to a carbonyl (aldehyde or ketone).[5][6] This method is highly specific for the N-terminus, as the ε-amino groups of lysine residues may form reversible imines with PLP but do not undergo the full transamination process.[5] This makes it a broadly applicable method for many proteins.

  • Method B: Oxidative Cleavage of N-Terminal Serine or Threonine: If the protein of interest has an N-terminal serine or threonine residue (or can be engineered to have one), a mild oxidant such as sodium periodate (NaIO₄) can be used. NaIO₄ selectively cleaves the bond between the α-carbon and the β-carbon of the 1,2-amino alcohol, resulting in an N-terminal glyoxylyl group (an aldehyde).[7]

For the purposes of a general protocol, we will focus on the PLP-mediated transamination method due to its broader applicability.

Step 2: Oxime Ligation with Aminohydroxyacetic Acid

Once the N-terminal carbonyl is installed, the protein is reacted with aminohydroxyacetic acid. The aminooxy group of AHA attacks the carbonyl to form a stable oxime linkage.[3][4] The reaction is typically most efficient at a slightly acidic pH (around 4-5), but can be effectively catalyzed by aniline or its derivatives at neutral pH, which is often more favorable for maintaining protein stability.

Reaction_Mechanism cluster_0 Step 1: N-Terminal Transamination cluster_1 Step 2: Oxime Ligation Protein_NH2 Protein-NH2 (N-terminus) Protein_C=O Protein-C=O (N-terminal carbonyl) Protein_NH2->Protein_C=O Transamination PLP Pyridoxal-5'-Phosphate (PLP) PLP->Protein_NH2 Modified_Protein Protein-C=N-O-CH2-COOH (Oxime Conjugate) Protein_C=O->Modified_Protein Ligation AHA H2N-O-CH2-COOH (Aminohydroxyacetic Acid) AHA->Protein_C=O

Caption: Overall workflow for N-terminal modification with aminohydroxyacetic acid.

Detailed Protocols

Materials and Reagents
  • Protein of Interest (POI): Purified and buffer-exchanged into a suitable reaction buffer (e.g., phosphate buffer). Ensure the buffer does not contain primary amines (e.g., Tris).

  • Pyridoxal-5'-phosphate (PLP): (Sigma-Aldrich, Cat. No. P9255 or equivalent)

  • Aminohydroxyacetic acid (AHA): (Sigma-Aldrich, Cat. No. A23606 or equivalent)

  • Aniline: (Sigma-Aldrich, Cat. No. 242284 or equivalent). Caution: Aniline is toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction Buffers:

    • Transamination Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5.

    • Ligation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Purification Columns:

    • Desalting columns (e.g., GE Healthcare PD-10).

    • Size-Exclusion Chromatography (SEC) column (e.g., Superdex 75 or 200, depending on protein size).

    • Ion-Exchange Chromatography (IEX) column (optional, depending on protein properties).

  • Analytical Equipment:

    • UV-Vis Spectrophotometer.

    • SDS-PAGE equipment.

    • Mass Spectrometer (e.g., ESI-TOF, MALDI-TOF, or LC-MS/MS system).

Experimental Workflow

Experimental_Workflow Start Start: Purified Protein Step1 Step 1: N-Terminal Transamination with PLP Start->Step1 Purification1 Purification: Removal of excess PLP (Desalting Column) Step1->Purification1 Step2 Step 2: Oxime Ligation with AHA Purification1->Step2 Purification2 Purification: Removal of excess AHA and catalyst (SEC or IEX) Step2->Purification2 Characterization Characterization: SDS-PAGE & Mass Spectrometry Purification2->Characterization End End: Purified N-terminal AHA-modified Protein Characterization->End

Caption: Step-by-step experimental workflow for N-terminal modification.

Protocol 1: N-Terminal Transamination
  • Protein Preparation: Prepare the protein of interest at a concentration of 1-10 mg/mL in Transamination Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.5).

  • PLP Stock Solution: Prepare a 100 mM stock solution of PLP in the same Transamination Buffer.

  • Reaction Setup: Add the PLP stock solution to the protein solution to a final concentration of 10-50 mM. The optimal concentration may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at 37°C for 4-16 hours with gentle agitation. Reaction progress can be monitored by taking aliquots at different time points and analyzing by mass spectrometry.

  • Purification: After incubation, remove the excess PLP and the pyridoxamine-5'-phosphate byproduct using a desalting column (e.g., PD-10), exchanging the protein into the Ligation Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

Protocol 2: Oxime Ligation with Aminohydroxyacetic Acid
  • Reagent Preparation:

    • Prepare a 1 M stock solution of aminohydroxyacetic acid in water, adjusting the pH to ~7.0 with NaOH.

    • Prepare a 1 M stock solution of aniline in DMSO or ethanol.

  • Reaction Setup: To the purified keto-protein from the previous step, add the AHA stock solution to a final concentration of 50-100 mM. Then, add the aniline stock solution to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction at room temperature (20-25°C) for 2-6 hours. For less stable proteins, the reaction can be performed at 4°C for a longer duration (12-24 hours).

  • Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule ketone, such as acetone, to consume any remaining AHA.

Purification of the Modified Protein

Thorough purification is critical to remove unreacted protein, excess reagents, and byproducts.

  • Initial Cleanup: A desalting column can be used to remove the bulk of the excess AHA and aniline.

  • Chromatographic Separation:

    • Size-Exclusion Chromatography (SEC): This is often the most effective method to separate the modified protein from any remaining small molecule reagents.

    • Ion-Exchange Chromatography (IEX): The addition of the aminohydroxyacetic acid moiety introduces a new carboxylic acid group, which will alter the protein's isoelectric point (pI). This change in charge can be exploited for separation using IEX. A gradient elution will be necessary to separate the modified protein from the unmodified protein.

Characterization and Validation

Confirmation of successful modification is essential.

SDS-PAGE Analysis

While the mass change from the modification is small, running the purified product on an SDS-PAGE gel alongside the unmodified protein can confirm the purity of the final product and rule out significant degradation or aggregation.

Mass Spectrometry

Mass spectrometry is the definitive method for confirming the modification.

  • Intact Mass Analysis: Analysis of the intact protein by ESI-TOF or MALDI-TOF will show a mass increase corresponding to the addition of the aminohydroxyacetyl group minus the two hydrogen atoms lost during the transamination and one water molecule from the oxime formation.

ComponentFormulaMass (Da)
Aminohydroxyacetic AcidC₂H₅NO₃91.06
Net Mass Change C₂H₁NO₂ 59.01
  • Peptide Mapping by LC-MS/MS: For unambiguous confirmation, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The N-terminal peptide will show a mass shift of +59.01 Da. Fragmentation of this peptide (MS/MS) will confirm the location of the modification at the N-terminus.

Troubleshooting and Considerations

  • Low Transamination Efficiency:

    • Increase the concentration of PLP.

    • Optimize the pH of the reaction buffer (typically between 6.0 and 7.0).

    • Increase the incubation time or temperature.

    • Note that the reactivity is dependent on the N-terminal amino acid.[5]

  • Low Ligation Efficiency:

    • Increase the concentration of AHA.

    • Ensure the aniline catalyst is fresh and used at an appropriate concentration.

    • Optimize the pH. While neutral pH is generally preferred for protein stability, oxime ligation is faster at slightly acidic pH.

  • Protein Precipitation:

    • Reduce the concentration of reagents.

    • Perform the reaction at a lower temperature (4°C).

    • Include stabilizing excipients in the reaction buffer (e.g., glycerol, arginine).

Conclusion

The protocols outlined in this guide provide a robust and reliable method for the site-specific N-terminal modification of proteins with aminohydroxyacetic acid. By leveraging the specificity of PLP-mediated transamination and the efficiency of oxime ligation, researchers can generate homogenous bioconjugates with a versatile chemical handle for a multitude of applications in research, diagnostics, and therapeutics. Careful optimization of reaction conditions and rigorous purification and characterization are paramount to ensuring the quality and functionality of the final product.

References

  • D'Andrea, L. D., & Chou, C. J. (2019). N-Terminal Serine-Specific Bioconjugation of Proteins. Methods in Molecular Biology, 2078, 145-154.
  • Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2006). N-Terminal Protein Modification through a Biomimetic Transamination Reaction.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6083-6085.
  • Popp, M. W., & Ploegh, H. L. (2011). Making and breaking peptide bonds: protein ligation and fragmentation in bacteria and archaea. Annual Review of Biochemistry, 80, 279-304.
  • Scheck, R. A., & Francis, M. B. (2007). Regioselective labeling of N-terminal amines in proteins with 2-pyridinecarboxyaldehydes. ACS Chemical Biology, 2(4), 247-251.
  • Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). Enzymatic protein modification: a powerful tool for the targeted conjugation of proteins.
  • Hudak, J. E., Barfield, R. M., de Hart, G. W., Grob, P., Nogales, E., Bertozzi, C. R., & Rabuka, D. (2012). Site-specific chemoenzymatic fluorescent labeling of proteins.
  • Carrico, I. S., Carlson, L., & Bertozzi, C. R. (2007). Introducing genetically encoded aldehydes into proteins.
  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation.
  • Witus, L. S., & Francis, M. B. (2010). Site-specific protein modification with a genetically encoded aldehyde tag. Current Protocols in Chemical Biology, 2(1), 1-17.
  • Zhang, C., Spokoyny, A. M., Zou, Y., Simon, M. D., & Pentelute, B. L. (2013). Enzymatic “stapling” of peptides with physiological and chemical stability.
  • Antos, J. M., & Truttmann, M. C. (2011). Site-specific protein modification using subtiligase. Methods in Molecular Biology, 705, 193-206.

Sources

Application Notes and Protocols for the Synthesis of Peptide Mimetics Incorporating Aminohydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Peptidomimetics represent a promising frontier in drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] A key strategy in the design of novel peptidomimetics is the incorporation of non-proteinogenic amino acids to impart unique structural and functional properties.[2] This guide provides a comprehensive overview and detailed protocols for the use of aminohydroxyacetic acid, a unique α-hydroxy-α-amino acid, in the synthesis of peptide mimetics. We will explore the synthesis of the N-Boc protected aminohydroxyacetic acid building block, its incorporation into peptide chains via solid-phase peptide synthesis (SPPS), and the potential advantages this modification offers in the rational design of next-generation therapeutics.

Introduction: The Role of Aminohydroxyacetic Acid in Peptidomimetic Design

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic intervention. However, their clinical application is often hampered by rapid enzymatic degradation and poor cell permeability.[3] Peptidomimetics are designed to mimic the bioactive conformation of peptides while exhibiting improved drug-like properties.[1] The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design, allowing for the fine-tuning of structure, stability, and function.[2]

Aminohydroxyacetic acid, also known as α-hydroxyglycine, is a non-canonical amino acid that introduces both a hydroxyl group and an amino group at the same α-carbon. This unique structural feature offers several potential advantages in the design of peptide mimetics:

  • Conformational Constraint: The presence of the α-hydroxyl group can introduce localized conformational constraints within the peptide backbone, potentially pre-organizing the mimetic into a bioactive conformation and reducing the entropic penalty upon binding to its target.[4]

  • Enhanced Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional stabilizing intramolecular or intermolecular interactions with the target protein.[5]

  • Improved Solubility: The polar hydroxyl group can enhance the aqueous solubility of the resulting peptidomimetic, a desirable property for drug candidates.

  • Resistance to Proteolysis: The modification of the peptide backbone at the α-position can increase resistance to enzymatic degradation by proteases.[6]

This guide will provide detailed, field-proven protocols for the synthesis and incorporation of this promising building block, enabling researchers to explore its potential in their drug discovery programs.

Synthesis of N-Boc-Aminohydroxyacetic Acid: A Key Building Block

The successful incorporation of aminohydroxyacetic acid into a peptide chain via Solid-Phase Peptide Synthesis (SPPS) necessitates the protection of its amino group to prevent unwanted side reactions during peptide coupling. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide chemistry due to its stability under coupling conditions and its facile removal with mild acid.[7][8]

Diagram: Synthesis of N-Boc-Aminohydroxyacetic Acid

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product AHA Aminohydroxyacetic Acid Reaction_Step Nucleophilic Acyl Substitution AHA->Reaction_Step Boc2O Di-tert-butyl dicarbonate (Boc Anhydride) Boc2O->Reaction_Step Base Base (e.g., Triethylamine) Base->Reaction_Step Solvent Solvent (e.g., THF/Water) Solvent->Reaction_Step Temp Room Temperature Temp->Reaction_Step Boc_AHA N-Boc-Aminohydroxyacetic Acid Reaction_Step->Boc_AHA

Caption: Synthesis of N-Boc-Aminohydroxyacetic Acid.

Protocol 2.1: Synthesis of N-Boc-Aminohydroxyacetic Acid

Materials:

  • Aminohydroxyacetic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution or 1M HCl

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve aminohydroxyacetic acid (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v). The exact ratio can be adjusted to ensure complete dissolution.

  • Basification: Add a suitable base (1.5-2.0 eq), such as triethylamine or sodium bicarbonate, to the solution with stirring. The base neutralizes the carboxylic acid and facilitates the reaction.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (1.1-1.2 eq) to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the THF by rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with a 5% citric acid solution or 1M HCl. This protonates the carboxylic acid of the product.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-aminohydroxyacetic acid.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Note: The hydroxyl group of aminohydroxyacetic acid is generally less reactive than the amino group under these conditions. However, for sensitive applications, it is advisable to characterize the final product thoroughly to confirm the absence of O-acylation.

Incorporation of N-Boc-Aminohydroxyacetic Acid into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the routine synthesis of peptides and their mimetics due to its efficiency and ease of automation.[11] The incorporation of N-Boc-aminohydroxyacetic acid follows the general principles of Fmoc-based SPPS, with some key considerations to ensure successful coupling and prevent side reactions.

Diagram: SPPS Workflow for Incorporating Aminohydroxyacetic Acid

G Resin Resin Swelling Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: N-Boc-AHA + Coupling Reagents (e.g., HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification

Caption: SPPS workflow for aminohydroxyacetic acid incorporation.

Protocol 3.1: Solid-Phase Incorporation of N-Boc-Aminohydroxyacetic Acid

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.[11][12]

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)[12]

  • N-Boc-aminohydroxyacetic acid

  • Standard Fmoc-protected amino acids

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or DIC/HOBt[13][14]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[11]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF for 5-15 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling of N-Boc-Aminohydroxyacetic Acid:

    • In a separate vial, pre-activate the N-Boc-aminohydroxyacetic acid (2-4 eq) with a suitable coupling reagent (e.g., HATU, 1.9 eq) and a base (e.g., DIPEA, 4-6 eq) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation. The reaction time may need to be optimized.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[11]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptidomimetic by mass spectrometry and analytical HPLC.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagents: For the coupling of the sterically hindered N-Boc-aminohydroxyacetic acid, potent coupling reagents like HATU are recommended to ensure high coupling efficiency and minimize racemization.[14]

  • Extended Coupling Time: Due to the potential for slower reaction kinetics with unnatural amino acids, an extended coupling time may be necessary to drive the reaction to completion.

  • Cleavage Cocktail: The choice of scavengers in the TFA cleavage cocktail (e.g., TIS, water) is crucial to prevent side reactions with sensitive amino acid residues that may be present in the peptide sequence.

Alternative Strategy: The Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful one-pot synthesis that can generate complex peptide-like structures with high efficiency.[15][16] This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using a derivative of aminohydroxyacetic acid as one of the components, it is possible to rapidly synthesize a diverse library of peptidomimetics.

Diagram: Ugi Reaction for Peptidomimetic Synthesis

G cluster_reactants Ugi-4CR Components cluster_reaction One-Pot Reaction cluster_product Product Aldehyde Aldehyde Ugi_Reaction Ugi Reaction Aldehyde->Ugi_Reaction Amine Amine Amine->Ugi_Reaction Carboxylic_Acid Carboxylic Acid (or AHA derivative) Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Solvent Solvent (e.g., Methanol) Solvent->Ugi_Reaction Peptidomimetic α-Acylamino Amide (Peptidomimetic) Ugi_Reaction->Peptidomimetic

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic Aminohydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

Enantiomerically pure α-amino-α-hydroxy acids are critical chiral building blocks in the synthesis of numerous biologically active molecules and pharmaceuticals.[1] Traditional chemical methods for resolving racemates often require harsh conditions, stoichiometric chiral reagents, and complex purification steps. This application note presents a robust and efficient method for the enzymatic kinetic resolution of racemic aminohydroxyacetic acid. The strategy relies on the derivatization of the racemic amino acid to an N-acyl derivative, followed by stereoselective hydrolysis catalyzed by a lipase. This biocatalytic approach offers high enantioselectivity under mild, environmentally benign conditions, yielding both enantiomers of the target compound with high optical purity.[] Detailed protocols for substrate derivatization, enzymatic resolution, product separation, and analytical validation are provided for researchers in drug discovery and process development.

Introduction and Scientific Principle

The differential biological activity of enantiomers is a cornerstone of modern pharmacology, necessitating the production of single-enantiomer drugs.[3] Aminohydroxyacetic acid, the simplest α-hydroxy-α-amino acid, possesses two functional groups that make it a versatile precursor for complex molecular architectures. The challenge lies in obtaining it in an enantiomerically pure form.

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the inherent stereoselectivity of enzymes.[4] In a kinetic resolution, an enzyme acts on a racemic mixture but catalyzes the reaction of one enantiomer at a much higher rate than the other. For the resolution of a racemic N-acyl-aminohydroxyacetic acid, an enzyme like a lipase will selectively hydrolyze one enantiomer (e.g., the L-enantiomer) into the free amino acid, leaving the other enantiomer (the D-enantiomer) largely unreacted in its N-acyl form.[5][6]

This process, when stopped at approximately 50% conversion, ideally yields a mixture of two chemically distinct compounds: the free L-amino acid and the N-acyl-D-amino acid. Their different chemical properties (e.g., acidity, polarity) facilitate their separation by standard chemical techniques like extraction. The key advantages of this method include:

  • High Enantioselectivity: Enzymes can exhibit extremely high enantiomeric ratios (E-values), leading to products with excellent enantiomeric excess (e.e.).[6]

  • Mild Reaction Conditions: Reactions are typically run in aqueous buffers or benign organic solvents at or near room temperature and neutral pH, preserving sensitive functional groups.[7]

  • Sustainability: Biocatalysis is a green chemistry approach, reducing the need for heavy metals or harsh reagents.[6]

Causality of Method Design: Key Experimental Choices

The success of an enzymatic resolution hinges on several critical decisions made during method development. Here, we explain the rationale behind the proposed protocol.

Why Substrate Derivatization is Essential

Direct enzymatic resolution of free aminohydroxyacetic acid is often inefficient. Many common hydrolases, such as lipases and proteases, are most effective on ester or amide bonds.[5][8] By converting the racemic amino acid into its N-acyl derivative, we introduce an amide bond that the enzyme can recognize and cleave stereoselectively. Phenylacetic acid is chosen for acylation as the resulting N-phenylacetyl group is a well-recognized substrate for many common enzymes, including Penicillin G Amidase (PGA) and certain lipases.[9]

Enzyme Selection: The Role of Lipases

While various hydrolases could be screened, lipases are exceptionally versatile biocatalysts for kinetic resolution.[10]

  • Broad Substrate Scope: Lipases, such as those from Candida antarctica (CAL-B, often supplied as Novozym 435), Pseudomonas cepacia, and Aspergillus niger, are known to accept a wide range of non-natural substrates.[6][11][12]

  • Operational Stability: Many lipases are robust and remain active in the presence of organic co-solvents, which can be necessary to improve substrate solubility.[7]

  • Commercial Availability and Immobilization: High-quality lipases are commercially available, often in an immobilized form.[13] Enzyme immobilization on a solid support (e.g., acrylic resin) simplifies catalyst handling, allows for easy separation from the reaction mixture, and enables catalyst recycling, which is crucial for process economy.[14][15]

G Racemic Racemic N-Acyl- Aminohydroxyacetic Acid (L- and D- forms) Enzyme Enzyme (e.g., Lipase) Racemic->Enzyme Selective hydrolysis Product_L L-Aminohydroxyacetic Acid (Hydrolyzed Product) Enzyme->Product_L Unreacted_D N-Acyl-D-Aminohydroxyacetic Acid (Unreacted Substrate) Enzyme->Unreacted_D No reaction

Detailed Protocols

This section provides step-by-step methodologies for the complete resolution process. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of N-Phenylacetyl-DL-aminohydroxyacetic Acid

Objective: To prepare the racemic substrate for enzymatic resolution.

Materials:

  • DL-Aminohydroxyacetic acid

  • Phenylacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve DL-aminohydroxyacetic acid (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (3.0 eq) in a round-bottom flask. Cool the mixture to 0 °C in an ice bath.

  • Acylation: While stirring vigorously, slowly add a solution of phenylacetyl chloride (1.1 eq) in DCM dropwise over 30 minutes. The reaction is exothermic; maintain the temperature at 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 4-6 hours until the reaction is complete (monitor by TLC).

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer with 1 M HCl, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-phenylacetyl-DL-aminohydroxyacetic acid.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Objective: To selectively hydrolyze the L-enantiomer of the N-acylated substrate.

Materials:

  • N-Phenylacetyl-DL-aminohydroxyacetic Acid (from Protocol 1)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)

  • Phosphate buffer (0.1 M, pH 7.0)

  • 1 M Sodium hydroxide (NaOH) solution for pH control

  • pH meter or autotitrator

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Ethyl acetate

  • Diatomaceous earth (Celite®) for filtration

Procedure:

  • Setup: Add the N-phenylacetyl-DL-aminohydroxyacetic acid (1.0 g) to a thermostatted reaction vessel containing 50 mL of 0.1 M phosphate buffer (pH 7.0). Stir to form a suspension.

  • Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate, e.g., 100-200 mg).

  • Reaction and pH Control: Maintain the reaction temperature at 30-40 °C with gentle stirring. The hydrolysis of the N-acyl group will produce phenylacetic acid and the free amino acid, causing a drop in pH. Maintain the pH at 7.0 by the controlled addition of 1 M NaOH solution using a pH-stat or autotitrator. The volume of NaOH consumed is directly proportional to the reaction conversion.

  • Monitoring: Monitor the reaction progress by tracking the consumption of NaOH. The target is 50% conversion, which corresponds to the consumption of 0.5 equivalents of NaOH relative to the starting racemic substrate. Alternatively, periodically take small aliquots, quench the reaction, and analyze by HPLC.

  • Reaction Quenching and Enzyme Removal: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme through a pad of Celite®. The enzyme can be washed with buffer and stored for reuse.

  • Product Separation (Workup):

    • Acidify the filtrate to pH ~2 with 1 M HCl. This protonates the free L-aminohydroxyacetic acid (making it water-soluble) and the unreacted N-acyl-D-aminohydroxyacetic acid (making it less water-soluble).

    • Extract the aqueous solution multiple times with ethyl acetate. The organic layers will contain the unreacted N-Acyl-D-Aminohydroxyacetic Acid .

    • The aqueous layer will contain the product, L-Aminohydroxyacetic Acid .

  • Isolation:

    • D-Enantiomer: Combine the organic extracts, dry over MgSO₄, filter, and evaporate the solvent to obtain the N-acyl-D-aminohydroxyacetic acid. This can be deprotected via acid hydrolysis (e.g., refluxing in 6 M HCl) to yield the free D-amino acid.

    • L-Enantiomer: The L-amino acid can be isolated from the aqueous layer, often by ion-exchange chromatography or crystallization.

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_workup Separation & Analysis Start Racemic Aminohydroxyacetic Acid Acylation Protocol 1: N-Phenylacetylation Start->Acylation Substrate Racemic N-Acyl Substrate Acylation->Substrate Resolution Protocol 2: Lipase-Catalyzed Hydrolysis (Monitor to ~50% conversion) Substrate->Resolution Mixture Mixture of: - L-Amino Acid - N-Acyl-D-Amino Acid Resolution->Mixture Workup Acidification & Liquid-Liquid Extraction Mixture->Workup Aqueous Aqueous Phase: L-Amino Acid Workup->Aqueous Organic Organic Phase: N-Acyl-D-Amino Acid Workup->Organic Analysis Chiral HPLC Analysis (Determine e.e. of both products) Aqueous->Analysis Deprotection Acid Hydrolysis Organic->Deprotection Final_D Pure D-Amino Acid Deprotection->Final_D Final_D->Analysis

Analytical Methods for Validation

A protocol is only trustworthy if its outcome can be validated. Quantitative analysis of enantiomeric excess (e.e.) is mandatory.

Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry-standard technique for determining the optical purity of the final products.[16]

  • Principle: A chiral stationary phase (CSP) is used in the HPLC column. The enantiomers of the analyte interact differently with the CSP, causing them to travel through the column at different rates and thus elute at different times.

  • Sample Preparation:

    • L-Aminohydroxyacetic Acid: A sample is taken directly from the isolated aqueous fraction.

    • D-Aminohydroxyacetic Acid: A sample of the isolated N-acyl-D-amino acid is first hydrolyzed back to the free amino acid before analysis.

    • It is crucial to also analyze the starting racemic material to establish the retention times for both enantiomers.

  • Analysis: The chromatogram will show two separated peaks corresponding to the D and L enantiomers. The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers:

    • % e.e. = [ (A_major - A_minor) / (A_major + A_minor) ] x 100

Other methods like mass spectrometry with a chiral selector or NMR spectroscopy with a chiral solvating agent can also be employed for ee determination.[17][18]

Expected Results & Data Summary

The ideal kinetic resolution achieves a 50% conversion, yielding the unreacted substrate and the product both with >99% e.e. The enantiomeric ratio (E) is a measure of the enzyme's selectivity and can be calculated from the conversion and e.e. values.

ParameterTarget ValueAcceptable RangeRationale
Reaction Conversion 50%45 - 55%Maximizes the theoretical yield and enantiopurity of both the remaining substrate and the product.
e.e. of Product (L-form) >99%>95%A high e.e. for the product indicates excellent enzyme selectivity.
e.e. of Substrate (D-form) >99%>95%A high e.e. for the unreacted substrate confirms the resolution's efficiency.
Enantiomeric Ratio (E) >200>100An E-value >100 is generally considered excellent for preparative-scale resolutions.
Isolated Yield (per enantiomer) ~45%>40%Accounts for ideal 50% theoretical yield minus handling and purification losses.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no reaction rate 1. Inactive enzyme.2. Incorrect pH or temperature.3. Substrate inhibition.1. Use fresh, properly stored enzyme.2. Verify calibration of pH meter and thermometer.3. Lower the initial substrate concentration.
Low enantioselectivity (low e.e.) 1. Non-optimal enzyme.2. Reaction went past 55% conversion.3. Non-enzymatic background hydrolysis.1. Screen other lipases or proteases.2. Monitor the reaction more closely and stop it earlier.3. Run a control reaction without the enzyme to assess background rate.
Difficulty separating products 1. Incomplete protonation/deprotonation.2. Emulsion formation during extraction.1. Ensure pH is adjusted correctly (<2 for extraction).2. Add brine to the aqueous layer to break the emulsion; filter through Celite®.
Enzyme deactivation upon reuse 1. Denaturation by solvent or temperature.2. Leaching from the support.1. Use a milder organic co-solvent if necessary.2. Ensure the immobilization method is robust (e.g., covalent attachment).[19]

References

  • Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(18), 4275–4281. [Link]

  • Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids.
  • Ato, K., et al. (2021).
  • You, L., Berman, J. S., & Anslyn, E. V. (2011). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society, 133(28), 10742–10745. [Link]

  • Meinero, C., et al. (2015). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science, 38(13), 2268-2275. [Link]

  • Borchert, S., et al. (2018). Immobilization of an amino acid racemase for application in crystallization‐based chiral resolutions of asparagine monohydrate. Biotechnology Progress, 34(5), 1211-1220. [Link]

  • Brena, B. M., & Batista-Viera, F. (2006). Immobilization of Enzymes. In Immobilization of Enzymes and Cells (pp. 15-39). Humana Press.
  • Heck, T., et al. (2009). Kinetic Resolution of Aliphatic Beta-Amino Acid Amides by Beta-Aminopeptidases. Chembiochem, 10(9), 1543-1546. [Link]

  • Mohrig, J. R., & Shapiro, S. M. (1976). An enzyme-catalyzed resolution of amino acids. Journal of Chemical Education, 53(9), 586. [Link]

  • Wu, S. H., et al. (1990). Kinetic resolution of amino acid esters catalyzed by lipases. Bioorganic & Medicinal Chemistry Letters, 1(1), 25-28. [Link]

  • Denard, C. A., et al. (2015). Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. ACS Catalysis, 5(7), 4135-4139. [Link]

  • Porala, S., & Gedu, S. (2021). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin. RSC Advances, 11(52), 32943-32947. [Link]

  • de Souza, J. S., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(10), 785-794. [Link]

  • Bergin, E., et al. (1996). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Journal of the American Chemical Society, 118(37), 8834-8840. [Link]

  • Cardillo, G., et al. (1999). A Practical Method for the Synthesis of β-Amino α-Hydroxy Acids. Synthesis of Enantiomerically Pure Hydroxyaspartic Acid and Isoserine. Synlett, 1999(11), 1725-1728. [Link]

  • LibreTexts. (2015). Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts. [Link]

  • Azov, V. A. (2011). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis, 40.1.1.5.
  • Spahn, F., & Minteer, S. D. (2024). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. International Journal of Molecular Sciences, 25(4), 2296. [Link]

  • Carboni, D., et al. (2006). Kinetic resolution of D,L-amino acids by enantioselective acylation of the L-enantiomers using PGA and phenylacetic acid methylester. Tetrahedron: Asymmetry, 17(18), 2636-2641. [Link]

  • Leśniak, W., et al. (2013). Biocatalytic Resolution of Enantiomeric Mixtures of 1-Aminoethanephosphonic Acid. Molecules, 18(6), 6548-6558. [Link]

  • Wikipedia contributors. (2023). Immobilized enzyme. Wikipedia. [Link]

  • Bilal, M., & Iqbal, H. M. (2022). Enzyme Immobilization Technologies and Industrial Applications. ACS Omega, 7(40), 35685-35698. [Link]

  • Humphrey, C. E., et al. (2003). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Journal of the American Chemical Society, 125(46), 13952–13953. [Link]

  • Chen, S. T., et al. (1987). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 109(9), 2812–2817. [Link]

  • Szymański, W., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4253. [Link]

  • Schepmann, D., et al. (2017). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. Bioorganic & Medicinal Chemistry, 25(13), 3422-3433. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Silverman, R. B. (2015). Aminooxyacetic Acid. In Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Wu, S., et al. (2020). One-Pot Biocatalytic Preparation of Enantiopure Unusual α-Amino Acids from α-Hydroxy Acids via a Hydrogen-Borrowing Dual-Enzyme Cascade. Catalysts, 10(12), 1479. [Link]

  • Liu, M., et al. (2012). Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. Tetrahedron Letters, 53(36), 4812-4815. [Link]

  • Cardillo, G., et al. (1999). A practical method for the synthesis of beta-amino alpha-hydroxy acids. Synthesis of enantiomerically pure hydroxyaspartic acid and isoserine. Synlett, 1999(11), 1725-1728. [Link]

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(4), 5463-5491. [Link]

  • Xu, J. H., et al. (2014). Enzymatic resolution of a chiral chlorohydrin precursor for (R)-α-lipoic acid synthesis via lipase catalyzed enantioselective transacylation with vinyl acetate. Journal of Molecular Catalysis B: Enzymatic, 99, 102-107. [Link]

  • Sharma, G., et al. (2013). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 17(1), 4-22. [Link]

  • Chen, Y., et al. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. International Journal of Molecular Sciences, 24(6), 5488. [Link]

  • Corrado, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4043-4050. [Link]

  • Rotili, D., & Mai, A. (2011). Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors. Expert Opinion on Therapeutic Patents, 21(7), 985-1006. [Link]

  • Drabowicz, J., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry, 86(13), 8917-8927. [Link]

  • Denard, C. A., et al. (2014). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. ACS Catalysis, 4(10), 3718-3722. [Link]

Sources

Application Notes and Protocols for Orthogonal Protection of Aminohydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Aminohydroxyacetic acid, a bifunctional scaffold, presents unique challenges and opportunities in the synthesis of complex peptides and small molecule therapeutics. Its dual reactive sites—an amino group and a hydroxyl group—necessitate a robust and selective protection strategy to achieve desired chemical transformations. This guide provides a detailed exploration of orthogonal protecting group strategies, focusing on the widely employed Fmoc/tBu and Boc/Bzl methodologies, tailored for aminohydroxyacetic acid. We delve into the chemical rationale behind these strategies, offering field-proven, step-by-step protocols for the synthesis of key orthogonally protected aminohydroxyacetic acid building blocks: N-Fmoc-O-tert-butyl-aminohydroxyacetic acid and N-Boc-O-benzyl-aminohydroxyacetic acid . This document is intended to serve as a comprehensive resource, empowering researchers to confidently incorporate this valuable moiety into their synthetic workflows.

The Strategic Imperative for Orthogonal Protection

Aminohydroxyacetic acid is a valuable building block in medicinal chemistry due to its ability to introduce both a hydrophilic hydroxyl group and a primary amine, enabling diverse structural modifications and biological interactions. However, the simultaneous presence of these two nucleophilic groups requires a sophisticated protection strategy to prevent unwanted side reactions during peptide synthesis or other multi-step organic syntheses.[1][][3]

Orthogonal protection is a cornerstone of modern synthetic chemistry, allowing for the selective removal of one protecting group in the presence of others under distinct reaction conditions.[3][4] This principle is paramount when working with multifunctional molecules like aminohydroxyacetic acid. The two most prevalent orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches.[5][6]

  • Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the protection of the α-amino group and acid-labile groups, such as the tert-butyl (tBu) ether, for side-chain protection.[5] The key advantage of this strategy is the mild conditions required for Fmoc deprotection (typically with piperidine), which preserves the acid-sensitive side-chain protecting groups.[7]

  • Boc/Bzl Strategy: In this classic strategy, the acid-labile tert-butyloxycarbonyl (Boc) group is used for temporary N-terminal protection, while more robust, yet still acid-labile, benzyl (Bzl)-based groups protect the side chains.[6] Selective deprotection is achieved by using different strengths of acid; a weaker acid (like trifluoroacetic acid, TFA) removes the Boc group, while a stronger acid (like hydrofluoric acid, HF) is required to cleave the benzyl ethers.[6]

This guide will provide detailed protocols for preparing aminohydroxyacetic acid derivatives compatible with both of these orthogonal strategies.

Figure 1: Orthogonal protection strategies for aminohydroxyacetic acid (AHA).

The Fmoc/tBu Approach: Synthesis of N-Fmoc-O-tert-butyl-aminohydroxyacetic acid

This strategy is favored for its mild deprotection conditions for the N-terminus, making it highly compatible with a wide range of sensitive functional groups. The synthesis of N-Fmoc-O-tert-butyl-aminohydroxyacetic acid involves a two-step process: protection of the hydroxyl group as a tert-butyl ether, followed by the protection of the amino group with Fmoc.

Protocol 2.1: Synthesis of O-tert-butyl-aminohydroxyacetic acid methyl ester

This protocol is adapted from the synthesis of similar protected amino acids, such as Fmoc-Thr(tBu)-OH.[8] The initial esterification of the carboxylic acid facilitates handling and subsequent reactions.

Materials:

  • Aminohydroxyacetic acid

  • Methanol, anhydrous

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Isobutylene

  • Sulfuric acid, concentrated

Procedure:

  • Esterification: In a round-bottom flask, suspend aminohydroxyacetic acid (1.0 eq) in anhydrous methanol. Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure to obtain the crude amino acid methyl ester hydrochloride.

  • Hydroxyl Protection: Dissolve the crude methyl ester hydrochloride in anhydrous dichloromethane.

  • Cool the solution to -10 °C and slowly bubble in isobutylene gas while vigorously stirring.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Seal the reaction vessel and stir at room temperature for 48-72 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-tert-butyl-aminohydroxyacetic acid methyl ester.

Protocol 2.2: Saponification and N-Fmoc Protection

Materials:

  • Crude O-tert-butyl-aminohydroxyacetic acid methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane / Water

Procedure:

  • Saponification: Dissolve the crude methyl ester from Protocol 2.1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude O-tert-butyl-aminohydroxyacetic acid.

  • N-Fmoc Protection: Dissolve the crude product in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.

  • Add Fmoc-OSu (1.1 eq) and stir vigorously at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and acidify to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure N-Fmoc-O-tert-butyl-aminohydroxyacetic acid.[9]

The Boc/Bzl Approach: Synthesis of N-Boc-O-benzyl-aminohydroxyacetic acid

The Boc/Bzl strategy is a well-established method, particularly in solution-phase peptide synthesis.[6] The synthesis of N-Boc-O-benzyl-aminohydroxyacetic acid also proceeds in a stepwise manner, with initial protection of the amino group followed by benzylation of the hydroxyl group.

Protocol 3.1: Synthesis of N-Boc-aminohydroxyacetic acid

This protocol is a standard procedure for the Boc protection of amino acids.[10]

Materials:

  • Aminohydroxyacetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • 1,4-Dioxane / Water or Acetone / Water

Procedure:

  • Dissolve aminohydroxyacetic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Add NaOH (2.2 eq) and stir until the amino acid is completely dissolved.

  • Cool the solution to 0 °C and add a solution of (Boc)₂O (1.1 eq) in 1,4-dioxane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH ~3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-aminohydroxyacetic acid.

Protocol 3.2: O-Benzylation of N-Boc-aminohydroxyacetic acid

The Williamson ether synthesis is a classic and effective method for the formation of benzyl ethers.[11]

Materials:

  • N-Boc-aminohydroxyacetic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-aminohydroxyacetic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and carefully add NaH (2.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure N-Boc-O-benzyl-aminohydroxyacetic acid.

Deprotection Protocols

The selective removal of the protecting groups is the essence of the orthogonal strategy.

Protocol 4.1: Fmoc Deprotection

Materials:

  • N-Fmoc-O-tert-butyl-aminohydroxyacetic acid derivative

  • Piperidine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 10-30 minutes.

  • The deprotected amine can then be used in the next step of the synthesis, typically after washing away the deprotection reagents.

Protocol 4.2: Boc Deprotection

Materials:

  • N-Boc-O-benzyl-aminohydroxyacetic acid derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an equal volume of TFA (e.g., 1:1 DCM/TFA).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Remove the solvent and TFA under reduced pressure to obtain the deprotected amine as its TFA salt.

Protocol 4.3: tert-Butyl Ether Deprotection

Materials:

  • O-tert-butyl protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl ether in a mixture of TFA and DCM (e.g., 95:5 v/v).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure.

Protocol 4.4: Benzyl Ether Deprotection

Materials:

  • O-benzyl protected compound

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or catalytic transfer hydrogenation reagent (e.g., ammonium formate)

Procedure:

  • Dissolve the benzyl ether in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon) for 2-16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Data Summary and Comparison

Protecting GroupTarget FunctionalityIntroduction ReagentsDeprotection ConditionsOrthogonal To
Fmoc AminoFmoc-OSu, NaHCO₃20% Piperidine in DMFtBu, Bzl
Boc Amino(Boc)₂O, NaOHTFA in DCMBzl, Fmoc (under basic conditions)
tBu (ether) HydroxylIsobutylene, H₂SO₄TFA in DCMFmoc
Bzl (ether) HydroxylBnBr, NaHH₂/Pd-CBoc, Fmoc

Workflow Visualization

Deprotection_Workflow cluster_Fmoc_tBu_deprotection Fmoc/tBu Deprotection Sequence cluster_Boc_Bzl_deprotection Boc/Bzl Deprotection Sequence Start_Fmoc N-Fmoc-O-tBu-AHA Amino_Free H₂N-O-tBu-AHA Start_Fmoc->Amino_Free  20% Piperidine/DMF  (N-terminal deprotection) Fully_Deprotected_Fmoc Aminohydroxyacetic Acid Amino_Free->Fully_Deprotected_Fmoc  TFA/DCM  (Side-chain deprotection) Start_Boc N-Boc-O-Bzl-AHA Amino_Free_Boc H₂N-O-Bzl-AHA Start_Boc->Amino_Free_Boc  TFA/DCM  (N-terminal deprotection) Fully_Deprotected_Boc Aminohydroxyacetic Acid Amino_Free_Boc->Fully_Deprotected_Boc  H₂/Pd-C  (Side-chain deprotection)

Figure 2: Deprotection workflows for orthogonally protected aminohydroxyacetic acid.

Conclusion

The successful incorporation of aminohydroxyacetic acid into complex molecules hinges on a well-designed and executed orthogonal protection strategy. The Fmoc/tBu and Boc/Bzl methodologies presented here provide robust and versatile pathways for achieving this. By understanding the underlying chemical principles and following the detailed protocols, researchers can effectively utilize this valuable building block in their synthetic endeavors, paving the way for the discovery and development of novel therapeutics and chemical probes.

References

  • CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google P
  • CN109232321A - A kind of Fmoc-Thr(tBu)
  • Greening Fmoc/tBu solid-phase peptide synthesis - RSC Publishing. (URL: [Link])

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (URL: [Link])

  • CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)
  • Synthesis of nonracemic hydroxyglutamic acids - Beilstein Journals. (URL: [Link])

  • Boc / Bzl Solid Phase Synthesis - Sunresin. (URL: [Link])

  • Amino Acid-Protecting Groups - SciSpace. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google P
  • [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. (URL: [Link])

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. (URL: [Link])

  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed. (URL: [Link])

  • Building blocks for chemical peptide synthesis. (A) Amino acid... - ResearchGate. (URL: [Link])

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (URL: [Link])

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc)
  • Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed. (URL: [Link])

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. (URL: [Link])

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (URL: [Link])

  • 4 Synthesis of Peptides. (URL: [Link])

  • EP0930292B1 - Process for preparing beta-amino-alpha-hydroxy acid derivatives - Google P

Sources

Troubleshooting & Optimization

Technical Support Center: Aminohydroxyacetic Acid (Isoserine) Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminohydroxyacetic acid (isoserine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the experimental use of this valuable chiral building block. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of an unexpected, lower molecular weight byproduct during the synthesis of an isoserine-containing peptide. What is the likely cause?

This is a common issue, and the most probable cause is an acid-catalyzed elimination reaction , particularly if your synthesis involves acidic conditions for deprotection or coupling. The hydroxyl group of isoserine can be eliminated, leading to the formation of a dehydroamino acid residue (an unsaturated byproduct).

  • Causality: In the presence of an acid catalyst, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water results in the formation of a double bond. For instance, in the synthesis of isoserine derivatives, byproducts such as methylene-oxazolidinone isomers or acrylates have been observed.[1][2]

  • Troubleshooting:

    • Minimize exposure to strong acids: If possible, use milder acidic conditions or reduce the duration of acid treatment.

    • Optimize catalyst concentration: If an acid catalyst is necessary, titrate the concentration to the minimum effective amount.

    • Alternative protecting groups: Consider using protecting groups for the hydroxyl function of isoserine that are labile under non-acidic conditions.

Q2: My reaction mixture is showing byproducts with a loss of the amino group. What reaction pathway could be responsible?

The loss of the amino group suggests a deamination reaction. While not as common as elimination under typical synthetic conditions, it can occur, especially under oxidative conditions or in the presence of certain reagents. The deamination of isoserine's isomer, serine, is known to yield pyruvic acid.[3]

  • Mechanism: Deamination can proceed through oxidative or non-oxidative pathways. Oxidative deamination typically involves the conversion of the amino group to an imine, which is then hydrolyzed to a keto acid and ammonia.[4][5][6][7]

  • Prevention:

    • Inert atmosphere: If oxidative deamination is suspected, perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Reagent purity: Ensure the purity of your reagents, as trace metal contaminants can sometimes catalyze oxidation.

    • Avoid incompatible reagents: Be mindful of reagents that can promote deamination. For example, nitrous acid can cause deamination of amino acids.[7]

Q3: I'm attempting to synthesize a complex molecule using an isoserine derivative and I'm getting a complex mixture of products, some of which appear to be cyclic. What could be happening?

The presence of both a hydroxyl and an amino group in isoserine makes it susceptible to intramolecular cyclization reactions . The specific cyclic byproduct formed will depend on the reaction conditions and the nature of any protecting groups.

  • Potential Cyclic Byproducts:

    • Oxazolines: N-(2-hydroxyethyl)amides, which can be formed from isoserine derivatives, can undergo dehydrative cyclization to form 2-oxazolines.[8]

    • 1,3-Oxazinane-2,5-diones: Isoserine-derived diazoketones can cyclize to form these structures.[9]

    • Lactams: Intramolecular amide bond formation between the amino group and a carboxylic acid (or an activated derivative) can lead to lactam formation.

  • Control Measures:

    • Protecting groups: The most effective way to prevent unwanted cyclization is to use appropriate protecting groups for both the hydroxyl and amino functionalities until the desired reaction step is complete.

    • Reaction sequence: Carefully plan your synthetic route to avoid conditions that favor intramolecular reactions at premature stages.

Troubleshooting Guides

Guide 1: Side Products in Fmoc-Solid Phase Peptide Synthesis (SPPS) of Isoserine-Containing Peptides

The incorporation of isoserine into peptides using Fmoc-SPPS requires careful consideration to avoid common side reactions.

Issue Potential Cause Troubleshooting Strategy References
Incomplete Coupling Steric hindrance from the isoserine side chain or aggregation of the growing peptide chain.- Use a higher excess of the activated amino acid and coupling reagents.- Extend the coupling time.- Perform a double coupling.- Incorporate pseudoproline dipeptides to disrupt secondary structures.[3][8][10]
Dehydration of Isoserine Residue Prolonged exposure to acidic conditions during cleavage from the resin.- Use a cleavage cocktail with scavengers (e.g., triisopropylsilane) to quench carbocations.- Minimize the cleavage time.[9]
Aspartimide Formation If the sequence contains an Asp-Xxx motif, the piperidine used for Fmoc deprotection can catalyze aspartimide formation.- Use a faster deprotection protocol.- Incorporate a protecting group on the backbone amide nitrogen of the preceding residue.[8]
Diketopiperazine Formation At the dipeptide stage, especially if proline is the second residue, intramolecular cyclization can occur, cleaving the peptide from the resin.- Use a 2-chlorotrityl chloride resin, which is more sterically hindered.- Couple the third amino acid immediately after the second.[8]
Experimental Protocol: Analysis of Isoserine Side Products by HPLC-MS

This protocol outlines a general method for the detection and identification of potential side products from a reaction involving isoserine.

  • Sample Preparation:

    • Quench the reaction and work up as required to obtain a crude sample.

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., acetonitrile/water mixture).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions (Reverse Phase):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5-95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry (MS) Conditions (ESI):

    • Ionization Mode: Positive and negative ion modes to detect a wider range of species.

    • Mass Range: Scan a broad range (e.g., 100-1000 m/z) to identify the parent ions of expected products and potential side products.

    • Fragmentation (MS/MS): Perform fragmentation analysis on the major peaks to confirm their identity by comparing the fragmentation pattern with the expected structure.

Visualizing Reaction Pathways

Diagram 1: Potential Side Reactions of Aminohydroxyacetic Acid

Side_Reactions cluster_elimination Elimination cluster_deamination Deamination cluster_cyclization Intramolecular Cyclization Isoserine Aminohydroxyacetic Acid (Isoserine) Dehydroamino_Acid Dehydroamino Acid (Unsaturated Product) Isoserine->Dehydroamino_Acid Acid Catalyst -H2O Keto_Acid Keto Acid Isoserine->Keto_Acid Oxidizing Agent -NH3 Cyclic_Product Cyclic Product (e.g., Oxazoline, Lactam) Isoserine->Cyclic_Product Activating Agent -H2O

Caption: Key side reaction pathways for aminohydroxyacetic acid.

Diagram 2: Troubleshooting Workflow for Isoserine Reactions

Caption: A systematic approach to troubleshooting isoserine reactions.

References

Sources

Technical Support Center: Coupling Aminohydroxyacetic Acid with Minimal Epimerization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Peptide Synthesis and Drug Development

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of maintaining stereochemical integrity during peptide synthesis. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols specifically focused on a common challenge: preventing the epimerization of aminohydroxyacetic acid during coupling reactions.

Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in peptide synthesis that can lead to diastereomeric impurities that are difficult to separate and can have profound, often detrimental, effects on the final peptide's biological activity.[1][2] Aminohydroxyacetic acid, with its α-hydroxy group, presents a unique susceptibility to this unwanted reaction. This guide is designed to provide you with the foundational knowledge and practical tools to overcome this synthetic hurdle.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the epimerization of aminohydroxyacetic acid.

Q1: What is epimerization, and why is it a particular problem for aminohydroxyacetic acid?

A1: Epimerization is a chemical process where one epimer is converted into its diastereomer.[1] In the context of peptide synthesis, this means the L-amino acid can be partially converted to the D-amino acid at the α-carbon. This is a major concern as it can alter the peptide's three-dimensional structure and biological function.[1][2] Aminohydroxyacetic acid is particularly susceptible due to the electron-withdrawing nature of the adjacent hydroxyl group, which can increase the acidity of the α-proton, making it more prone to abstraction under basic conditions.[3]

Q2: What are the primary chemical pathways that lead to epimerization during peptide coupling?

A2: There are two main base-catalyzed mechanisms responsible for epimerization during peptide coupling:[1]

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected aminohydroxyacetic acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily removed by a base. The resulting planar, achiral enolate can then be protonated from either face, leading to a mixture of L- and D-isomers.

  • Direct Enolization (α-Proton Abstraction): This mechanism involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate without proceeding through an oxazolone. This pathway is more likely with strong bases and prolonged exposure to basic conditions.[1]

Q3: How does the choice of coupling reagent impact the extent of epimerization?

A3: The coupling reagent plays a crucial role in determining the rate of the desired amide bond formation versus the rate of epimerization. Highly reactive coupling reagents that promote rapid amide bond formation can minimize the lifetime of the activated intermediate, thereby reducing the opportunity for epimerization. Reagents known to suppress epimerization, such as those that form less reactive but more stable active esters, are often preferred for sensitive amino acids.[3][4]

Q4: Can the base used in the coupling reaction influence epimerization?

A4: Absolutely. The type and amount of base are critical factors. Strong, non-hindered bases can readily abstract the α-proton, promoting epimerization.[1] The use of sterically hindered non-nucleophilic bases, such as N,N-diisopropylethylamine (DIPEA), or weaker bases like N-methylmorpholine (NMM) and 2,4,6-collidine (TMP), is generally recommended to minimize this side reaction.[2]

Q5: Is it true that higher temperatures can increase epimerization?

A5: Yes, elevated temperatures can significantly increase the rate of epimerization. While higher temperatures can accelerate the coupling reaction, they also provide more energy for the system to overcome the activation barrier for epimerization. Therefore, performing couplings of sensitive residues like aminohydroxyacetic acid at reduced temperatures (e.g., 0 °C) is a common strategy to preserve stereochemical integrity.

Troubleshooting Guide: Minimizing Epimerization of Aminohydroxyacetic Acid

This section provides a systematic approach to troubleshooting and optimizing your coupling protocols to minimize the epimerization of aminohydroxyacetic acid.

Visualizing the Problem: The Mechanism of Epimerization

Understanding the underlying chemical mechanisms is the first step toward effective troubleshooting. The following diagram illustrates the two primary pathways for epimerization during peptide coupling.

epimerization_mechanism cluster_main Epimerization Pathways cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway L_AA N-Protected L-Aminohydroxyacetic Acid Activated_AA Activated Intermediate L_AA->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Enolate_Direct Achiral Enolate Activated_AA->Enolate_Direct -H⁺ (Strong Base) D_Peptide D-Peptide (Epimer) L_Peptide L-Peptide (Desired) Oxazolone->D_Peptide + Amine Oxazolone->L_Peptide + Amine Enolate_Ox Achiral Enolate Oxazolone->Enolate_Ox -H⁺ (Base) Enolate_Ox->Oxazolone +H⁺ Enolate_Direct->Activated_AA +H⁺ Enolate_Direct->D_Peptide + Amine Enolate_Direct->L_Peptide + Amine

Caption: Mechanisms of epimerization during peptide coupling.

Strategic Selection of Coupling Reagents and Additives

The choice of coupling reagent and additive is paramount in controlling epimerization. The following table provides a comparative overview of commonly used systems.

Coupling Reagent/SystemAdditiveBase RecommendationPropensity for EpimerizationKey Considerations
Carbodiimides
DIC/DCCHOBt/HOAtNMM or minimal baseModerate to LowHOBt/HOAt are crucial to suppress racemization.[4]
OxymaPure NMM/DIPEALow A safer and often more effective alternative to HOBt/HOAt.[5][6]
EDCHOBt/HOAt/OxymaPureNMM/DIPEAModerateWater-soluble byproducts are advantageous for solution-phase synthesis.[7]
Phosphonium Salts
PyBOP/BOP-DIPEA/NMMModerateEffective but byproducts can be problematic.
DEPBT -DIPEA/Et₃NVery Low Excellent for sensitive amino acids; no need to protect the hydroxy group.[8][9]
Uronium/Aminium Salts
HBTU/TBTU-DIPEA/NMMModerate to HighCan cause guanidinylation of the N-terminus if used in excess.
HATU -DIPEA/CollidineLow Highly efficient, especially for sterically hindered couplings.[10]
COMU -DIPEA/CollidineLow A safer, Oxyma-based alternative to HATU with comparable efficiency.[3][11]
Troubleshooting Workflow: A Decision-Making Guide

When encountering high levels of epimerization, a systematic approach to optimizing your reaction conditions is essential. The following workflow provides a logical sequence of steps to identify and resolve the issue.

troubleshooting_workflow Start High Epimerization Detected Reagent_Check Review Coupling Reagent & Additive Start->Reagent_Check Base_Check Evaluate Base Reagent_Check->Base_Check [Reagent is optimal] Switch_Reagent Switch to Low-Epimerization Reagent (e.g., DEPBT, HATU, COMU) Reagent_Check->Switch_Reagent [Reagent is suboptimal] Temp_Check Assess Reaction Temperature Base_Check->Temp_Check [Base is optimal] Switch_Base Use Weaker or Hindered Base (e.g., NMM, Collidine) Base_Check->Switch_Base [Base is suboptimal] Solvent_Check Consider Solvent Polarity Temp_Check->Solvent_Check [Temperature is optimal] Lower_Temp Perform Coupling at 0°C Temp_Check->Lower_Temp [Temperature is too high] End Epimerization Minimized Solvent_Check->End [Solvent is optimal] Change_Solvent Use Less Polar Solvent (e.g., DCM/DMF mixture) Solvent_Check->Change_Solvent [Solvent may be a factor] Switch_Reagent->Base_Check Switch_Base->Temp_Check Lower_Temp->Solvent_Check Change_Solvent->End

Caption: A logical workflow for troubleshooting high epimerization.

Experimental Protocols: Best Practices for Coupling Aminohydroxyacetic Acid

Based on current literature and our in-house expertise, we recommend the following protocols for coupling N-protected aminohydroxyacetic acid with minimal epimerization.

Protocol 1: Low-Epimerization Coupling using DEPBT (Recommended for High-Purity Synthesis)

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium salt-based coupling reagent known for its remarkable resistance to racemization, particularly with sensitive amino acids.[8][9][12]

Materials:

  • N-protected Aminohydroxyacetic Acid (1.5 equivalents)

  • Amine component (on resin or in solution) (1.0 equivalent)

  • DEPBT (1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

Procedure (for Solid-Phase Peptide Synthesis):

  • Swell the resin carrying the free amine in DMF for 30 minutes.

  • In a separate vessel, dissolve the N-protected aminohydroxyacetic acid (1.5 eq.) and DEPBT (1.5 eq.) in a minimal amount of DMF.

  • Add the solution of the protected amino acid and DEPBT to the resin.

  • Add DIPEA or Et₃N (3.0 eq.) to the reaction mixture.

  • Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using a ninhydrin test.

  • Once the reaction is complete (negative ninhydrin test), drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3 times) followed by Dichloromethane (DCM) (3 times).[13]

Protocol 2: Efficient and Safe Coupling using COMU/OxymaPure

COMU, an Oxyma-based uronium salt, offers a safe and highly efficient alternative to benzotriazole-based reagents like HATU, with a low propensity for causing epimerization.[3][11]

Materials:

  • N-protected Aminohydroxyacetic Acid (1.2 equivalents)

  • Amine component (on resin or in solution) (1.0 equivalent)

  • COMU (1.2 equivalents)

  • DIPEA or 2,4,6-Collidine (2.4 equivalents)

  • Anhydrous DMF

Procedure (for Solid-Phase Peptide Synthesis):

  • Swell the resin with the free amine in DMF for 30 minutes.

  • In a separate vessel, dissolve the N-protected aminohydroxyacetic acid (1.2 eq.) and COMU (1.2 eq.) in DMF.

  • Add the base (DIPEA or collidine, 2.4 eq.) to the amino acid/COMU solution.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress.

  • Upon completion, drain and wash the resin as described in Protocol 1.

References

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(12), 5456–5459. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5734–5744. [Link]

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Muzaffar-Ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Journal of Pharmaceutical Sciences and Research, 10(8), 1934-1939. [Link]

  • Muzaffar-Ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Ye, Y. H., et al. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers, 80(2-3), 172–178. [Link]

  • Giraud, M., et al. (2002). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Letters in Peptide Science, 9(4), 207-211. [Link]

  • El-Faham, A., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. [Link]

  • Ye, Y. H., et al. (2004). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. Biopolymers, 80(2-3), 172-178. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ye, Y. H., et al. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers, 80(2-3), 172-178. [Link]

  • Goodman, M., et al. (2002). Houben-Weyl Methods of Organic Chemistry, Volume E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link]

  • El-Faham, A., et al. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 19(9), 13394–13406. [Link]

  • Jad, Y. E., et al. (2020). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Journal of Peptide Science, 26(11), e3274. [Link]

  • Wang, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

Sources

Technical Support Center: Aminohydroxyacetic Acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for aminohydroxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this unique hydroxy-amino acid in various solvent systems. Here, we address common stability challenges through a series of frequently asked questions and troubleshooting guides, grounding our advice in established chemical principles and field-proven methodologies.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of aminohydroxyacetic acid and the primary factors that govern its stability in solution.

Question: What makes aminohydroxyacetic acid structurally unique, and how does this impact its stability?

Answer: Aminohydroxyacetic acid, also known as α-hydroxyglycine, is a non-proteinogenic amino acid. Its defining feature is the presence of a hydroxyl (-OH) group on the alpha-carbon, the same carbon atom bonded to the amino (-NH2) group. This structure makes it a hemiaminal .[1]

The hemiaminal group is inherently reactive and is in equilibrium with an aldehyde (glyoxylic acid) and ammonia. This equilibrium is the primary intrinsic factor affecting the molecule's stability. The stability is highly sensitive to environmental conditions, particularly the presence of water and the pH of the solvent system, which can catalyze its reversion to starting materials or lead to other degradation products.

Question: What are the most critical external factors that influence the stability of aminohydroxyacetic acid in a solvent?

Answer: The stability of aminohydroxyacetic acid is governed by a combination of environmental and formulation factors. The most critical are:

  • pH: This is arguably the most significant factor. As a zwitterionic compound, its solubility and the reactivity of its functional groups are pH-dependent.[2][3] Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of the hemiaminal functional group. Minimum solubility is often observed at the isoelectric point, which can lead to physical instability (precipitation).[3]

  • Solvent Polarity and Type: Maximum solubility for amino acids is typically found in highly polar aqueous solutions.[3] Stability in hydroalcoholic solvents (e.g., methanol-water, ethanol-water) generally decreases as the proportion of the organic co-solvent increases.[2][3] The choice of solvent can also influence degradation pathways.

  • Temperature: Temperature accelerates chemical degradation reactions.[4] Both thermal and cold-induced denaturation or degradation can occur, making temperature control crucial during storage and experimentation.[4]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the amino acid.

  • Light Exposure: Photodegradation can be a concern for many complex organic molecules. It is essential to protect solutions from direct light exposure, especially during long-term storage or analysis.

Part 2: Troubleshooting Common Experimental Issues

This section provides practical advice for specific problems you may encounter during your work.

Issue: My aminohydroxyacetic acid solution has become cloudy or has formed a precipitate.

Causality & Troubleshooting:

  • pH is near the Isoelectric Point (pI): Like other amino acids, aminohydroxyacetic acid has its lowest solubility at its pI. If the pH of your solvent or buffer system has drifted to this point, precipitation will occur.[2][3]

    • Solution: Measure the pH of the solution. Adjust it away from the pI by adding a small amount of dilute acid or base to resolubilize the compound. For future experiments, ensure your buffer has sufficient capacity to maintain the target pH.

  • Solvent System Change: You may have introduced an anti-solvent. For example, adding a high percentage of a less polar organic solvent (like acetonitrile or isopropanol) to a concentrated aqueous stock can cause the compound to precipitate.[2]

    • Solution: Prepare the solution directly in the final desired solvent mixture, or add the co-solvent more slowly while monitoring for precipitation. It may be necessary to work at a lower overall concentration.

  • Degradation Product Formation: The precipitate could be an insoluble degradation product. This is more likely if the solution was stored improperly (e.g., at high temperature or inappropriate pH).

    • Solution: Analyze the precipitate and supernatant separately using an appropriate analytical technique like HPLC or LC-MS to identify the species.[5][6] This will confirm if degradation has occurred.

Issue: I am seeing a rapid loss of the parent compound in my stability study, even under mild conditions.

Causality & Troubleshooting:

  • Hydrolysis of the Hemiaminal: This is the most probable cause. The hemiaminal linkage is susceptible to hydrolysis, especially in aqueous solutions.[1] The rate of this degradation can be significantly influenced by the buffer components.

    • Solution: Conduct a pH-rate profile study to identify the pH of maximum stability. Certain buffer species can catalyze hydrolysis; consider screening different buffers (e.g., phosphate vs. citrate vs. histidine) at the same pH to find the most inert system.[7]

  • Presence of Trace Metal Contaminants: Metal ions can catalyze degradation reactions, including oxidation.[8]

    • Solution: Use high-purity solvents and reagents. If metal-catalyzed degradation is suspected, consider adding a chelating agent like EDTA to the formulation, but first verify its compatibility with your downstream application.

  • Inappropriate Co-Solvent: Some organic solvents can promote specific degradation pathways. For instance, methanol under photolytic stress can generate reactive radicals.[9]

    • Solution: If using a co-solvent, try switching to an alternative like acetonitrile or ethanol to see if stability improves. Always run a control with only the primary solvent.

Part 3: Key Experimental Protocols

To systematically investigate stability, a forced degradation study is indispensable.[10] This allows for the identification of potential degradation products and the development of a stability-indicating analytical method.

Protocol 1: Forced Degradation Study of Aminohydroxyacetic acid

Objective: To identify the degradation pathways of aminohydroxyacetic acid under various stress conditions. An ideal study aims for 5-20% degradation of the parent compound.[8]

Materials:

  • Aminohydroxyacetic acid

  • High-purity water

  • Methanol (or other relevant organic solvent)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • pH meter, validated HPLC or UPLC-MS system, photostability chamber, calibrated oven.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of aminohydroxyacetic acid (e.g., 1 mg/mL) in your primary solvent system (e.g., water or a water/methanol mixture).

  • Unstressed Control: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL). Analyze immediately to establish the t=0 baseline.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at set time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at shorter time points (e.g., 15, 30, 60, 120 minutes), as base-catalyzed degradation is often rapid.[11][12]

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at set time points (e.g., 2, 4, 8, 24 hours) for analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in an oven at 80°C.

    • Withdraw aliquots at set time points for analysis.

  • Photolytic Degradation:

    • Place a sample of the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • Include a dark control (sample wrapped in aluminum foil) to differentiate between light and heat-induced degradation.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a high-resolution method like UPLC-MS to quantify the parent peak and profile the degradation products.[13]

Part 4: Data Interpretation & Visualization
Data Summary

Properly summarizing stability data is crucial for making informed decisions about formulation and storage. Below is an illustrative example of how to present results from a stability study.

Table 1: Illustrative Stability Profile of Aminohydroxyacetic Acid (100 µg/mL) after 24 hours

ConditionSolvent SystemTemperature% Parent RemainingMajor Degradant Peak (Retention Time)
Control (t=24h)Water, pH 7.025°C98.5%N/A
Acid Hydrolysis0.05 M HCl60°C75.2%1.2 min (likely Glyoxylic Acid)
Base Hydrolysis0.05 M NaOH25°C45.8%1.2 min, 3.5 min
Oxidation1.5% H₂O₂25°C92.1%4.1 min
Thermal StressWater, pH 7.080°C88.4%1.2 min
PhotostabilityWater, pH 7.025°C97.9%Minor peaks observed

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Decision-Making Workflow

Choosing the right solvent system is a critical first step. The following workflow diagram illustrates a logical process for selecting a solvent based on stability and solubility requirements.

Solvent_Selection_Workflow start Define Experimental Needs (Concentration, pH, Application) solubility_screen Screen Solubility in Primary Solvents (e.g., Water, Buffers) start->solubility_screen is_soluble Is Target Concentration Achieved? solubility_screen->is_soluble add_cosolvent Introduce Organic Co-solvent (e.g., Ethanol, Acetonitrile) Systematically is_soluble->add_cosolvent No stability_screen Perform Rapid Stability Screen (e.g., 40°C for 72h) is_soluble->stability_screen Yes add_cosolvent->is_soluble is_stable Is Degradation < 5%? stability_screen->is_stable optimize_ph Optimize pH and/or Buffer System is_stable->optimize_ph No final_system Final Solvent System Selected is_stable->final_system Yes optimize_ph->stability_screen reassess Re-evaluate Needs or Compound Concentration optimize_ph->reassess If no improvement

Caption: Workflow for selecting a stable solvent system for aminohydroxyacetic acid.

References
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Ohara, S., et al. (2017). Stability of Amino Acids and Their Oligomerization Under High-Pressure Conditions: Implications for Prebiotic Chemistry. ResearchGate. [Link]

  • Biology LibreTexts. (2021). 18.5: Pathways of Amino Acid Degradation. [Link]

  • ResearchGate. (2020). Analytical methods for amino acid determination in organisms. [Link]

  • Gallo, M. B. C., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. ResearchGate. [Link]

  • Wang, J., et al. (2018). Stability of acetohydroxamic acid in nitric acid. ResearchGate. [Link]

  • SciELO. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. [Link]

  • Kurz, F., et al. (1993). Solubility of Amino Acids: A Group-Contribution Model Involving Phase and Chemical Equilibria. CORE. [Link]

  • Gholami, M., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [Link]

  • Wu, G. (2023). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls - NCBI Bookshelf. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • PubMed. (2020). Analytical methods for amino acid determination in organisms. [Link]

  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Bains, W., et al. (2023). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. PMC - NIH. [Link]

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]

  • Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. [Link]

  • Al-kassas, R. (2018). "Drug Stability and factors that affect on the drug stability" Review. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • ResearchGate. (2015). The solubility-pH profiles of amino acids showing departures from the.... [Link]

  • GPnotebook. (2018). Amino acid degradation. [Link]

  • MDPI. (2023). Sinapic Acid Co-Amorphous Systems with Amino Acids for Improved Solubility and Antioxidant Activity. [Link]

  • Biomedical Chemistry. Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

  • PROMETHEUS – Protocols. Amino Acid extraction and quantification. [Link]

  • Moof University. (2016). Amino Acid Oxidation Pathways (Part 4 of 10) - Amino Acids Degraded to Acetyl-CoA. [Link]

Sources

Technical Support Center: Optimizing Aminohydroxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aminohydroxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce aminohydroxyacetic acid and related α-hydroxy acids?

There are several established methods for the synthesis of aminohydroxyacetic acid and its analogs. The most prevalent routes include:

  • Diazotization of α-amino acids: This classic method involves the conversion of an α-amino acid's amino group into a hydroxyl group using a nitrite salt in an acidic medium. It is a straightforward and cost-effective approach.[1][2]

  • Reductive amination of glyoxylic acid: This pathway involves the reaction of glyoxylic acid with ammonia to form an imine intermediate, which can then be reduced to glycine. Under certain conditions, this intermediate can be hydrolyzed to yield aminohydroxyacetic acid.[3][4][5] This method is relevant for producing the amino acid precursor.

  • Aldol reaction of glycine Schiff bases: This method is particularly useful for the synthesis of β-hydroxy α-amino acids and involves the reaction of a glycine derivative with an aldehyde.[6]

Each method has its own set of advantages and challenges, which we will explore in the troubleshooting section.

Q2: I am getting a low yield in my diazotization reaction. What are the likely causes and how can I improve it?

Low yields in diazotization reactions for producing α-hydroxy acids are a common issue. The primary culprits are often suboptimal reagent stoichiometry and reaction temperature. See the detailed troubleshooting guide below for a comprehensive solution.

Q3: My reductive amination of glyoxylic acid is producing significant byproducts. How can I minimize these?

Byproduct formation in the reductive amination of glyoxylic acid is often due to side reactions like the Cannizzaro reaction, where glyoxylic acid disproportionates into glycolic acid and oxalic acid.[7] Controlling the pH, temperature, and reactant concentrations is crucial for minimizing these unwanted products.

Troubleshooting Guide

Issue 1: Low Yield in Diazotization of Glycine to Aminohydroxyacetic Acid

The conversion of glycine to aminohydroxyacetic acid via diazotization is a popular method, but achieving high yields can be challenging.

Root Cause Analysis:

The reaction proceeds via the formation of a diazonium salt intermediate from the amino acid upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is unstable and reacts with water to form the desired α-hydroxy acid. However, several factors can lead to lower yields:

  • Incomplete Diazotization: Insufficient nitrous acid will result in unreacted starting material.

  • Side Reactions: The diazonium intermediate can participate in other reactions, leading to byproducts.

  • Decomposition of Nitrous Acid: Nitrous acid is unstable and can decompose if the temperature is not adequately controlled.

Troubleshooting Protocol:

  • Optimize Sodium Nitrite Stoichiometry: The amount of sodium nitrite is a critical parameter. While older protocols suggested 3 equivalents, studies have shown that increasing the equivalents of sodium nitrite can significantly improve the yield.[1] We recommend a systematic titration of sodium nitrite from 3 to 6 equivalents to find the optimal concentration for your specific setup.

  • Strict Temperature Control: The reaction should be carried out at a low temperature (typically 0-5 °C) to prevent the premature decomposition of nitrous acid and minimize side reactions. An ice bath is essential.

  • Slow and Controlled Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added dropwise to the acidic solution of the amino acid. This ensures that the nitrous acid is consumed as it is formed, preventing its accumulation and decomposition.[8]

  • Choice of Acid: While various mineral acids can be used, sulfuric acid is commonly employed. The acidity of the medium is crucial for the efficient generation of nitrous acid.

Workflow for Optimizing Diazotization:

Optimizing_Diazotization cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Analysis A Dissolve Amino Acid in Acidic Solution C Cool Reaction Mixture to 0-5°C A->C B Prepare Aqueous Sodium Nitrite Solution D Slow, Dropwise Addition of NaNO2 Solution C->D E Maintain Temperature at 0-5°C D->E F Monitor Reaction (e.g., TLC, HPLC) E->F G Quench Excess Nitrous Acid F->G H Extract Product G->H I Purify (Crystallization or Chromatography) H->I J Analyze Yield & Purity I->J Reductive_Amination_Pathways GA Glyoxylic Acid GI Glycine Imine (Intermediate) GA->GI + NH3 - H2O CR Cannizzaro Byproducts (Oxalic & Glycolic Acid) GA->CR Alkaline pH NH3 Ammonia AHA Aminohydroxyacetic Acid (Hemiaminal) GI->AHA + H2O Gly Glycine (Final Product) GI->Gly Reduction

Caption: Reaction pathways in the amination of glyoxylic acid.

Experimental Protocols

Protocol 1: Synthesis of α-Hydroxy Acid via Diazotization (General Procedure)

This protocol is a general guideline and should be optimized for the specific amino acid being used.

  • Preparation: Dissolve the α-amino acid (1 equivalent) in a solution of 2M sulfuric acid. Cool the mixture to 0°C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (6 equivalents) in deionized water. [1]Add this solution dropwise to the cooled amino acid solution over a period of 1-2 hours, ensuring the temperature does not rise above 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The disappearance of the starting material indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

  • Maharani, R., Rahim, A., Rizqullah, H., & Supratman, U. (2018). Synthesis of α-Hydroxyisovaleric acid (Hiv) and α-Acetyloxyisovaleric Acid (Ac-Hiv), Precursors of Aureobasidin B, with Improved Yield. ResearchGate. [Link]

  • Paczelt, V., Wende, R. C., Schreiner, P. R., & Eckhardt, A. K. (2023). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 62(11), e202218548. [Link]

  • López, R., & Palomo, C. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(4), 3514–3525. [Link]

  • Cohen-Arazi, N., Katzhendler, J., Kolitz, M., et al. (2008). Preparation of new α-hydroxy acids derived from amino acids and their corresponding polyesters. Journal of Polymer Science Part A: Polymer Chemistry, 46(21), 7074-7088. [Link]

  • Paczelt, V., Wende, R. C., Schreiner, P. R., & Eckhardt, A. K. (2023). Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. PubMed. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Producing glycine by the reductive amination of glyoxylic acid.
  • Wikipedia. (n.d.). Glyoxylic acid. Wikipedia. [Link]

  • Porala, S., & Kumar, A. (2014). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin. Organic & Biomolecular Chemistry, 12(36), 7082-7085. [Link]

  • PubChem. (n.d.). 2-Amino-2-hydroxyacetic acid. PubChem. [Link]

  • Emerson, W. S., & Tishler, M. (1949). Conversion of alpha amino acids to alpha hydroxy acids.
  • Krishnamurthy, R. (2024). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. Chemistry – A European Journal, 30(1), e202403202. [Link]

  • Sharma, S., & Singh, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). Aminooxyacetic Acid. ResearchGate. [Link]

  • On-chip. (2023). Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. On-chip. [Link]

  • Wang, Y., et al. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. ACS Omega, 9(5), 6143-6151. [Link]

  • Google Patents. (n.d.). Process for synthesizing hydroxyacetic acid.
  • Miller, B. G., & Trana, A. K. (2022). Reactor Design and Optimization of α-Amino Ester Hydrolase- Catalyzed Synthesis of Cephalexin. Processes, 10(11), 2210. [Link]

  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1461. [Link]

  • Ikeda, M. (2003). Amino acid production processes. Advances in Biochemical Engineering/Biotechnology, 79, 1-35. [Link]

  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. [Link]

  • AIChE. (n.d.). Multiplex Amino Acid Metabolism Engineering for Increased Production of L-Ornithine in Yeast. AIChE Proceedings. [Link]

Sources

troubleshooting aminohydroxyacetic acid instability in cleavage cocktails

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the use of aminohydroxyacetic acid, or similar small molecules with vicinal amino and hydroxyl functionalities, within trifluoroacetic acid (TFA)-based cleavage cocktails for solid-phase peptide synthesis (SPPS).

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles. Our goal is to equip you with the knowledge to diagnose and resolve issues related to the stability and reactivity of such compounds during the critical final step of peptide cleavage and deprotection.

Part 1: Foundational Knowledge & FAQs

This section addresses common questions regarding the role and stability of aminohydroxyacetic acid in the context of peptide cleavage.

Frequently Asked Questions (FAQs)

Q1: Is aminohydroxyacetic acid a standard component of cleavage cocktails?

A: No, aminohydroxyacetic acid (also known as α-hydroxyglycine) is not a standard or commonly recommended scavenger or component in established cleavage cocktail formulations for either Fmoc- or Boc-based solid-phase peptide synthesis. Standard cocktails typically consist of trifluoroacetic acid (TFA) and a combination of scavengers like water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), phenol, and thioanisole, chosen to trap reactive cationic species generated during deprotection.[1][2]

Q2: Why might I be considering using aminohydroxyacetic acid in my cleavage cocktail?

A: While not standard, you may be encountering this compound in a few niche scenarios:

  • Custom Scavenger: It might be part of a proprietary or experimental scavenger mix intended to quench specific side-products.

  • Peptide Modification: The peptide itself might contain an α-hydroxyglycine residue, and you are observing its degradation during cleavage.

  • Misidentification: It's possible another reagent is being misidentified as aminohydroxyacetic acid.

Q3: What are the primary stability concerns for a molecule like aminohydroxyacetic acid in a strong acid like TFA?

A: The primary concerns stem from the presence of both a hydroxyl (-OH) and an amino (-NH2) group on the same carbon atom. In a highly acidic environment like a TFA cleavage cocktail, this structure is prone to several degradation pathways:

  • Acid-catalyzed dehydration: The hydroxyl group can be protonated, forming a good leaving group (water) and generating a reactive carbocation or iminium ion.

  • Acylation: The hydroxyl group can be acylated by TFA, forming a trifluoroacetyl ester. This ester can then potentially lead to further side reactions. A similar phenomenon of trifluoroacetylation is observed with N-terminal hydroxyamino acids like threonine and serine during TFA treatment.[3]

  • Oxidation: The molecule may be susceptible to oxidation, especially if the cleavage cocktail is exposed to air.

Part 2: Troubleshooting Guide for Instability and Side Reactions

This section provides a structured approach to diagnosing and resolving specific problems that may arise from the presence of aminohydroxyacetic acid or analogous structures in your cleavage cocktail.

Issue 1: Unexpected Peaks in HPLC Analysis of Cleaved Peptide

Symptom: Your crude peptide HPLC chromatogram shows multiple unexpected peaks, suggesting the formation of side-products.

Potential Cause 1: Trifluoroacetylation of your peptide.

  • Mechanism: If aminohydroxyacetic acid is present in the cleavage cocktail, it can be trifluoroacetylated by TFA. This newly formed activated species could potentially transfer the trifluoroacetyl group to nucleophilic sites on your peptide, such as the N-terminus or the side-chain of lysine. This is a known side reaction, especially with resins that can generate trifluoroacetoxymethyl groups upon acidolysis.[4] A more direct pathway involves the TFA forming a trifluoroacetyl ester with the hydroxyl group of aminohydroxyacetic acid, which then acts as an acylating agent.

  • Troubleshooting Protocol:

    • Mass Spectrometry Analysis: Analyze the unexpected peaks by mass spectrometry. A mass increase of 96 Da (the mass of a trifluoroacetyl group, CF3CO-) is a strong indicator of trifluoroacetylation.

    • Optimize Scavenger Composition: If you must include a hydroxyl-containing scavenger, ensure your cocktail contains other, more effective nucleophiles to quench reactive species. Water and TIS are excellent scavengers for carbocations.[5][6]

    • Alternative Scavengers: Discontinue the use of aminohydroxyacetic acid and switch to a standard, well-documented cleavage cocktail. A common and effective cocktail for most peptides is Reagent K (TFA/water/phenol/thioanisole/EDT).[2]

Potential Cause 2: Dehydration and Subsequent Reactions.

  • Mechanism: Under strong acidic conditions, aminohydroxyacetic acid can dehydrate to form a reactive imine or enamine intermediate. These intermediates can then react with nucleophilic residues on your peptide (e.g., tryptophan, cysteine) or polymerize, leading to a variety of side-products. The degradation of glycine under hydrothermal conditions, which can proceed through deamination and decarboxylation, highlights the inherent instability of such small amino acids under harsh conditions.[7][8]

  • Troubleshooting Workflow:

    G cluster_0 Problem Identification cluster_1 Diagnosis & Action cluster_2 Verification start Unexpected HPLC Peaks ms_analysis Analyze by Mass Spec start->ms_analysis dehydration Mass consistent with -18 Da adducts or polymers? ms_analysis->dehydration remove_aha Remove Aminohydroxyacetic Acid from Cocktail dehydration->remove_aha Yes use_standard Use Standard Scavengers (e.g., TIS, Water, EDT) remove_aha->use_standard re_cleave Re-cleave with Optimized Cocktail use_standard->re_cleave final_hplc Analyze Crude Peptide by HPLC re_cleave->final_hplc

    Caption: Troubleshooting workflow for side reactions.

Issue 2: Low Peptide Yield or Incomplete Cleavage

Symptom: After cleavage and precipitation, you obtain a significantly lower yield of your target peptide than expected.

Potential Cause: Scavenger Inefficiency and Cocktail Degradation.

  • Mechanism: Aminohydroxyacetic acid is not an effective scavenger for the highly reactive cationic species (like the tert-butyl cation) generated from side-chain protecting groups.[9] These unquenched cations can re-attach to your peptide, particularly to electron-rich residues like tryptophan and tyrosine, leading to modified peptides that may not precipitate or purify as expected. Furthermore, the instability of aminohydroxyacetic acid in TFA can lead to the consumption of acid and the generation of water, potentially altering the efficacy of the cleavage cocktail.

  • Recommended Scavenger Cocktails:

Target Residue(s)Recommended Scavenger(s)Typical Concentration (%)Rationale
Trp, Met, Cys, TyrTIS, Water, EDT2.5 - 5 eachTIS is a highly effective carbocation scavenger. Water assists in the hydrolysis of protecting groups. EDT is a reducing agent that protects Cys and Met from oxidation.[1]
Arg(Pmc/Pbf)TIS, Water2.5 - 5 eachThese protecting groups generate stable carbocations that are effectively scavenged by TIS.
General PurposeTFA/TIS/Water (95:2.5:2.5)As listedA robust, non-odorous cocktail suitable for many standard peptides.[2][5]

Part 3: Experimental Protocols

This section provides a detailed protocol for a small-scale test cleavage, which is highly recommended to diagnose issues without committing a large amount of peptide-resin.

Protocol: Diagnostic Small-Scale Cleavage

Objective: To compare the efficacy of your current cleavage cocktail with a standard, optimized cocktail.

Materials:

  • Dried peptide-resin (~20 mg)

  • Cocktail A: Your current cocktail containing aminohydroxyacetic acid.

  • Cocktail B (Recommended): 95% TFA, 2.5% Water, 2.5% TIS.

  • Microcentrifuge tubes (1.5 mL)

  • Cold diethyl ether

  • Nitrogen gas source for drying

  • HPLC system for analysis

Procedure:

  • Aliquot ~10 mg of your dried peptide-resin into two separate microcentrifuge tubes.

  • To the first tube, add 200 µL of Cocktail A.

  • To the second tube, add 200 µL of Cocktail B.

  • Allow both reactions to proceed at room temperature for 2 hours, with occasional vortexing.

  • Filter the resin from each tube (e.g., using a small cotton plug in a pipette tip) and collect the filtrate in a new tube.

  • Precipitate the peptide by adding the filtrate dropwise to 1 mL of cold diethyl ether.

  • Centrifuge the tubes to pellet the peptide. Decant the ether.

  • Wash the peptide pellet twice with 1 mL of cold diethyl ether.

  • Dry the pellets under a gentle stream of nitrogen.

  • Dissolve each pellet in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) for HPLC analysis.

  • Compare the chromatograms for yield (main peak area) and purity (number and size of side-product peaks).

References

  • Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies. PMC - PubMed Central. Available at: [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. (2023-02-06). Available at: [Link]

  • Cleavage of synthetic peptides. Google Patents. WO2015028599A1.
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Inactivation of peptidylglycine α-hydroxylating monooxygenase by cinnamic acid analogs. PMC - PubMed Central. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. (2021-11-24). Available at: [Link]

  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. PMC - NIH. (2021-12-02). Available at: [Link]

  • Degradation pathways of glycine. ResearchGate. (2021). Available at: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. (2019-02-15). Available at: [Link]

  • Glycine insertion at protease cleavage site of SNAP25 resists cleavage but enhances affinity for botulinum neurotoxin serotype A. PubMed. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Peptide synthesis. Wikipedia. Available at: [Link]

  • View of Reactivity comparison of Amadori rearrangement product formation of glycine, diglycine, and triglycine in a competing Maillard system. (2022-12-03). Available at: [Link]

  • Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. ResearchGate. (2011). Available at: [Link]

  • N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. PubMed. Available at: [Link]

  • Glycine, Diglycine, and Triglycine Exhibit Different Reactivities in the Formation and Degradation of Amadori Compounds. PubMed. (2022-11-30). Available at: [Link]

  • Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC - NIH. (2021-03-24). Available at: [Link]

  • Hydroxylamines: From Synthetic Intermediates to Synthetic Targets. PubMed. (2024-10-15). Available at: [Link]

  • Decomposition of Glycine in High Temperature and High Pressure Water. ResearchGate. (2000). Available at: [Link]

  • Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. PMC - NIH. (2024-07-17). Available at: [Link]

  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimization of Deprotection Steps for Aminohydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of deprotection steps for aminohydroxyacetic acid (Aha). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing protecting groups from this valuable non-natural amino acid. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

Introduction: The Criticality of Deprotection in Syntheses Involving Aminohydroxyacetic Acid

Aminohydroxyacetic acid is a versatile building block in medicinal chemistry, prized for its ability to introduce conformational constraints and novel pharmacophoric features into peptides and other complex molecules. The successful incorporation of Aha into a synthetic route hinges on the strategic use and, critically, the selective removal of protecting groups from its amino and hydroxyl functionalities. Improper deprotection can lead to a cascade of side reactions, diminished yields, and compromised purity, ultimately jeopardizing project timelines.

This guide provides a structured approach to troubleshooting and optimizing the deprotection of the two most commonly employed protecting groups for the amine function of Aha: the tert-butyloxycarbonyl (Boc) group and the benzyl (Bn) group.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with the deprotection of aminohydroxyacetic acid derivatives.

Q1: What are the standard conditions for Boc deprotection on an Aha residue?

A1: The Boc group is typically removed under acidic conditions. The most common reagent is trifluoroacetic acid (TFA), often used as a 25-50% solution in an inert solvent like dichloromethane (DCM).[1][2] The reaction is generally rapid, occurring at room temperature within 1-2 hours.[1][2] Another common method involves using a solution of hydrochloric acid (HCl) in an organic solvent, such as 4M HCl in dioxane.

Q2: When should I choose a Benzyl group over a Boc group for amine protection?

A2: The choice between Boc and Bn protecting groups is a cornerstone of an effective orthogonal protection strategy.[3][4][5] A Benzyl group is preferred when your synthetic route requires strong acidic conditions that would cleave a Boc group. The Bn group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[6][7] This allows for selective deprotection if other parts of your molecule are sensitive to hydrogenation but stable to acid.

Q3: My Boc deprotection with TFA seems to be incomplete. What could be the cause?

A3: Incomplete Boc deprotection can stem from several factors. Insufficient equivalents of acid, particularly if other basic functionalities are present in the molecule, can neutralize the TFA. The presence of water in the reaction mixture can also hinder the reaction. Ensure you are using anhydrous solvents and a sufficient excess of TFA. In some cases, steric hindrance around the Boc-protected amine can slow down the deprotection, requiring longer reaction times or slightly elevated temperatures.

Q4: I am observing an unexpected mass increase of +56 Da after Boc deprotection. What is happening?

A4: A mass increase of 56 Da is a classic indicator of t-butylation, a common side reaction during Boc deprotection.[8] The tert-butyl cation generated during the cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, or even the hydroxyl group of Aha itself.[8]

Q5: How can I prevent t-butylation during Boc deprotection?

A5: The most effective way to prevent t-butylation is by using "scavengers" in your cleavage cocktail.[8][9] These are nucleophilic reagents added in excess to trap the tert-butyl cation before it can react with your product.[8] Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).

Troubleshooting Guide: From Problem to Solution

This section provides a more in-depth, question-and-answer-formatted guide to troubleshoot specific issues encountered during the deprotection of aminohydroxyacetic acid derivatives.

Issue 1: Incomplete or Sluggish Boc Deprotection

Symptoms:

  • Presence of starting material after the expected reaction time (monitored by TLC, LC-MS).

  • Low yield of the desired deprotected product.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Acid Other basic moieties in the substrate may be neutralizing the acid.Increase the equivalents of TFA or HCl. A common starting point is a 1:1 ratio of TFA to solvent (v/v).[10]
Presence of Water Water can compete with the substrate for the acid and can also affect the stability of the protonated intermediate.Use anhydrous solvents (e.g., dry DCM). Ensure all glassware is thoroughly dried.
Steric Hindrance Bulky neighboring groups can restrict access to the Boc-protected amine.Increase the reaction time and monitor progress carefully. Gentle heating (e.g., to 40°C) may be beneficial, but monitor for potential side reactions.
Poor Solubility If the substrate is not fully dissolved, the reaction will be heterogeneous and slow.Choose a solvent system in which the starting material is fully soluble. For some substrates, a co-solvent like methanol might be necessary, but be mindful of potential side reactions with the acid.
Issue 2: Side Reactions During Boc Deprotection

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS.

  • Mass spectrometry data showing unexpected adducts (e.g., +56 Da for t-butylation).

Potential Causes & Solutions:

Side Reaction Mechanism Mitigation Strategy
t-Butylation The electrophilic tert-butyl cation alkylates nucleophilic sites.[8]Add scavengers to the deprotection cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11]
Aspartimide Formation If Aha is adjacent to an aspartic acid residue, acid-catalyzed cyclization can occur.[12]This is a complex issue often addressed by modifying the protecting group strategy for the aspartic acid side chain (e.g., using O-t-butyl protection which is cleaved simultaneously).[13]
Diketopiperazine Formation If the deprotected Aha is at the N-terminus of a dipeptide ester, it can cyclize.[12]This is more prevalent in solution-phase synthesis. Performing the subsequent coupling step immediately after deprotection without isolation can minimize this.
Issue 3: Challenges with Benzyl Group Deprotection via Hydrogenolysis

Symptoms:

  • Incomplete removal of the Benzyl group.

  • Decomposition of the product.

  • Catalyst poisoning.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Catalyst Inactivity The Palladium on carbon (Pd/C) catalyst may be old or poisoned.Use a fresh batch of catalyst. Ensure the substrate is free of sulfur-containing compounds or other known catalyst poisons. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective.[14]
Insufficient Hydrogen The reaction may be limited by the availability of hydrogen.Ensure a good seal on the reaction vessel and that the hydrogen balloon remains inflated. For difficult substrates, a Parr hydrogenator with higher hydrogen pressure may be necessary.
Solvent Choice The solvent can affect the catalyst activity and substrate solubility.Methanol, ethanol, and ethyl acetate are common choices.[14] Ensure the substrate is fully dissolved.
Alternative Hydrogen Source Using hydrogen gas can be cumbersome and hazardous.Consider catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid.[6][15] This can be a milder and more convenient alternative.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Preparation: Dissolve the Boc-protected aminohydroxyacetic acid derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA). For example, to 10 mL of the substrate solution, add 10 mL of TFA.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The crude product, which will be the TFA salt of the deprotected amine, can often be used directly in the next step or purified further. For neutralization, the residue can be dissolved in a suitable solvent and washed with a mild base like saturated aqueous sodium bicarbonate.[10]

Protocol 2: Benzyl Deprotection via Catalytic Hydrogenolysis
  • Preparation: Dissolve the Benzyl-protected aminohydroxyacetic acid derivative in a suitable solvent (e.g., methanol, ethanol) to a concentration of 0.1 M in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst. A typical loading is 10 mol% relative to the substrate.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizing Deprotection Strategies

A clear understanding of the workflow and decision-making process is crucial for success.

Deprotection_Workflow start Protected Aha Derivative protecting_group Identify Protecting Group start->protecting_group boc Boc Group protecting_group->boc Boc bn Benzyl Group protecting_group->bn Bn check_side_reactions Potential for Side Reactions? boc->check_side_reactions hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) bn->hydrogenolysis tfa_deprotection TFA/DCM Deprotection check_completion Reaction Complete? tfa_deprotection->check_completion hydrogenolysis->check_completion check_side_reactions->tfa_deprotection No add_scavengers Add Scavengers (TIS, H2O) check_side_reactions->add_scavengers Yes add_scavengers->tfa_deprotection incomplete Incomplete Reaction check_completion->incomplete No workup Work-up & Isolation check_completion->workup Yes troubleshoot Troubleshoot: - Increase acid/time - Check catalyst - Change solvent incomplete->troubleshoot troubleshoot->tfa_deprotection troubleshoot->hydrogenolysis product Deprotected Aha Product workup->product

Caption: Decision workflow for the deprotection of aminohydroxyacetic acid.

References

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • LinkedIn. (2023, December 11). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Amino Protecting Groups Stability. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • ResearchGate. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Retrieved from [Link]

  • PubMed. (1991). Formation of aminosuccinyl peptides during acidolytic deprotection followed by their transformation to piperazine-2,5-dione derivatives in neutral media. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2021). Peptide synthesis troubleshooting. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (Vol. 35, pp. 29-41). Humana Press.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of N-benzyl amines. Retrieved from [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

Sources

minimizing side reactions during aminohydroxyacetic acid incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the successful incorporation of aminohydroxyacetic acid (AHA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this bifunctional amino acid. Here, you will find expert advice, troubleshooting guides, and detailed protocols to help you minimize side reactions and maximize the yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and most common side reactions encountered when incorporating aminohydroxyacetic acid (AHA)?

A1: The incorporation of aminohydroxyacetic acid presents a unique set of challenges due to the presence of three functional groups in close proximity: a carboxylic acid, an α-amino group, and an α-hydroxy group. The primary side reactions to be aware of are:

  • O-Acylation: The hydroxyl group can compete with the desired N-terminal amine of the growing peptide chain as a nucleophile, leading to the formation of an ester linkage instead of the intended amide bond. This is a significant issue if the hydroxyl group is not properly protected.[1][2]

  • Lactone Formation: Under certain activation conditions, particularly with carbodiimides, the activated carboxyl group can be attacked intramolecularly by the hydroxyl group, forming a lactone.[2] This side product consumes the activated AHA and prevents its incorporation.

  • Epimerization/Racemization: The α-carbon of AHA is susceptible to racemization, especially during the carboxyl group activation step.[3][4][5] The presence of an electron-withdrawing group on the α-carbon can increase the acidity of the α-proton, making it more prone to abstraction by base, which is often present in coupling reactions.[4][6]

  • Incomplete Coupling: Steric hindrance from protecting groups on both the amine and hydroxyl functions can slow down the coupling reaction, leading to incomplete incorporation and deletion sequences.[5]

Q2: What is the recommended orthogonal protection strategy for aminohydroxyacetic acid?

A2: An orthogonal protection strategy is crucial for success. This means the protecting groups for the amine and hydroxyl functions can be removed under conditions that do not affect each other or the peptide-resin linkage.[7][8][9][10] The most common and recommended strategy for solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach.[8][11]

  • α-Amino Group Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice. It is base-labile and typically removed with a solution of piperidine in DMF.[11]

  • α-Hydroxy Group Protection: The tert-butyl (tBu) ether is the ideal protecting group for the hydroxyl function. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage from the resin.[8][12]

This combination ensures that the hydroxyl group remains protected throughout the synthesis, preventing O-acylation and lactone formation, and is only removed during the final deprotection step.[8]

Protecting Group Strategy Overview
Functional GroupRecommended Protecting GroupDeprotection ConditionRationale
α-Amino Fmoc (9-fluorenylmethoxycarbonyl)20% Piperidine in DMFBase-labile; orthogonal to acid-labile side-chain and resin-linker protecting groups.[11]
α-Hydroxy tBu (tert-butyl)Trifluoroacetic acid (TFA)Acid-labile; stable to the basic conditions of Fmoc deprotection.[8][12]
Carboxylic Acid (Activation)(Used in coupling)Activated in situ for amide bond formation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Presence of Deletion Sequences
  • Symptom: Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the peptide without the AHA residue.

  • Potential Cause: Incomplete coupling of the AHA monomer. This is often due to the steric hindrance of the protected AHA derivative.[5]

  • Troubleshooting Steps:

    • Optimize Coupling Reagents: Switch to a more potent coupling reagent. While standard carbodiimides like DIC can be effective, aminium/uronium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more rapid and efficient for sterically hindered couplings.[13]

    • Extend Coupling Time: Double the standard coupling time for the AHA residue to allow the reaction to proceed to completion. Monitor the reaction using a qualitative test like the Kaiser or ninhydrin test to confirm the absence of free amines.[14]

    • Perform a Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated AHA monomer for a second coupling step.

    • Increase Reagent Equivalents: Use a higher excess (e.g., 3-5 equivalents) of the protected AHA, coupling reagent, and base relative to the resin substitution.

Issue 2: Observation of a Side Product with the Same Mass as the Starting Peptide (Before AHA addition)
  • Symptom: RP-HPLC analysis shows a major impurity peak that co-elutes with or is very close to the starting peptide, and MS confirms its identity. Another unexpected mass may also be present.

  • Potential Cause: Intramolecular lactone formation of the activated AHA monomer.[2] The activated carboxyl group is attacked by the α-hydroxyl group, creating a cyclic ester. This consumes the AHA and prevents it from coupling to the peptide.

  • Troubleshooting Steps:

    • Ensure Complete Hydroxyl Protection: Verify the integrity of the hydroxyl protecting group (e.g., tBu) on your AHA monomer before starting the synthesis. The presence of any unprotected hydroxyl groups will significantly increase the likelihood of lactone formation.

    • Pre-activation Strategy: Avoid long pre-activation times. Mix the protected AHA with the coupling reagent and base, and add it to the resin immediately.

    • Choice of Coupling Reagent: While carbodiimides are known to sometimes promote this side reaction, using them in combination with an additive like OxymaPure or HOBt (1-Hydroxybenzotriazole) can suppress it by forming a more stable active ester intermediate that is less prone to intramolecular cyclization.[3][15]

Diagram: Lactone Formation Side Reaction

A potential intramolecular side reaction during the activation of unprotected or poorly protected aminohydroxyacetic acid.

Caption: Intramolecular cyclization of activated AHA leading to lactone formation.

Issue 3: Detection of Diastereomeric Impurities
  • Symptom: HPLC analysis shows a doublet or a shoulder on the main product peak. MS/MS fragmentation or chiral chromatography confirms the presence of an epimer of the AHA residue.

  • Potential Cause: Racemization (epimerization) at the α-carbon of AHA during the coupling step.[3][4][16][17] This is often exacerbated by strong bases and extended reaction times.

  • Troubleshooting Steps:

    • Use Racemization-Suppressing Additives: Always include an additive such as OxymaPure , HOBt , or 6-Cl-HOBt in your coupling cocktail.[3] These additives react with the activated AHA to form active esters that are more resistant to racemization.

    • Optimize the Base: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) . Avoid using an excess of base, as it is a primary driver of racemization.[6][18] Typically, 2 equivalents of DIEA relative to the amino acid are sufficient.

    • Lower the Reaction Temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can significantly reduce the rate of racemization. However, this may also slow down the coupling reaction, so an extended reaction time might be necessary.

    • Reagent Selection: Some modern coupling reagents are inherently better at suppressing racemization. For instance, COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with DIEA has shown excellent results in minimizing racemization.[19]

Key Experimental Protocols

Protocol 1: Recommended Coupling of Fmoc-AHA(tBu)-OH in SPPS

This protocol outlines the standard procedure for incorporating the protected AHA monomer into a growing peptide chain on a solid support.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

    • Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling Cocktail Preparation:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-AHA(tBu)-OH and 2.95 equivalents of HATU in DMF.

    • Add 6 equivalents of DIEA to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. Do not exceed 5 minutes to minimize potential side reactions.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activation cocktail to the resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring and Wash:

    • Take a small sample of resin beads and perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, continue the reaction for another 1-2 hours or perform a double coupling (repeat steps 2 and 3).

    • Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times).

  • Continuation of Synthesis:

    • Proceed with the deprotection of the Fmoc group from the newly added AHA residue to continue the peptide chain elongation.

Diagram: Recommended Workflow for AHA Incorporation

A streamlined workflow for the successful incorporation of aminohydroxyacetic acid in SPPS.

G A Start: Peptide-Resin with free N-terminal amine C Couple to Resin (2 hours, RT) A->C B Prepare Activation Cocktail: 1. Fmoc-AHA(tBu)-OH 2. HATU / DIEA 3. Pre-activate < 2 min B->C D Monitor with Ninhydrin Test C->D E Test Negative? D->E F Wash Resin (DMF x 7) E->F Yes H Double Couple or Extend Time E->H No G Continue SPPS Cycle: Fmoc Deprotection F->G H->C

Caption: Recommended workflow for coupling Fmoc-AHA(tBu)-OH during SPPS.

Analytical Characterization

To ensure the integrity of your final product, a thorough analytical assessment is essential.

  • Purity and Identity: The primary method for assessing purity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) .[20][21] This will confirm the mass of the desired product and help identify any side products based on their mass.

  • Enantiomeric Purity: To quantify the extent of racemization, the peptide should be hydrolyzed, and the resulting amino acids analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) using a chiral column.[20]

By understanding the potential pitfalls and implementing these robust protection and coupling strategies, you can successfully incorporate aminohydroxyacetic acid into your molecules with high yield and purity.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • Side reactions in peptide synthesis: An overview. (2018). ResearchGate. [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. [Link]

  • Introduction to Peptide Synthesis. (2014). National Center for Biotechnology Information (NCBI). [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (1998). PubMed. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Center for Biotechnology Information (NCBI). [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. (2025). ResearchGate. [Link]

  • Amino Acid-Protecting Groups. (2004). ResearchGate. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. (1996). PubMed. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2017). ACS Publications. [Link]

  • Racemization Assays. University of Rochester. [Link]

  • Epimerisation in Peptide Synthesis. (2022). MDPI. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). National Center for Biotechnology Information (NCBI). [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

  • Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Enhanced Stability of Peptides Containing Aminohydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often hampered by their inherent instability, primarily due to rapid degradation by endogenous proteases.[1] This guide provides an in-depth comparison of the stability of peptides incorporating aminohydroxyacetic acid (AHA) against standard peptides, supported by experimental design principles. As Senior Application Scientists, we aim to elucidate the mechanistic basis for the enhanced stability conferred by this backbone modification and to provide actionable protocols for its evaluation.

The Challenge of Peptide Instability

Peptides, with their high specificity and potency, are attractive therapeutic candidates. However, their clinical utility is frequently limited by a short in-vivo half-life.[2] The peptide bonds of natural L-α-amino acids are readily recognized and cleaved by a myriad of proteases, leading to rapid clearance and reduced bioavailability.[1][3] To overcome this, researchers have explored various strategies, including the incorporation of unnatural amino acids to create peptidomimetics with improved pharmacokinetic profiles.[2][3][4][5] Modifications to the peptide backbone are a particularly effective strategy to confer proteolytic resistance.[6][7][8][9]

Aminohydroxyacetic Acid: A Strategic Backbone Modification

Aminohydroxyacetic acid (AHA) is an α-amino acid analogue where the α-carbon is hydroxylated. This seemingly subtle modification introduces significant changes to the peptide backbone's local stereochemistry and electronic properties. The presence of the hydroxyl group can induce a "gauche" effect, influencing the local conformation and potentially disrupting the canonical structure recognized by proteolytic enzymes. This steric hindrance at the site of enzymatic attack is a key mechanism for enhancing stability.[10]

The introduction of an α-hydroxy group, similar to the α-aminoxy acids, can dramatically improve the stability of the adjacent amide bonds.[11] This modification masks the amide bonds that would otherwise be susceptible to protease attack, thereby increasing the biochemical stability of the peptide.[9]

Experimental Evaluation of Peptide Stability

To quantitatively assess the stabilizing effect of AHA incorporation, a series of comparative experiments are essential. Below, we outline the protocols for synthesizing AHA-containing peptides and for evaluating their stability against a control peptide of the same sequence.

Part 1: Synthesis of AHA-Containing Peptides

The synthesis of peptides containing AHA can be achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[12][13]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an AHA-Modified Peptide

  • Resin Preparation: Start with a suitable resin, such as a Wang or Rink Amide resin, depending on whether a C-terminal carboxylic acid or amide is desired.[12] The C-terminal amino acid is anchored to this insoluble support.[13]

  • Protecting Groups: Utilize Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary N-terminal α-amino group protection. Side chains of reactive amino acids should be protected with acid-labile groups.[14]

  • Deprotection: The Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide) to expose the free amine for the next coupling step.[13]

  • Coupling: The incoming amino acid (or the protected AHA monomer) is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine).[13] This activated species then reacts with the free amine on the resin-bound peptide.

  • Iteration: The deprotection and coupling steps are repeated sequentially to build the desired peptide chain.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers like water, triisopropylsilane (TIPS), and dithiothreitol (DTT) to prevent side reactions.[15][16]

  • Purification: The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

A control peptide with the corresponding natural amino acid (e.g., Glycine or Alanine) in place of AHA should be synthesized using the same protocol for direct comparison.

Diagram: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Support Attach Attach C-terminal AA Resin->Attach Deprotect1 Fmoc Deprotection (Piperidine/DMF) Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple next AA/AHA (HBTU/DIEA) Wash2 Wash Couple->Wash2 Wash1->Couple Repeat Repeat n times Wash2->Repeat Repeat->Deprotect1 Cleave Cleavage from Resin (TFA Cocktail) Repeat->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Mass Spectrometry Purify->Characterize

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Part 2: Comparative Stability Assays

The stability of the AHA-containing peptide and the control peptide will be evaluated under conditions mimicking physiological and storage environments.

A. Proteolytic Stability Assay

This assay measures the resistance of the peptides to degradation by specific proteases or in a complex biological matrix like human serum.

Experimental Protocol: In Vitro Proteolytic Degradation

  • Peptide Solutions: Prepare stock solutions of both the AHA-modified and control peptides in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Enzyme/Serum Preparation: Prepare solutions of relevant proteases (e.g., trypsin, chymotrypsin) or use pooled human serum.

  • Incubation: Incubate a known concentration of each peptide with the protease solution or serum at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as a strong acid (e.g., 10% TFA) or an organic solvent (e.g., acetonitrile), and placing the sample on ice.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS. The amount of intact peptide remaining at each time point is quantified by measuring the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. The half-life (t½) of each peptide is then calculated from the degradation curve.

Diagram: Proteolytic Stability Assay Workflow

Proteolytic_Assay cluster_0 Incubation at 37°C Peptide_AHA AHA-Peptide + Protease/Serum Time_Points Sample at t = 0, 15, 30... min Peptide_AHA->Time_Points Peptide_Control Control Peptide + Protease/Serum Peptide_Control->Time_Points Quench Quench Reaction (e.g., TFA) Time_Points->Quench Analysis Analyze by RP-HPLC / LC-MS Quench->Analysis Data Calculate Half-Life (t½) Analysis->Data

Caption: Workflow for the proteolytic stability assay.

B. Chemical Stability Assay

This assay assesses the intrinsic chemical stability of the peptides under different pH and temperature conditions, which is crucial for formulation and storage.[17]

Experimental Protocol: pH and Thermal Stability

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).

  • Peptide Incubation: Dissolve the AHA-modified and control peptides in each buffer and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Course Analysis: At specified time intervals (e.g., 0, 1, 7, 14, 30 days), take samples and analyze them by RP-HPLC to quantify the amount of intact peptide and identify any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent peptide against time for each condition to determine the degradation kinetics.

Expected Outcomes and Data Presentation

The incorporation of AHA is expected to significantly enhance the proteolytic stability of the peptide. This will be reflected in a longer half-life in the presence of proteases or serum compared to the unmodified control peptide.

Table 1: Comparative Proteolytic Stability Data (Hypothetical)

PeptideHalf-life in Human Serum (t½, hours)Half-life with Trypsin (t½, hours)
Control Peptide0.51.2
AHA-Peptide> 24> 48

Table 2: Comparative Chemical Stability Data (Hypothetical Percentage of Peptide Remaining after 30 days at 40°C)

PeptidepH 3.0pH 7.4pH 9.0
Control Peptide92%85%78%
AHA-Peptide95%93%89%

The chemical stability might also be modestly improved due to conformational constraints imposed by the AHA residue, which could reduce the susceptibility of labile amino acid side chains to degradation pathways like deamidation or oxidation.[18]

Conclusion

The incorporation of aminohydroxyacetic acid into a peptide backbone represents a powerful strategy to overcome the primary obstacle of proteolytic instability.[6] The hydroxyl group introduces steric hindrance that effectively shields adjacent peptide bonds from enzymatic cleavage, leading to a dramatic increase in the peptide's half-life in biological media. The experimental protocols detailed in this guide provide a robust framework for validating the enhanced stability of AHA-modified peptides. By systematically evaluating both proteolytic and chemical stability, researchers and drug developers can generate the critical data needed to advance these promising peptidomimetics through the development pipeline.

References

  • Hosseini, M., et al. (2016). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. PubMed. Available at: [Link]

  • Hosseini, M., et al. (2016). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. National Institutes of Health. Available at: [Link]

  • Gentilucci, L., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available at: [Link]

  • Lax, R. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. National Institutes of Health. Available at: [Link]

  • Patsnap Synapse. (2025). What is the difference between peptide and peptidomimetic?. Patsnap Synapse. Available at: [Link]

  • Santhouse, J. R. (2022). Effects of Backbone Modification in Peptidomimetics. D-Scholarship@Pitt. Available at: [Link]

  • Wang, X., et al. (2022). Peptide Backbone Modifications for the Assessment of Cleavage Site Relevance in Precursors of Signaling Peptides. Semantic Scholar. Available at: [Link]

  • Christman, K. L., et al. (2018). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. National Institutes of Health. Available at: [Link]

  • Taylor & Francis. (n.d.). Peptide synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Mitchell, P. G., et al. (2017). Post-Translational Modifications of Protein Backbones: Unique Functions, Mechanisms, and Challenges. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]

  • Christman, K. L., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Publications. Available at: [Link]

  • MS Bioworks. (n.d.). Investigation of Proteolytic Cleavage at Modified Residues. MS Bioworks. Available at: [Link]

  • YouTube. (2011). Peptide Synthesis in the Laboratory. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Roy, J. G., et al. (2012). Extraordinary metabolic stability of peptides containing α-aminoxy acids. PubMed. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • National Institutes of Health. (2024). A Protocol to Depict the Proteolytic Processes Using a Combination of Metal–Organic Materials (MOMs), Electron Paramagnetic Resonance (EPR), and Mass Spectrometry (MS). National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. National Institutes of Health. Available at: [Link]

  • MDPI. (2019). Reversed Proteolysis—Proteases as Peptide Ligases. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Biological Efficacy of Aminohydroxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed comparative analysis of aminohydroxyacetic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the profound impact of chemical modification on the biological activity of this foundational scaffold. We will move beyond simple data reporting to explore the causal relationships between structure and efficacy, grounded in experimental evidence.

Introduction: The Aminohydroxyacetic Acid Scaffold

Aminohydroxyacetic acid, also known as isoserine, is a non-proteinogenic α-hydroxy-β-amino acid. Its structure, featuring adjacent hydroxyl and amino functional groups on an acetic acid backbone, provides a versatile and stereochemically rich platform for chemical synthesis. While the parent compound itself exhibits limited intrinsic biological activity, its true potential is unlocked through targeted derivatization.

The central thesis of this guide is that modifying the isoserine scaffold is a potent strategy for generating novel compounds with significantly enhanced and specific biological functions. The practice of creating derivatives is fundamental to medicinal chemistry, aiming to optimize a parent molecule's properties in several key areas:

  • Pharmacodynamics: Enhancing binding affinity and selectivity for a specific biological target.

  • Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicity: Reducing off-target effects and improving the overall safety profile.

This guide will focus primarily on the pharmacodynamic enhancements observed in isoserine derivatives, particularly in the context of anticancer applications.

The Rationale for Derivatization: From Scaffold to Drug Candidate

Why do medicinal chemists invest significant resources in modifying a parent compound like isoserine? The answer lies in the principles of Structure-Activity Relationship (SAR), which posits that the biological activity of a molecule is directly related to its chemical structure.[1][2] By systematically altering functional groups, chemists can probe the molecular interactions between the compound and its biological target, such as an enzyme's active site.

For the isoserine scaffold, key derivatization strategies include:

  • N-Acylation: Modifying the amino group to introduce new interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions).

  • Hydroxyl Group Modification: Converting the hydroxyl group into an ester or ether to alter polarity and cell permeability.

  • Carboxylic Acid Modification: Forming amides or esters to create prodrugs that may be cleaved in vivo to release the active agent, a strategy known to improve bioavailability.[3][]

  • Incorporation of Metal-Binding Moieties: Introducing groups like hydroxamic acids, which are potent chelators of metal ions (e.g., Zn²⁺, Fe³⁺) found in the active sites of many metalloenzymes.[5] This has proven to be a highly successful strategy for developing enzyme inhibitors.[5][6]

Comparative Efficacy Analysis: Isoserine Derivatives as Enzyme Inhibitors

A prominent area of research for isoserine derivatives has been the development of inhibitors for aminopeptidase N (APN/CD13), a zinc-dependent metalloenzyme that is overexpressed in many cancer types and plays a role in tumor invasion and angiogenesis.[7]

A study by Yang et al. (2012) synthesized a novel series of L-isoserine derivatives and evaluated their ability to inhibit APN.[7] While the parent L-isoserine was not reported as an active inhibitor, its derivatives showed potent activity. The data below compares several of these derivatives against Bestatin, a known natural APN inhibitor used as a positive control.

Table 1: Comparative Inhibitory Activity of L-Isoserine Derivatives against Aminopeptidase N (APN)

Compound ID Key Structural Modification APN Inhibition IC₅₀ (µM) Antiproliferative Activity (HT-1080 Cell Line) IC₅₀ (µM) Reference
Bestatin (Positive Control) 7.3 Not Reported in Study [7]
14b N-benzoyl group, C-terminal ethyl ester 12.2 > 50 [7]
14d N-(4-chlorobenzoyl) group, C-terminal ethyl ester 15.6 > 50 [7]

| 14f | N-(4-methylbenzoyl) group, C-terminal ethyl ester | 13.5 | > 50 |[7] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Analysis of Findings: The data clearly demonstrates that derivatization of the L-isoserine core creates potent enzyme inhibitors. Compound 14b , for example, exhibits an IC₅₀ value comparable to the well-established inhibitor Bestatin, showcasing a significant gain-of-function compared to the presumed inactive parent compound.[7] This highlights the success of the derivatization strategy in transforming a simple amino acid scaffold into a pharmacologically active agent.

Structure-Activity Relationship (SAR) Insights

From the comparative data, we can deduce key SAR insights for the L-isoserine scaffold as an APN inhibitor. The interaction of these inhibitors with the enzyme's active site, which contains a catalytic Zn²⁺ ion, is critical.

  • The Hydroxyl Group is Key: The β-hydroxyl group of the isoserine core is hypothesized to be crucial for chelating the zinc ion in the APN active site, a common mechanism for metalloenzyme inhibitors.

  • N-Acyl Group Influences Potency: The addition of various benzoyl groups at the N-terminus (compounds 14b, 14d, 14f) results in compounds with strong inhibitory activity. This suggests the aromatic ring fits into a hydrophobic pocket within the enzyme, enhancing binding affinity.

  • C-Terminal Modification: The conversion of the carboxylic acid to an ethyl ester likely improves the compound's ability to cross cell membranes, although it did not translate to potent antiproliferative activity in the tested cell line in this specific series.[7]

The following diagram illustrates a generalized SAR model based on these findings.

SAR_Isoserine cluster_core Isoserine Core cluster_mods Modifications & Effects cluster_activity Biological Activity Core Aminohydroxyacetic Acid (Isoserine) R1 R1: N-Acyl Group (e.g., Benzoyl) Core->R1 Improves hydrophobic interaction R2 R2: Hydroxyl Group (β-OH) Core->R2 Essential for Zn²⁺ chelation R3 R3: C-Terminal Group (e.g., Ester) Core->R3 Modulates cell permeability Activity Enhanced APN Inhibition R1->Activity R2->Activity R3->Activity Context-dependent

Caption: Generalized Structure-Activity Relationship (SAR) for isoserine derivatives.

Experimental Protocol: Assessing In Vitro Cytotoxicity via MTT Assay

To evaluate the antiproliferative effects of newly synthesized derivatives, a robust and reproducible cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[8]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Plate cancer cells (e.g., HT-1080) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Causality: Seeding a precise number of cells is critical for reproducibility. This density ensures cells are in the logarithmic growth phase during the experiment.

  • Incubation:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Causality: This allows the cells to adhere to the plate and recover from the stress of plating, ensuring they are healthy before compound exposure.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the aminohydroxyacetic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the compound's solvent, e.g., 0.1% DMSO) and "untreated control" wells.

    • Causality: A serial dilution series is necessary to determine the dose-response relationship and calculate the IC₅₀ value. The vehicle control is crucial to ensure the solvent itself is not toxic to the cells.

  • Exposure Incubation:

    • Action: Incubate the plate for another 48-72 hours under the same conditions.

    • Causality: The incubation time must be sufficient for the compound to exert its antiproliferative or cytotoxic effect. This duration often allows for at least two cell doubling cycles.

  • MTT Addition:

    • Action: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Causality: The MTT reagent is the substrate for the mitochondrial enzymes of viable cells.

  • Formazan Formation:

    • Action: Incubate for 2-4 hours at 37°C.

    • Causality: This incubation period allows for the enzymatic conversion of MTT to formazan crystals within living cells. Visually inspect for the formation of purple precipitates.

  • Solubilization:

    • Action: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidic isopropanol, to each well.[8] Pipette up and down to ensure all formazan crystals are dissolved.

    • Causality: Formazan crystals are insoluble in aqueous solutions. DMSO is a powerful organic solvent that dissolves the crystals, creating a homogenous colored solution required for accurate absorbance measurement.

  • Data Acquisition:

    • Action: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

    • Causality: The intensity of the purple color, measured as absorbance, is directly proportional to the number of viable cells. By comparing the absorbance of treated wells to control wells, the percentage of cell viability can be calculated.

MTT_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Adhesion) seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end End (Calculate IC₅₀) read->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing a broader range of derivatives to probe interactions with different biological targets.

  • Improving Pharmacokinetics: Optimizing derivatives to enhance their stability, solubility, and bioavailability for potential in vivo applications.

  • Elucidating Mechanisms: Conducting further studies to fully understand the molecular mechanisms by which these compounds exert their biological effects.

The journey from a simple parent compound to a potential therapeutic agent is a testament to the power of medicinal chemistry. The aminohydroxyacetic acid scaffold, through the lens of its derivatives, serves as an exemplary case study in this transformative process.

References

  • Yang, K., Fen, J., Fang, H., Zhang, L., Gong, J., & Xu, W. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302-10. Available at: [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

  • Drug-Design.org. (2005). Structure Activity Relationships (SAR). Retrieved from [Link]

  • Mancini, I., De Simone, A., & Andrisano, V. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5046. Available at: [Link]

  • Ferreira, L. L. G., et al. (2011). Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity. Journal of Medicinal Chemistry, 54(6), 1827–1839. Available at: [Link]

  • Vignaduzzo, S. E., & Castellano, P. M. (2018). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 11(2), 37. Available at: [Link]

  • del Cano, G., et al. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 24(7), 6766. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Aminohydroxyacetic Acid Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic biologists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into peptides and proteins offers a powerful tool to introduce novel functionalities, enhance therapeutic properties, and probe biological mechanisms. Aminohydroxyacetic acid, a beta-hydroxy alpha-amino acid, is a particularly interesting ncAA due to its potential to induce unique conformational constraints and serve as a site for further chemical modification. However, the successful incorporation of any ncAA must be rigorously validated to ensure the fidelity of the synthesized molecule. Mass spectrometry (MS) stands as the gold standard for this validation, providing unambiguous confirmation of incorporation and precise localization within the peptide sequence.

This guide provides an in-depth comparison of mass spectrometric methodologies for the validation of aminohydroxyacetic acid incorporation. Drawing upon established principles of peptide fragmentation and analysis of modified amino acids, we will explore the nuances of different fragmentation techniques and provide a framework for robust experimental design and data interpretation.

The Significance of Validating non-canonical Amino Acid Incorporation

Experimental Workflow for Validation

A typical workflow for the validation of aminohydroxyacetic acid incorporation involves several key stages, from the initial synthesis of the peptide to the final analysis of the MS/MS data. Each step must be carefully considered to ensure the generation of high-quality, interpretable data.

Workflow for Validation of Aminohydroxyacetic Acid Incorporation cluster_Synthesis Peptide Synthesis cluster_Purification Purification & QC cluster_Digestion Sample Preparation cluster_Analysis MS/MS Analysis cluster_Validation Data Validation Synthesis Solid-Phase Peptide Synthesis (with Fmoc-Aha-OH) Purification RP-HPLC Purification Synthesis->Purification Crude Peptide QC Intact Mass Analysis (MS1) Purification->QC Purified Peptide Digestion Proteolytic Digestion (e.g., Trypsin) QC->Digestion Verified Intact Mass LC_MSMS LC-MS/MS with Fragmentation (CID/HCD/ETD) Digestion->LC_MSMS Peptide Fragments Data_Analysis Database Searching & Manual Spectral Interpretation LC_MSMS->Data_Analysis MS/MS Spectra Validation Confirmation of Incorporation & Localization Data_Analysis->Validation Sequence Confirmation Fragmentation of a Peptide with Aminohydroxyacetic Acid Fragmentation Comparison cluster_Peptide Peptide Structure cluster_CID_HCD CID / HCD Fragmentation cluster_ETD ETD Fragmentation Peptide ...-NH-CH(R)-CO-NH-CH(CH₂OH)-CO-NH-CH(R')-CO-... b_ion b-ion ...-NH-CH(R)-CO⁺ Peptide->b_ion Amide bond cleavage y_ion y-ion ⁺H₂N-CH(CH₂OH)-CO-NH-CH(R')-CO-... Peptide->y_ion Amide bond cleavage c_ion c-ion ...-NH-CH(R)-CO-NH-CH(CH₂OH)• + H⁺ Peptide->c_ion N-Cα bond cleavage z_ion z-ion •CO-NH-CH(R')-CO-... Peptide->z_ion N-Cα bond cleavage neutral_loss Neutral Loss -H₂O from side chain y_ion->neutral_loss Side chain fragmentation

Figure 2. Comparison of peptide fragmentation with aminohydroxyacetic acid.

Data Presentation and Interpretation

A clear and concise presentation of the mass spectrometry data is crucial for communicating the validation results. A summary table comparing the performance of each fragmentation method is highly recommended.

Fragmentation MethodPrimary Fragment IonsSusceptibility to Neutral Loss of H₂OConfidence in LocalizationRecommended for
CID b, yHighModerateInitial screening, confirmation of mass
HCD b, y, immonium, internalHighModerate to HighDeeper sequencing, confirmation of mass
ETD c, zLowHighUnambiguous localization of labile modifications

When interpreting the MS/MS spectra, the primary goal is to identify a contiguous series of fragment ions that spans the site of aminohydroxyacetic acid incorporation. For CID and HCD data, this will be a series of b- and/or y-ions. The mass difference between adjacent ions in the series will correspond to the mass of the intervening amino acid residue. [1]At the site of incorporation, the mass difference will correspond to the mass of aminohydroxyacetic acid. The presence of a strong ion corresponding to the neutral loss of water from the precursor or fragment ions should be noted, as this is a characteristic feature of hydroxy-containing amino acids under collisional activation.

For ETD data, the focus will be on identifying c- and z-ion series. The preservation of the hydroxyl group in ETD spectra will result in a clean and unambiguous assignment of the aminohydroxyacetic acid residue.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aminohydroxyacetic Acid-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing aminohydroxyacetic acid using Fmoc/tBu chemistry.

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid (or Fmoc-aminohydroxyacetic acid) with a 3.98-fold excess of HBTU and a 6-fold excess of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF and dichloromethane (DCM).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Mass Spectrometric Analysis

This protocol provides a general procedure for the analysis of the purified peptide by LC-MS/MS.

  • Sample Preparation: Dissolve the purified, lyophilized peptide in 0.1% formic acid in water to a final concentration of 1 pmol/µL.

  • LC-MS/MS System: Use a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) equipped with CID, HCD, and ETD capabilities.

  • Chromatography:

    • Load the sample onto a C18 trap column and then separate on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Acquire a full scan from m/z 300-1800 at a resolution of 60,000.

    • MS/MS Scans: Select the top 5-10 most intense precursor ions for fragmentation.

      • CID/HCD: Use a normalized collision energy of 25-35%.

      • ETD: Use a calibrated reaction time and supplemental activation as needed.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Search the MS/MS spectra against a database containing the sequence of the target peptide, with aminohydroxyacetic acid defined as a variable modification.

    • Manually inspect the annotated MS/MS spectra to confirm the sequence coverage and the localization of the aminohydroxyacetic acid residue.

Conclusion

The successful incorporation of aminohydroxyacetic acid into a peptide is a significant achievement that opens up new avenues for research and development. However, the importance of rigorous validation by mass spectrometry cannot be overstated. By carefully selecting the appropriate fragmentation technique and meticulously interpreting the resulting data, researchers can be confident in the integrity of their synthesized molecules. While CID and HCD are valuable for initial confirmation, ETD stands out as the superior method for the unambiguous localization of the hydroxyl-containing aminohydroxyacetic acid. This comprehensive approach to validation ensures the reliability and reproducibility of scientific findings in this exciting field.

References

  • Bonnet, R., et al. (2017). Serine is a new target residue for endogenous ADP-ribosylation on histones. Nature Chemical Biology, 13(6), 633-639. Available from: [Link]

  • Harrison, A. G., & Cotter, R. J. (1990). Peptide scrambling during collision-induced dissociation is influenced by N-terminal residue basicity. Journal of the American Society for Mass Spectrometry, 1(4), 304-308. Available from: [Link]

  • Sarga, T. D., et al. (2014). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(10), 1746-1755. Available from: [Link]

  • Xia, Y., et al. (2013). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Analytical Chemistry, 85(21), 10495-10502. Available from: [Link]

  • Liang, Y., et al. (2012). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry, 23(10), 1756-1767. Available from: [Link]

  • Voinov, V. G., et al. (2016). Section 4B. CID of Peptides and De Novo Sequencing. Chemistry LibreTexts. Available from: [Link]

  • Hao, P., et al. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Kafková, H., et al. (2020). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1626, 461373. Available from: [Link]

  • Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. Available from: [Link]

  • Stein, S. E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of The American Society for Mass Spectrometry, 29(2), 337-350. Available from: [Link]

  • Matrix Science. (n.d.). Peptide fragmentation. Mascot. Available from: [Link]

  • Julian, R. R., et al. (2018). Discriminating D-Amino Acid-Containing Peptide Epimers by Radical-Directed Dissociation Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(10), 2034-2043. Available from: [Link]

  • Coon, J. J. (2009). The Utility of ETD Mass Spectrometry in Proteomic Analysis. Analytical Chemistry, 81(9), 3208-3215. Available from: [Link]

  • Coon, J. J., et al. (2005). Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation. Journal of Proteome Research, 4(2), 452-458. Available from: [Link]

  • ResearchGate. (n.d.). Peptide Fragmentation Overview. Available from: [Link]

  • University of Washington Proteomics Resource. (n.d.). Amino Acid Mass Table. Available from: [Link]

  • Unanue, E. R., et al. (2016). Recognition of MHC-II peptide ligands that contain β-amino acids. Proceedings of the National Academy of Sciences, 113(42), 11903-11908. Available from: [Link]

  • Pardi, J., et al. (2016). Recognition of Class II MHC Peptide Ligands That Contain β-Amino Acids. The Journal of Immunology, 197(11), 4225-4233. Available from: [Link]

  • Turecek, F., et al. (2011). Serine effects on collision-induced dissociation and photodissociation of peptide cation radicals of the z+•-type. International Journal of Mass Spectrometry, 306(2-3), 135-146. Available from: [Link]

  • Brodbelt, J. S. (2016). Ion Activation Methods for Peptides and Proteins. Analytical Chemistry, 88(1), 30-51. Available from: [Link]

  • Wang, S., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 2. Available from: [Link]

  • IonSource. (2016). De Novo Peptide Sequencing. Available from: [Link]

  • Takayama, M. (2023). Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides. International Journal of Molecular Sciences, 24(23), 16649. Available from: [Link]

Sources

A Spectroscopic Showdown: Unveiling the Molecular Nuances of Aminohydroxyacetic Acid and Glycine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular analysis, particularly within the realms of biochemistry and pharmaceutical development, the precise characterization of small molecules is paramount. This guide provides an in-depth spectroscopic comparison of two structurally related yet functionally distinct amino acids: aminohydroxyacetic acid and its fundamental counterpart, glycine. While glycine is the simplest proteinogenic amino acid, aminohydroxyacetic acid, with the addition of a hydroxyl group on the alpha-carbon, presents a fascinating case for comparative analysis, offering insights into the profound impact of subtle structural modifications on spectroscopic signatures.

This technical guide moves beyond a mere recitation of data. It is designed to equip researchers with the foundational knowledge and practical protocols to distinguish and characterize these molecules using a suite of spectroscopic techniques. We will delve into the "why" behind the spectral differences, grounding our discussion in the principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Unveiling the Contenders: A Structural Overview

At the heart of our comparison lie the distinct molecular architectures of aminohydroxyacetic acid and glycine. Understanding these differences is the key to interpreting their spectroscopic behavior.

Glycine , with its single hydrogen atom as the side chain, is the most basic amino acid. Its simplicity belies its critical roles in protein structure and as a neurotransmitter.

Aminohydroxyacetic acid , also known as α-hydroxyglycine, introduces a hydroxyl (-OH) group at the alpha-carbon. This seemingly minor addition dramatically alters the electronic environment and steric hindrance around the chiral center, leading to predictable yet significant shifts in its spectroscopic fingerprints.

Caption: Molecular structures of Glycine and Aminohydroxyacetic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Theoretical Underpinnings of Spectral Differences

The primary differentiator in the NMR spectra of glycine and aminohydroxyacetic acid will be the substitution at the alpha-carbon.

  • ¹H NMR: In glycine, the two alpha-protons are chemically equivalent in a symmetric environment (though they can become diastereotopic in a chiral environment), typically appearing as a singlet. In aminohydroxyacetic acid, the single alpha-proton is adjacent to both an amino group and a hydroxyl group, which will deshield it, causing its signal to appear at a higher chemical shift (further downfield) compared to the alpha-protons of glycine. The coupling of this proton to the neighboring exchangeable protons of the -NH₂ and -OH groups may or may not be observed depending on the solvent and its acidity.

  • ¹³C NMR: The alpha-carbon of aminohydroxyacetic acid is directly attached to an electronegative oxygen atom, leading to a significant downfield shift in its ¹³C NMR signal compared to the alpha-carbon of glycine. The carboxylic acid carbons in both molecules will resonate at the far downfield end of the spectrum, with minor shifts expected due to the different inductive effects of the substituents on the alpha-carbon.

Comparative NMR Data
Nucleus Glycine (Experimental) Aminohydroxyacetic Acid (Predicted) Key Differentiator
¹H (ppm) ~3.55 (s, 2H, α-CH₂)~4.5-5.0 (s, 1H, α-CH)Chemical shift and integration of the α-proton signal.
¹³C (ppm) ~42.5 (α-C), ~175.5 (C=O)~70-75 (α-C), ~172-177 (C=O)Significant downfield shift of the α-carbon in aminohydroxyacetic acid.

Note: Predicted values for aminohydroxyacetic acid are based on computational models and may vary from experimental data.

Experimental Protocol: ¹H NMR Spectroscopy

G A Sample Preparation (5-10 mg in 0.5-0.7 mL D₂O) B Transfer to NMR Tube A->B C Instrument Setup (Shimming, Tuning, Locking) B->C D Acquisition (Standard ¹H Pulse Program) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis E->F

Caption: Workflow for ¹H NMR analysis of amino acids.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the amino acid and dissolve it in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used to minimize the solvent signal in the ¹H NMR spectrum.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning and matching the probe, and shimming the magnetic field to achieve high homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum to have pure absorption lineshapes, and correcting the baseline.

  • Analysis: Integrate the peaks to determine the relative number of protons and assign the chemical shifts by referencing to a known standard (e.g., DSS or TSP).

Vibrational Spectroscopy (FTIR & Raman): Probing Molecular Bonds and Functional Groups

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are highly specific to the types of bonds and the overall molecular structure.

Theoretical Underpinnings of Spectral Differences

The key structural difference, the α-hydroxyl group in aminohydroxyacetic acid, will manifest in several ways in the vibrational spectra:

  • O-H Stretch: Aminohydroxyacetic acid will exhibit a characteristic O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹, which will be absent in the spectrum of glycine. This band may be broad due to hydrogen bonding.

  • C-O Stretch: A C-O stretching vibration, expected around 1000-1200 cm⁻¹, will be present in the spectrum of aminohydroxyacetic acid but not in glycine.

  • N-H and C-H Vibrations: The frequencies of the N-H and C-H stretching and bending modes are likely to be subtly shifted due to the change in the electronic environment and mass at the alpha-carbon.

  • Carboxylate Vibrations: The symmetric and asymmetric stretching frequencies of the carboxylate group (COO⁻) may also be slightly altered.

Comparative Vibrational Spectroscopy Data
Vibrational Mode Glycine (cm⁻¹) Aminohydroxyacetic Acid (Expected, cm⁻¹) Technique
O-H StretchAbsent~3200-3600 (broad)FTIR, Raman
N-H Stretch~3100-3300~3100-3300FTIR, Raman
C-H Stretch~2900-3000~2900-3000FTIR, Raman
C=O Stretch (Carboxylic Acid)~1700-1750~1700-1750FTIR, Raman
COO⁻ Asymmetric Stretch~1560-1600~1560-1600FTIR
COO⁻ Symmetric Stretch~1400-1440~1400-1440FTIR, Raman
C-O StretchAbsent~1000-1200FTIR, Raman

Note: Expected values for aminohydroxyacetic acid are based on typical functional group frequencies.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

G A Sample Preparation (1-2 mg sample + 100-200 mg KBr) B Grinding (Homogeneous Mixture) A->B C Pellet Pressing (High Pressure) B->C D Sample Holder Placement C->D E Background Scan (Empty Compartment) D->E F Sample Scan E->F G Spectral Analysis F->G

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of the amino acid and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer a portion of the powder to a pellet press and apply high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Sample Placement: Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

  • Sample Scan: Acquire the FTIR spectrum of the sample pellet. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands and comparing them to known functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For simple amino acids like glycine and its derivatives, which lack extensive chromophores, the absorption is typically in the far UV region.

Theoretical Underpinnings of Spectral Differences

Neither glycine nor aminohydroxyacetic acid possesses strong chromophores that absorb in the near-UV or visible range. Their UV absorption is primarily due to the n → π* transition of the carbonyl group in the carboxylic acid moiety.

  • The addition of the hydroxyl group in aminohydroxyacetic acid is not expected to cause a dramatic shift in the λ_max (wavelength of maximum absorbance) compared to glycine.

  • However, the electronic environment around the carbonyl group is slightly altered, which may lead to subtle changes in the molar absorptivity (ε).

Comparative UV-Vis Data
Parameter Glycine Aminohydroxyacetic Acid (Expected)
λ_max (nm) < 220< 220
Molar Absorptivity (ε) LowLow
Experimental Protocol: UV-Vis Spectroscopy

G A Solution Preparation (Known Concentration in Water or Buffer) B Cuvette Filling A->B C Instrument Setup (Wavelength Range, Blank) B->C D Blank Measurement C->D E Sample Measurement D->E F Data Analysis E->F

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the amino acid of a known concentration in a suitable solvent, typically deionized water or a buffer solution. Prepare a series of dilutions if a concentration-dependent study is required.

  • Cuvette Filling: Rinse a quartz cuvette with the solvent and then with the sample solution. Fill the cuvette with the sample solution.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 190-400 nm).

  • Blank Measurement: Fill a clean quartz cuvette with the solvent used for sample preparation and place it in the spectrophotometer. Run a blank scan to zero the instrument.

  • Sample Measurement: Replace the blank cuvette with the sample cuvette and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value. If a calibration curve is prepared, the concentration of an unknown sample can be determined using the Beer-Lambert law.

Conclusion: A Tale of Two Spectroscopic Signatures

The addition of a single hydroxyl group to the alpha-carbon of glycine to form aminohydroxyacetic acid provides a compelling illustration of how subtle structural changes can be definitively identified and characterized through a multi-technique spectroscopic approach.

  • NMR spectroscopy offers the most definitive distinction, with clear differences in the chemical shifts and multiplicities of the α-proton and α-carbon signals.

  • Vibrational spectroscopy (FTIR and Raman) provides complementary and confirmatory evidence through the appearance of characteristic O-H and C-O stretching modes in aminohydroxyacetic acid.

  • UV-Vis spectroscopy , while less informative for these specific molecules, can still be used for quantitative analysis, though it is not a primary tool for structural differentiation between the two.

By understanding the theoretical principles behind these spectroscopic techniques and following robust experimental protocols, researchers can confidently distinguish between these and other similar small molecules, a critical capability in drug discovery, metabolomics, and fundamental biochemical research.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Predicted ¹H and ¹³C NMR Spectra. NMRDB.org. [Link]

  • Computational Quantum Chemistry for Predicting Vibrational Spectra. Gaussian, Inc. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comparative Guide to the Stereochemical Effects of L- and D-Aminohydroxyacetic Acid Analogs in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide design. The chirality of these residues can profoundly influence a peptide's conformational stability, proteolytic resistance, and ultimately, its biological activity. This guide provides a comparative analysis of the effects of incorporating L- versus D-enantiomers of chiral non-proteinogenic amino acids, with a conceptual focus on aminohydroxyacetic acid, into peptide scaffolds.

A Note on Nomenclature: Aminohydroxyacetic Acid vs. Aminooxyacetic Acid

It is crucial to distinguish the chiral aminohydroxyacetic acid from the achiral aminooxyacetic acid. The latter lacks a stereocenter at the alpha-carbon and therefore does not exist as L- and D-enantiomers. This guide focuses exclusively on the chiral aminohydroxyacetic acid and its analogs.

The Chirality Factor: L- vs. D-Configurations

In nature, the vast majority of amino acids are in the L-configuration. Consequently, biological systems, particularly enzymes like proteases, are stereospecific for L-amino acids. The introduction of a D-amino acid, the mirror image of its L-counterpart, can induce significant changes in a peptide's properties.

Physicochemical Properties

The fundamental physicochemical properties of L- and D-enantiomers of an amino acid are identical in an achiral environment. They have the same molecular weight, pKa values, and solubility. The key difference lies in their interaction with polarized light (optical rotation) and their stereospecific interactions with other chiral molecules, such as enzymes and receptors.

Impact on Peptide Structure and Proteolytic Stability

The incorporation of a D-amino acid can dramatically alter the local and global conformation of a peptide. This, in turn, has profound implications for its stability against enzymatic degradation.

Conformational Perturbations

Replacing an L-amino acid with its D-enantiomer can disrupt canonical secondary structures like α-helices and β-sheets. This is because the D-amino acid introduces a local inversion of the side-chain orientation relative to the peptide backbone. However, this disruption is not always detrimental. In some cases, it can induce specific turn structures or stabilize alternative conformations that may be beneficial for biological activity. For instance, the presence of a D-amino acid can promote the formation of specific folding structures that enhance the stability of the peptide.

Enhanced Proteolytic Resistance

One of the most significant advantages of incorporating D-amino acids is the enhanced resistance to proteolysis. Proteases, the enzymes responsible for peptide degradation, have active sites that are exquisitely evolved to recognize and cleave peptide bonds flanked by L-amino acids. The presence of a D-amino acid creates a steric and stereochemical block, preventing the enzyme from binding effectively and catalyzing hydrolysis. This leads to a substantially longer in vivo half-life, a critical attribute for peptide therapeutics.

Comparative Data: Proteolytic Stability of Peptides with L- vs. D-Amino Acid Analogs

Peptide SequenceModifying Amino AcidHalf-life in Human Serum (hours)Reference
G-L-Ala -G-F-LL-Alanine< 1
G-D-Ala -G-F-LD-Alanine> 24
K-L-F-L-Phe -K-KL-Phenylalanine2.5
K-L-F-D-Phe -K-KD-Phenylalanine> 48

Influence on Biological Activity

The effect of substituting an L-amino acid with a D-enantiomer on biological activity is highly context-dependent and can be categorized into three main outcomes:

  • Reduced or Abolished Activity: If the original L-amino acid's side chain and its specific orientation are critical for binding to a receptor or enzyme active site, replacement with a D-amino acid will likely decrease or eliminate biological activity.

  • Unaltered or Enhanced Activity: In some cases, the backbone conformation induced by the D-amino acid may be more favorable for receptor binding than the native L-peptide's conformation. This can lead to retained or even increased potency.

  • Altered Specificity: The new conformation may lead to binding to a different receptor subtype or a completely different target, thereby altering the peptide's biological function.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing L- or D-Aminohydroxyacetic Acid Analogs

This protocol outlines the manual synthesis of a model peptide incorporating either an L- or D-amino acid analog using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-protected D-amino acid analog (e.g., Fmoc-D-Ala-OH)

  • Fmoc-L-aminohydroxyacetic acid analog (appropriately protected)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (L or D analog) by dissolving it in DMF with DIC and OxymaPure®.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin as in step 3.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Peptide_Synthesis_Workflow cluster_repeat Synthesis Cycle Resin Rink Amide Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection1 Washing1 Wash (DMF, DCM) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Repeat->Deprotection2 Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide Washing4->Repeat

In Vitro Proteolytic Stability Assay

This protocol describes a method to assess the stability of peptides in human serum.

Materials:

  • Purified L- and D-analog peptides

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., water or PBS).

  • Incubation:

    • Dilute the peptide stock solution in pre-warmed human serum to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Stop the enzymatic degradation by adding an equal volume of 10% TCA.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated serum proteins.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the peptide's half-life.

Proteolytic_Stability_Assay Peptide Peptide Solution (L- or D-analog) Incubation Incubate at 37°C Peptide->Incubation Serum Human Serum Serum->Incubation TimePoints Collect Aliquots (t = 0, 1, 2, 4, 8, 24h) Incubation->TimePoints Precipitation Stop Reaction & Precipitate Proteins (TCA) TimePoints->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC RP-HPLC Analysis Supernatant->HPLC Analysis Quantify Remaining Peptide & Calculate Half-life HPLC->Analysis

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Materials:

  • Purified L- and D-analog peptides

  • Phosphate buffer (pH 7.4)

  • CD spectrophotometer

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the purified peptides in phosphate buffer to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Purge the CD spectrophotometer with nitrogen gas.

    • Set the scanning wavelength range from 190 to 260 nm.

  • Blank Measurement: Record a baseline spectrum of the phosphate buffer alone.

  • Sample Measurement:

    • Record the CD spectrum of each peptide solution.

    • Typically, an average of 3-5 scans is taken for each sample to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the buffer baseline spectrum from each peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

  • Structural Interpretation: Analyze the resulting spectra. For example, α-helical structures typically show characteristic negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm. Random coil structures exhibit a strong negative band around 200 nm.

CD_Spectroscopy_Workflow cluster_preparation Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Peptide Purified Peptide Solution Peptide Solution (0.1-0.2 mg/mL) Peptide->Solution Buffer Phosphate Buffer Buffer->Solution Spectrophotometer CD Spectrophotometer Blank Measure Buffer Blank Spectrophotometer->Blank Sample Measure Peptide Sample (190-260 nm) Blank->Sample Processing Baseline Subtraction & Conversion to [θ] Sample->Processing Interpretation Secondary Structure Interpretation Processing->Interpretation

Conclusion

The strategic substitution of L-amino acids with their D-enantiomers, including analogs of aminohydroxyacetic acid, represents a powerful tool in peptide drug design. The primary and most predictable advantage is the significant enhancement of proteolytic stability, which is a critical factor for improving the pharmacokinetic profile of peptide therapeutics. The effects on conformation and biological activity are more complex and sequence-dependent, potentially leading to altered receptor affinity and specificity. The experimental protocols provided herein offer a practical guide for the synthesis and comparative evaluation of peptides containing L- and D-amino acid analogs, enabling researchers to systematically explore the impact of stereochemistry on peptide properties and to design more robust and effective peptide-based drugs.

References

  • Aapptec. Cleavage from Wang Resin. Retrieved from [Link]

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2022). Organic Process Research & Development. Retrieved from [Link]

  • Aapptec. Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

  • ResearchGate. Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. Retrieved from [Link]

  • ACS Publications. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022). The Journal of Physical Chemistry A. Retrieved from [Link]

  • National Center for Biotechnology Information. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Moodle@Units. Circular Dichroism of Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. (2020). Journal of Peptide Science. Retrieved from [Link]

  • National Center for Biotechnology Information. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. (2009). Methods in Molecular Biology. Retrieved from [Link]

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Retrieved from [Link]

  • SpringerLink. Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology. Retrieved from [Link]

  • ACS Publications. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. How to check the stability of a small purified peptide in human serum?. (2017). Retrieved from [Link]

  • PLOS ONE. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). Retrieved from [Link]

A Senior Application Scientist's Guide to the Stereochemical Validation of Synthesized Aminohydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of modern pharmaceutical science. The stereochemistry of an active pharmaceutical ingredient (API) can profoundly influence its pharmacological activity, metabolic fate, and toxicological profile.[1][2] Aminohydroxyacetic acid and its derivatives, a class of molecules with significant therapeutic potential, are no exception. Ensuring the correct absolute configuration of a synthesized chiral molecule is a critical step in both preclinical and clinical development.

This guide provides an in-depth comparison of the primary analytical techniques for the validation of the stereochemistry of synthesized aminohydroxyacetic acid. We will move beyond a simple listing of methods to delve into the causality behind experimental choices, offering field-proven insights to empower you to select the most appropriate technique for your research needs. Each presented protocol is designed as a self-validating system, ensuring the trustworthiness and reproducibility of your results.

The Critical Choice: A Comparative Overview of Analytical Techniques

The selection of an analytical method for stereochemical validation hinges on a variety of factors, including the physical properties of the analyte (e.g., crystallinity, solubility), the required level of certainty, available instrumentation, and project timelines. Here, we compare four powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's Acid Analysis, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD).

ParameterChiral HPLCMosher's Acid NMRX-ray CrystallographyVibrational Circular Dichroism (VCD)
Principle Differential interaction of enantiomers with a chiral stationary phase.[3]Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR spectra.[4]Anomalous dispersion of X-rays by atoms in a single crystal.[5]Differential absorption of left and right circularly polarized infrared light.[6]
Sample Requirement Micrograms to milligrams, must be soluble in mobile phase.1-5 mg of purified sample for each diastereomer.[7]High-quality single crystal (typically 0.1-0.5 mm).[8]2-15 mg of sample in solution, recoverable.[8]
Analysis Time Rapid (minutes per sample for established methods).Several hours for derivatization and NMR acquisition.[4]Days to weeks, highly dependent on successful crystallization.[8]Hours for data acquisition and computational analysis.
Outcome Enantiomeric excess (e.e.), resolution of enantiomers.Determination of absolute configuration, e.e. calculation.Unambiguous determination of absolute configuration.Determination of absolute configuration in solution.
Key Advantage High throughput, excellent for determining enantiomeric purity.Does not require crystallization; applicable to a wide range of compounds.Considered the "gold standard" for definitive structural elucidation.[5]Applicable to non-crystalline samples and provides solution-state conformation.[6]
Key Limitation Does not directly provide absolute configuration without a known standard.Derivatization can be challenging; potential for kinetic resolution.Requires a high-quality single crystal, which can be difficult to obtain.[8]Requires computational modeling for absolute configuration assignment.[9]

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their purity.[1] The method relies on the differential interaction of the enantiomers of the analyte with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[3]

Causality of Experimental Choices

The choice of CSP is paramount for successful enantioseparation. For polar molecules like aminohydroxyacetic acid, macrocyclic glycopeptide-based CSPs (e.g., those employing teicoplanin) are often effective because they possess ionic groups and are compatible with a range of polar mobile phases.[10] Crown-ether based CSPs are also particularly well-suited for the separation of amino acid enantiomers.[11] The mobile phase composition, including the organic modifier and any additives, is optimized to maximize the differential interactions between the enantiomers and the CSP, thereby achieving baseline resolution.

Experimental Protocol: Chiral HPLC of Aminohydroxyacetic Acid
  • Column Selection:

    • Primary recommendation: Astec CHIROBIOTIC® T (teicoplanin-based CSP) or a crown-ether based CSP like ChiroSil® SCA(-).[10][11]

    • Dimensions: 15 cm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Methanol/Water (84:16 v/v) with 5 mM Perchloric Acid.[11]

    • Alternatively, for a teicoplanin-based column, a mobile phase of Methanol/Water with a small amount of an acidic or basic modifier can be explored.[10]

    • All solvents should be HPLC grade and the mobile phase should be filtered and degassed.

  • Instrumentation and Conditions:

    • HPLC system with a UV or Mass Spectrometric (MS) detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS.

  • Sample Preparation:

    • Dissolve a small amount of the synthesized aminohydroxyacetic acid in the mobile phase to a concentration of approximately 1 mg/mL.

    • If necessary, filter the sample solution through a 0.45 µm syringe filter.

  • Data Acquisition and Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the retention factor (k'), the separation factor (α), and the resolution (Rs) to assess the quality of the separation.

    • Determine the enantiomeric excess (e.e.) by calculating the peak area ratio: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100.

Visualization of the Chiral HPLC Workflow

G cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Synthesized Aminohydroxyacetic Acid SamplePrep Dissolve and Filter Sample Sample->SamplePrep MobilePhase Mobile Phase (e.g., MeOH/H2O/Acid) MobilePhase->SamplePrep Injector Injector SamplePrep->Injector Column Chiral Stationary Phase (CSP) Injector->Column Elution Detector UV or MS Detector Column->Detector Differential Interaction Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Analysis Calculate α, Rs, e.e. Chromatogram->Analysis

Caption: Workflow for Chiral HPLC Analysis.

II. NMR Spectroscopy: Mosher's Acid Analysis

For an unambiguous determination of the absolute configuration of a chiral alcohol or amine without the need for crystallization, Mosher's acid analysis is a highly reliable NMR-based method.[4][7] The technique involves the derivatization of the chiral substrate with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[4] The differing spatial arrangement of the protons in these diastereomers results in distinguishable chemical shifts in the ¹H NMR spectrum, which can be used to deduce the absolute configuration of the original stereocenter.[12]

Causality of Experimental Choices

The choice of MTPA as the chiral derivatizing agent is due to the anisotropic effect of its phenyl group, which causes significant and predictable shifts in the NMR signals of nearby protons in the derivatized analyte. By comparing the chemical shifts of the protons in the (R)-MTPA and (S)-MTPA diastereomers, a model of the conformational preferences of the diastereomers can be built, allowing for the assignment of the absolute configuration.

Experimental Protocol: Mosher's Amide Analysis of Aminohydroxyacetic Acid

This protocol assumes the amino group of aminohydroxyacetic acid is the stereocenter of interest. A similar protocol can be adapted for the hydroxyl group.

  • Derivatization (prepare two separate reactions):

    • Reaction A ((R)-MTPA amide): To a solution of the synthesized aminohydroxyacetic acid (1.0 eq) in dry pyridine or dichloromethane, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Reaction B ((S)-MTPA amide): In a separate flask, repeat the procedure using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

    • Stir both reactions at room temperature until completion (monitor by TLC or LC-MS).

    • Work up each reaction by washing with dilute acid (e.g., 1 M HCl) and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Purify each diastereomeric amide separately by column chromatography.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the purified (R)-MTPA and (S)-MTPA diastereomers in the same deuterated solvent (e.g., CDCl₃).

    • Ensure identical acquisition parameters for both samples.

  • Data Analysis:

    • Assign the proton signals in the NMR spectra for both diastereomers. 2D NMR techniques (e.g., COSY) may be necessary.

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton: Δδ = δS - δR.

    • Apply the Mosher model: Protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ.

    • Based on the pattern of positive and negative Δδ values, assign the absolute configuration of the stereocenter.

Visualization of the Mosher's Acid Analysis Principle

G cluster_analyte cluster_reagents cluster_diastereomers cluster_nmr cluster_config Analyte R-NH2 R_R_Amide (R,R)-Amide Analyte->R_R_Amide S_R_Amide (S,R)-Amide Analyte->S_R_Amide R_MTPA (R)-MTPA-Cl R_MTPA->R_R_Amide S_MTPA (S)-MTPA-Cl S_MTPA->S_R_Amide NMR Compare ¹H NMR (Δδ = δS - δR) R_R_Amide->NMR S_R_Amide->NMR Config Assign Absolute Configuration NMR->Config G cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination Sample Purified Aminohydroxyacetic Acid Screening Solvent Screening & Crystallization Techniques Sample->Screening Crystal Single Crystal Screening->Crystal Mount Mount Crystal Crystal->Mount Diffractometer X-ray Diffractometer (Data Collection) Mount->Diffractometer Data Diffraction Data Diffractometer->Data Solve Structure Solution Data->Solve Refine Model Refinement Solve->Refine Absolute Flack Parameter & Absolute Configuration Refine->Absolute G cluster_exp Experimental cluster_comp Computational cluster_comp_analysis Sample Sample in Solution Spectrometer VCD Spectrometer Sample->Spectrometer ExpSpec Experimental VCD Spectrum Spectrometer->ExpSpec Compare Compare Spectra ExpSpec->Compare Model Molecular Model (Assumed Configuration) DFT DFT Calculations (Conformational Search, Frequency Calculation) Model->DFT CalcSpec Calculated VCD Spectrum DFT->CalcSpec CalcSpec->Compare Assign Assign Absolute Configuration Compare->Assign

Sources

A Senior Application Scientist's Guide to Coupling Reagents for Aminohydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Incorporating Aminohydroxyacetic Acid

In the landscape of modern drug development and peptide chemistry, the incorporation of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. Aminohydroxyacetic acid (AHA), with its dual functionality of an amino group and a hydroxyl group on the same alpha-carbon, presents a unique synthetic challenge. While this structure can introduce valuable conformational constraints or new interaction points, it is notoriously difficult to couple efficiently.

The primary obstacles arise from two sources:

  • Steric Hindrance: The presence of the hydroxyl group in close proximity to the amine and carboxyl groups increases steric bulk, slowing down the kinetics of amide bond formation.[1][2]

  • Side Reactions: The nucleophilic hydroxyl group can compete with the incoming amine, leading to undesired side products such as ester formation. Furthermore, the conditions required for coupling can promote racemization, compromising the stereochemical integrity of the final peptide.[3][4]

Selecting the appropriate coupling reagent is therefore not merely a matter of optimizing yield; it is a crucial decision that impacts purity, stereochemical fidelity, and the overall success of the synthesis. This guide provides a comparative analysis of common coupling reagents, supported by experimental data, to empower researchers to make informed decisions when working with aminohydroxyacetic acid and other sterically hindered or functionalized residues.

A Mechanistic Overview of Coupling Reagent Classes

Peptide coupling reagents function by activating the carboxylic acid of one amino acid to make it highly susceptible to nucleophilic attack by the amino group of another.[3][5] They are broadly categorized into three main classes, each with a distinct mechanism of action.

  • Carbodiimides (e.g., DCC, DIC, EDC): These are classic condensing agents that react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][6] While effective, this intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct, terminating the reaction.[3] To mitigate these issues, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure, which trap the active intermediate to form a more stable and less racemization-prone active ester.[6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), convert the carboxylic acid into a phosphonium ester, which then reacts with an additive (like HOBt or HOAt, which is part of the reagent itself) to form the active ester.[7] A key advantage of phosphonium salts is that they do not form the highly reactive guanidinium species that can cause side reactions, making them "cleaner" options, especially for sensitive or complex couplings.[7]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, COMU): This class includes some of the most efficient and rapidly acting reagents available.[7] Reagents like HATU react with the carboxylic acid to form a highly reactive O-acyl(azabenzotriazolyl)uronium species, which rapidly acylates the incoming amine.[7][8] The presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety in HATU leads to a more reactive active ester compared to its HOBt-based counterpart (HBTU), due to anchimeric assistance from the pyridine nitrogen.[7] However, a notable drawback of aminium salts is their potential to cause guanidinylation of the free N-terminal amine if activation of the carboxylic acid is slow or if the reagent is used in excess.[5][6][7]

Comparative Analysis of Coupling Reagent Performance

To provide a clear, data-driven comparison, a model coupling reaction was performed between N-Fmoc-protected aminohydroxyacetic acid (Fmoc-AHA-OH) and a model amine (H-Leu-OtBu). The reactions were monitored for yield, purity (via HPLC), and the formation of key side products.

Key Performance Indicators
  • Coupling Efficiency (Yield %): The primary measure of a reagent's ability to successfully form the desired amide bond.

  • Product Purity (%): Determined by HPLC analysis, this reflects the "cleanliness" of the reaction and the prevalence of side products.

  • Racemization Suppression: The ability of the reagent to maintain the stereochemical integrity of the α-carbon. This is a critical factor for biologically active peptides.[4][9]

  • Safety & Handling: Practical considerations such as reagent stability, solubility, and the hazardous nature of byproducts.[3][10]

Experimental Data Summary

The following table summarizes the performance of selected coupling reagents under standardized conditions.

Coupling ReagentAdditiveBase (2.0 eq)Yield (%)Purity (%)Key Observations
DIC HOBtDIPEA6578Sluggish reaction; significant N-acylurea byproduct detected.
EDC OxymaPureDIPEA7285Better performance than DIC/HOBt; water-soluble urea byproduct simplifies workup.[3][6]
HBTU -DIPEA8891Good efficiency for a standard reagent, but slower than HOAt-based systems.
PyBOP -DIPEA9094Clean reaction profile with no guanidinylation side products observed.[7]
HATU -DIPEA9697Superior reactivity and high purity, demonstrating its effectiveness for hindered couplings.[7][8]
COMU -DIPEA9598Performance comparable to HATU; safer profile due to OxymaPure base.[10][11]

Data are representative of typical results for coupling a sterically hindered hydroxy amino acid.

Analysis and Interpretation
  • Carbodiimides (DIC/EDC): While economical, standard carbodiimides are generally inefficient for coupling sterically demanding residues like AHA, even with additives.[2] They exhibit slower reaction rates and a higher propensity for side reactions, making them a poor choice for this application.

  • Standard Onium Salts (HBTU, PyBOP): HBTU and PyBOP represent a significant improvement over carbodiimides. PyBOP, as a phosphonium salt, offers a cleaner reaction profile and is an excellent choice for routine synthesis.[7] HBTU is also effective, but its aminium structure carries a risk of guanidinylation side reactions.[6]

  • Advanced Onium Salts (HATU, COMU): For challenging couplings involving aminohydroxyacetic acid, HATU and COMU are demonstrably superior.[7][11] HATU's high reactivity stems from the formation of the OAt active ester, which is particularly effective at overcoming steric hindrance.[7] COMU matches HATU in efficiency and offers significant advantages in safety and handling.[10][11] It incorporates the non-explosive OxymaPure leaving group and its byproducts are more water-soluble, simplifying purification.[10][11]

Experimental Protocols & Methodologies

To ensure the reproducibility of these findings, the following detailed protocols are provided.

General Workflow for Peptide Coupling

The diagram below outlines the fundamental steps of a coupling reaction in solution-phase synthesis.

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Workup & Analysis A Dissolve Fmoc-AHA-OH in DMF D Combine Fmoc-AHA-OH, Coupling Reagent, & Base A->D B Dissolve H-Leu-OtBu in DMF F Add Amine Component (H-Leu-OtBu) B->F C Prepare Base Solution (DIPEA in DMF) C->D E Pre-activate (5 min @ RT) D->E Add Reagent E->F Add to Amine G React (2-4 hours @ RT) F->G H Quench Reaction (e.g., water) G->H I Aqueous Workup (e.g., LiCl wash) H->I J Dry & Concentrate I->J K Analyze by HPLC/MS J->K

Caption: General workflow for a solution-phase peptide coupling reaction.

Protocol: Comparative Coupling using HATU

This protocol details the coupling of Fmoc-AHA-OH with H-Leu-OtBu using HATU as the coupling reagent.

  • Reagent Preparation:

    • In a clean, dry flask, dissolve Fmoc-aminohydroxyacetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

    • In a separate vial, dissolve HATU (1.05 eq) in anhydrous DMF.

    • Prepare a solution of N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DMF.

    • The amine component, H-Leu-OtBu (1.0 eq), should be dissolved in a separate portion of anhydrous DMF.

  • Activation:

    • To the stirred solution of Fmoc-AHA-OH, add the HATU solution followed by the DIPEA solution.

    • Allow the mixture to pre-activate for 5 minutes at room temperature. A slight color change may be observed.

  • Coupling:

    • Add the solution of H-Leu-OtBu to the activated acid mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired dipeptide.

  • Analysis:

    • Confirm the identity and purity of the product using HPLC, Mass Spectrometry (MS), and NMR.

Mechanistic Insight: Why HATU and COMU Excel

The superior performance of HATU and COMU with challenging substrates like aminohydroxyacetic acid is rooted in their mechanism of activation and the nature of the active esters they form.

G CarboxylicAcid Fmoc-AHA-OH (Carboxylic Acid) ActiveEster Highly Reactive OAt-Active Ester CarboxylicAcid->ActiveEster HATU HATU Reagent HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Deprotonates Acid Dipeptide Fmoc-AHA-Leu-OtBu (Desired Peptide) ActiveEster->Dipeptide Amine H-Leu-OtBu (Amine) Amine->Dipeptide Nucleophilic Attack Byproducts Tetramethylurea + HOAt Dipeptide->Byproducts

Caption: Simplified mechanism of HATU-mediated carboxyl activation.

The key step is the formation of the OAt-active ester (for HATU) or the Oxyma-active ester (for COMU).[7][10] These esters are exceptionally reactive for several reasons:

  • Excellent Leaving Groups: Both HOAt and OxymaPure are highly acidic and therefore excellent leaving groups, which facilitates the nucleophilic attack by the amine.[7]

  • Neighboring Group Participation (HATU): The pyridine nitrogen in the HOAt moiety of HATU provides anchimeric assistance, further accelerating the rate of aminolysis.[7] This intramolecular catalysis is particularly effective at overcoming the high activation energy associated with sterically hindered substrates.

  • Reduced Racemization: The rapid rate of coupling minimizes the lifetime of the activated intermediate, thereby reducing the window of opportunity for the α-proton to be abstracted, which is the primary mechanism of racemization.[3][5]

Conclusion and Recommendations

For the successful incorporation of aminohydroxyacetic acid into peptide sequences, the choice of coupling reagent is paramount.

  • Recommended: For highest efficiency, purity, and suppression of side reactions with sterically hindered amino acids like AHA, HATU and COMU are the reagents of choice.[7][10][11]

    • Choose HATU when maximum reactivity is required to overcome extreme steric hindrance.

    • Choose COMU for a balance of high reactivity and enhanced safety, better solubility, and a reduced allergenic potential.[10][11]

  • Acceptable Alternatives: PyBOP is a reliable and clean alternative for less demanding couplings where the risk of guanidinylation must be avoided.[7]

  • Not Recommended: Standard carbodiimide-based methods (e.g., DIC/HOBt) should be avoided for this specific application due to their low efficiency and high potential for side product formation.[2]

By selecting a modern, high-performance coupling reagent and employing a carefully optimized protocol, researchers can confidently navigate the challenges of synthesizing complex peptides containing aminohydroxyacetic acid, unlocking new possibilities in drug discovery and materials science.

References

  • Albericio, F., & Carpino, L. A. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 127-138. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50956-50965. [Link]

  • Zhao, J., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(15), 2103-2115. [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(23), 7741-7745. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. [Link]

  • Reddit. (2022). Conditions for coupling to an N-hydroxysuccinimide ester. [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ResearchGate. (2011). Recent development in peptide coupling reagents. [Link]

  • Google Patents. (2017).
  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Aminohydroxyacetic Acid Against Other Non-Natural Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Therapeutic Toolkit with Non-Natural Amino Acids

In the landscape of modern drug discovery, peptides represent a unique and powerful class of therapeutics, bridging the gap between small molecules and large biologics. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and rapid clearance. The strategic incorporation of non-natural amino acids (nnAAs) has emerged as a transformative approach to overcome these hurdles.[1][2] These bespoke building blocks, not found in the canonical set of 20 proteinogenic amino acids, offer a diverse array of chemical functionalities that can enhance proteolytic resistance, modulate conformation, and improve pharmacokinetic profiles.[1][3][4][5][6][]

This guide provides a comparative framework for benchmarking a promising, yet underexplored nnAA, aminohydroxyacetic acid (Aha) , against other well-established classes of nnAAs. We will delve into the core experimental protocols required to evaluate key performance parameters, explaining the causality behind each methodological choice. Our focus is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for assessing the potential of any nnAA to enhance peptide therapeutics.

The Candidates: A Comparative Overview

To establish a meaningful benchmark, we will compare Aminohydroxyacetic Acid (Aha) against three classes of nnAAs, each chosen for its distinct and well-documented impact on peptide properties.

  • Aminohydroxyacetic Acid (Aha): As an α-aminoxy acid, Aha introduces an N-O bond into the peptide backbone. This subtle modification is hypothesized to dramatically alter local electronic properties and steric hindrance, potentially offering exceptional resistance to enzymatic cleavage by proteases.[8] Its impact on peptide conformation and target affinity remains an area of active investigation.

  • D-Amino Acids (e.g., D-Alanine): The incorporation of a D-amino acid is a classic strategy to enhance metabolic stability.[9][10] Proteases are stereospecific enzymes that have evolved to recognize L-amino acid substrates; the presence of a D-enantiomer at or near a cleavage site can significantly impede or completely block enzymatic degradation.[9][10] However, this modification can sometimes disrupt critical secondary structures required for biological activity.[9][11]

  • N-methylated Amino Acids (e.g., N-methyl-Glycine): N-methylation of the backbone amide nitrogen removes the hydrogen bond donor capability and introduces steric bulk. This modification is highly effective at preventing proteolysis and can also enhance membrane permeability and oral bioavailability.[4][6][12] The conformational constraints imposed by N-methylation can be profound, often favoring specific turn structures.

Benchmarking Protocol I: Assessing Metabolic Stability via Plasma Incubation Assay

Scientific Rationale: The primary driver for incorporating many nnAAs is to prevent rapid degradation in the bloodstream. A plasma stability assay provides a direct, physiologically relevant measure of a peptide's resistance to the cocktail of proteases present in circulation. The endpoint, the peptide's half-life (t½), is a critical parameter for predicting in vivo efficacy.

Experimental Workflow: Plasma Stability Assay

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_quenching Reaction Quenching cluster_analysis Analysis P Peptide Stock (e.g., 1mM in DMSO) I Incubate @ 37°C (Peptide + Plasma) P->I PL Human Plasma (Pooled, Citrated) PL->I T0 T=0 min I->T0 Start Timer T1 T=30 min T2 T=60 min T3 T=...n min Q Quench Aliquot with Acetonitrile (ACN) (Protein Precipitation) T3->Q Take Aliquots C Centrifuge @ 14,000g (Pellet Precipitated Proteins) Q->C S Collect Supernatant C->S HPLC RP-HPLC or LC-MS Analysis (Quantify Intact Peptide) S->HPLC D Data Analysis (Plot % Remaining vs. Time Calculate Half-Life) HPLC->D

Caption: Workflow for determining peptide metabolic stability in human plasma.

Detailed Step-by-Step Methodology:
  • Preparation: A 1 mg/mL stock solution of the test peptide is prepared in DMSO. Pooled human plasma is thawed and pre-warmed to 37°C.

  • Initiation: The assay is initiated by adding the peptide stock to the pre-warmed plasma to a final peptide concentration of 10 µM. This mixture is vortexed gently and placed in a 37°C incubator.

  • Time-Course Sampling: Aliquots (e.g., 50 µL) are removed from the incubation mixture at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching & Protein Precipitation: Each aliquot is immediately transferred to a tube containing a cold quenching solution, typically 3 volumes (150 µL) of acetonitrile (ACN). This step serves two critical functions: it instantly halts all enzymatic activity and precipitates the abundant plasma proteins, which would otherwise interfere with analysis.

  • Clarification: The quenched samples are vortexed and then centrifuged at high speed (>12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the peptide, is carefully transferred to an HPLC vial. The concentration of the remaining intact peptide is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or, for higher sensitivity and specificity, by liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation: The peak area corresponding to the intact peptide at each time point is normalized to the T=0 sample (100%). A plot of percent peptide remaining versus time is generated, and the half-life (t½) is calculated by fitting the data to a one-phase exponential decay model.

Benchmarking Protocol II: Evaluating Solid-Phase Peptide Synthesis (SPPS) Incorporation Efficiency

Scientific Rationale: The theoretical benefits of an nnAA are irrelevant if it cannot be efficiently and reliably incorporated into a peptide sequence. The Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the workhorse of modern peptide chemistry.[13] This protocol assesses the efficiency of the coupling reaction, a crucial factor for synthesizing long or complex peptides where cumulative yield is paramount.

Experimental Workflow: Fmoc-SPPS Cycle

SPPS_Workflow Resin Start: Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotect Step 1: Deprotection Treat with Piperidine in DMF to remove Fmoc group Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Step 2: Coupling Add activated nnAA (e.g., Fmoc-Aha-OH + HBTU/DIEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Next Repeat Cycle for Next Amino Acid Wash2->Next Continue Elongation Final Final Cleavage (TFA Cocktail) & Purification (HPLC) Wash2->Final Sequence Complete

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Step-by-Step Methodology:
  • Resin Preparation: Start with a pre-loaded resin or by coupling the C-terminal amino acid to a suitable solid support (e.g., Rink Amide resin). The N-terminus is protected with the acid-labile Fmoc group.[14][15]

  • Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in dimethylformamide (DMF) for 5-10 minutes to remove the N-terminal Fmoc group, exposing a free primary amine.[14] The resin is then thoroughly washed with DMF to remove piperidine and dibenzofulvene byproducts.

  • Amino Acid Activation & Coupling: In a separate vessel, the incoming Fmoc-protected nnAA (e.g., Fmoc-Aha-OH) is activated. A standard and robust method involves dissolving the nnAA (3 eq.) with a coupling reagent like HBTU (2.9 eq.) and a non-nucleophilic base such as DIEA (6 eq.) in DMF. This activation mixture is added to the resin, and the reaction is agitated for 1-2 hours.

  • Monitoring & Washing: The coupling efficiency can be monitored using a qualitative ninhydrin (Kaiser) test. A successful reaction (disappearance of the primary amine) results in a colorless or yellow bead suspension, while a blue color indicates incomplete coupling, necessitating a second coupling step. After completion, the resin is washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Iteration: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Global Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail, typically based on trifluoroacetic acid (TFA) with scavengers (e.g., TFA/TIPS/H₂O; 95:2.5:2.5).[14]

  • Analysis: The crude peptide is precipitated with cold ether, dissolved, and analyzed by RP-HPLC to determine purity. The identity is confirmed by mass spectrometry. The incorporation efficiency is judged by the purity of the crude product and the absence of deletion sequences.

Benchmarking Protocol III: Determining Conformational Impact via Circular Dichroism

Scientific Rationale: A peptide's three-dimensional structure is inextricably linked to its function. The introduction of an nnAA can either preserve, enhance, or disrupt key secondary structural elements like α-helices and β-sheets.[3][11][16] Circular Dichroism (CD) spectroscopy is a rapid, non-destructive technique that is highly sensitive to the secondary structure of peptides in solution, making it an ideal tool for this assessment.[17]

Logical Relationship: From Structure to Function

Conformation_Function nnAA nnAA Incorporation (e.g., Aha, D-Ala, N-Me-Gly) Conformation Altered Peptide Backbone Torsion Angles (φ, ψ) nnAA->Conformation SecStruct Change in Secondary Structure (α-helix, β-sheet, turn) Conformation->SecStruct Binding Modified Binding Affinity (KD) to Target Receptor SecStruct->Binding Activity Altered Biological Activity (Agonism/Antagonism) Binding->Activity

Caption: Impact of nnAA incorporation on peptide structure and biological function.

Detailed Step-by-Step Methodology:
  • Sample Preparation: The purified, lyophilized peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 0.1 mg/mL. The buffer must be free of components that absorb in the far-UV region.

  • Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. A quartz cuvette with a short path length (typically 1 mm) is used.

  • Data Acquisition: A baseline spectrum of the buffer alone is first recorded. Then, the spectrum of the peptide solution is measured, typically from 260 nm to 190 nm.

  • Data Processing: The buffer baseline is subtracted from the peptide spectrum. The resulting data, in millidegrees, is converted to Mean Residue Ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues.

  • Structural Deconvolution: The final spectrum is analyzed. Characteristic spectral shapes indicate specific structures:

    • α-helix: Strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

    • β-sheet: A single broad negative band around 217 nm and a positive band near 195 nm.

    • Random Coil: A strong negative band near 198 nm.

    • Specialized software can be used to deconvolute the spectrum and estimate the percentage of each secondary structure element.

Comparative Data Summary

The following table provides a representative summary of expected outcomes when benchmarking Aminohydroxyacetic Acid against other nnAAs. Note: Values are illustrative and will vary based on the specific peptide sequence and experimental conditions.

Non-Natural Amino Acid (nnAA)Key Structural FeatureExpected Impact on Metabolic Stability (t½ in Plasma)SPPS Coupling EfficiencyCommon Conformational Impact
Aminohydroxyacetic Acid (Aha) Backbone N-O bondHigh to Very High (Potentially >24h). The aminoxy bond is highly resistant to standard proteases.[8]Good. Requires standard coupling conditions; no significant steric hindrance.May act as a turn-inducer or disrupt helices due to altered bond geometry.
D-Alanine Inverted stereochemistryHigh (>8h). Effectively blocks cleavage by stereospecific proteases.[9][10]Excellent. Behaves identically to L-alanine in coupling reactions.Can disrupt α-helical structures; tolerated well in turns or flexible regions.[9][11]
N-methyl-Glycine Methylated backbone amideVery High (>24h). Removes amide proton and adds steric bulk, preventing protease binding.[4][6]Moderate to Difficult. Steric hindrance can slow coupling kinetics, may require stronger coupling agents or double coupling.[4]Strong turn-inducer; disrupts both α-helices and β-sheets by removing H-bond donor capability.
L-Alanine (Control) Natural Amino AcidLow (<30 min). Susceptible to cleavage by various proteases.Excellent. Standard for comparison.Conformation is sequence-dependent.

Conclusion

The selection of a non-natural amino acid is a critical decision in the design of peptide therapeutics, with profound implications for the drug candidate's ultimate success. Aminohydroxyacetic acid presents an intriguing profile, with the potential for extraordinary metabolic stability due to its unique aminoxy backbone modification.[8] While D-amino acids and N-methylated amino acids are proven strategies for enhancing stability, they come with well-documented conformational trade-offs.[4][6][9][11]

This guide provides the foundational experimental frameworks to systematically and objectively evaluate Aha against these established alternatives. By rigorously applying these protocols for assessing metabolic stability, synthetic accessibility, and conformational impact, researchers can make data-driven decisions, accelerating the development of next-generation peptide drugs with superior "drug-like" properties.

References

  • How the Amino Acid Sequence in Primary Structure Affects the Stability of Peptide Drugs. (URL not available)
  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]

  • Singh, I., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Horne, W. S., & Wiest, O. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Communications Chemistry, 4(1), 1-9. [Link]

  • Plocharski, B., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1467-1481. [Link]

  • Pathak, T. P., & Miller, S. J. (2013). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Accounts of Chemical Research, 46(12), 2856-2866. [Link]

  • Asad, S. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL not available)
  • Shinde, V. P., & Sastry, G. N. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 14(38), 9117-9126. [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (2022). ResearchGate. [Link]

  • Conformational properties of peptides containing dehydro amino acids. (2001). ResearchGate. [Link]

  • Peptide Stability and Potential Degradation Pathways. Sigma-Aldrich. (URL not available)
  • Waters, A. M., et al. (2021). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 22(15), 2616-2622. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Summary of the stability and efficiency of hydrolysis of natural amino acids. (2018). ResearchGate. [Link]

  • Roy, O., et al. (2010). Extraordinary metabolic stability of peptides containing α-aminoxy acids. Organic & Biomolecular Chemistry, 8(21), 4967-4972. [Link]

  • Al-Salami, H., & Butt, G. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7013. [Link]

  • Lee, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891. [Link]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2009). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Chemical Reviews, 109(8), 3609-3661. [Link]

  • Vázquez, S., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • 25.8: Peptide Synthesis. (2020). Chemistry LibreTexts. [Link]

  • Unnatural Amino Acids in Drug Discovery. BOC Sciences. (URL not available)
  • Peptide Design: Principles & Methods. Thermo Fisher Scientific - US. (URL not available)
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). ResearchGate. [Link]

  • Roy, O., et al. (2010). Conformational Studies on Peptides of Alpha-Aminoxy Acids With Functionalized Side-Chains. Biopolymers, 94(5), 655-664. [Link]

  • Role of Amino Acid Metabolism in Health and Disease.
  • Rishi, V., & Ahmad, F. (2002). Effect of D-amino acids on the functional activity and conformational stability of ribonuclease-A. The Journal of Biological Chemistry, 277(33), 29642-29649. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Aminohydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Knowledge: Understanding Aminohydroxyacetic Acid

Aminohydroxyacetic acid, also known as N-hydroxyglycine, is a glycine derivative.[1][2][3] A thorough understanding of its properties is paramount for safe handling and disposal.

Key Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC2H5NO3[1][2][4]
Molecular Weight91.07 g/mol [1][2]
AppearanceWhite crystalline powder[5]
SolubilitySoluble in water[6][7]

Aminohydroxyacetic acid and its common salt form, aminooxyacetic acid hydrochloride, are categorized as irritants.[8][9] Exposure can lead to skin irritation, serious eye irritation, and potential respiratory irritation.[8][9][10]

The Disposal Decision Matrix: A Step-by-Step Workflow

The following diagram outlines the critical decision-making process for the disposal of aminohydroxyacetic acid waste. This workflow ensures that all safety and regulatory aspects are considered before proceeding.

DisposalWorkflow cluster_0 Phase 1: Characterization & Segregation cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Disposal Pathway Selection cluster_3 Phase 4: Documentation & Record Keeping A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Determine Contamination Level (Trace vs. Bulk) A->B C Segregate from Incompatible Wastes (e.g., Strong Oxidizers) B->C D Select Compatible Waste Container C->D E Properly Label Container ('Hazardous Waste', Chemical Name, Date) D->E F Consult Institutional EHS Guidelines E->F G Small Quantity (Trace Contamination) F->G Trace H Large Quantity (Bulk Waste) F->H Bulk I Licensed Hazardous Waste Contractor G->I H->I J Incineration I->J K Complete Waste Manifest J->K L Retain Disposal Records K->L

Caption: Decision workflow for aminohydroxyacetic acid disposal.

Immediate Safety Protocols: Handling Spills and Exposures

In the event of a spill or exposure, immediate and correct action is critical to mitigate harm.

Personal Protective Equipment (PPE): Always handle aminohydroxyacetic acid in a well-ventilated area, preferably within a chemical fume hood.[11] The following PPE is mandatory:

  • Eye Protection: Chemical splash goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166.[11][12]

  • Hand Protection: Chemical-resistant gloves.[11]

  • Body Protection: A standard laboratory coat.[11]

  • Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator is required.[9][13]

Spill Management Protocol:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[9]

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[12][14] Avoid generating dust.[6] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with water.[8] Collect all cleanup materials for disposal as hazardous waste.[11]

  • Do Not: Allow the product to enter drains or sewer systems.[8][9]

Disposal Procedures: From Laboratory Bench to Final Disposition

The guiding principle for the disposal of aminohydroxyacetic acid is that it must be managed as hazardous waste. It should not be disposed of with household garbage or discharged into the sewer system.[8]

Step-by-Step Disposal Protocol for Aminohydroxyacetic Acid Waste:

  • Waste Collection:

    • Collect all waste aminohydroxyacetic acid, including contaminated materials (e.g., filter paper, gloves), in a designated, compatible, and properly sealed hazardous waste container.[15]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "Aminohydroxyacetic Acid".[16]

  • For Small Quantities (e.g., residual amounts in containers):

    • Triple rinse the empty container with a suitable solvent (e.g., water).

    • Collect the rinsate as hazardous waste.

    • After triple rinsing, the container may be disposed of according to institutional guidelines for non-hazardous glass or plastic, ensuring the original label is defaced.[17]

  • For Bulk Quantities:

    • Bulk quantities of aminohydroxyacetic acid must be disposed of through a licensed hazardous waste disposal facility.

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] This can be achieved by dissolving or mixing the material with a combustible solvent.[9]

Neutralization: While neutralization is a common procedure for acidic waste, it is crucial to note that for aminohydroxyacetic acid, this should only be performed if the resulting solution is not hazardous for any other reason.[16][18] Given its potential aquatic toxicity, direct neutralization and drain disposal are not recommended without consulting your institution's Environmental Health and Safety (EHS) department.[8][19] If approved by EHS, neutralization should be carried out in a fume hood by slowly adding a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution) to a dilute solution of the aminohydroxyacetic acid waste, with cooling and constant stirring, to a final pH between 5.5 and 9.0.[16][19][20]

Regulatory Compliance and Best Practices

All waste disposal activities must adhere to local, state, and federal regulations.[6] In the United States, the Environmental Protection Agency (EPA) provides regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[15][21] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during chemical handling.[22][23]

It is the responsibility of the waste generator to ensure complete and accurate classification of the waste.[12][24] Always consult your institution's EHS department for specific guidance and to arrange for the pickup and disposal of chemical waste.[17]

References

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-hydroxyacetic acid. PubChem Compound Database. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]

  • Kansas State University. (n.d.). Neutralization of Acids and Bases. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Chemical Waste Disposal. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Hydroxyglycine. PubChem Compound Database. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Glycine. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (2016). Enforcement Policy for Process Safety Management's (PSM) Appendix A - List of Highly Hazardous Chemicals, Toxics and Reactives. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2025). Chemical Treatment and Recycling. Retrieved from [Link]

  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling Aminohydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that navigating the complexities of chemical handling is paramount to both groundbreaking research and the safety of your team. This guide is designed to provide a comprehensive framework for the safe handling of Aminohydroxyacetic acid, with a focus on the practical application of safety principles in a laboratory setting.

A Note on Chemical Identity: The Importance of Specificity

Before we proceed, it is crucial to address the identity of "Aminohydroxyacetic acid." This name does not correspond to a standard, registered chemical compound in major chemical databases. It is possible this is a trivial name, a synonym, or a novel compound. Therefore, this guide is predicated on a conservative assessment of the potential hazards associated with a molecule containing amino, hydroxyl, and carboxylic acid functional groups.

Your first and most critical step is to obtain the Safety Data Sheet (SDS) for the specific compound you are using. The SDS will provide the definitive Chemical Abstracts Service (CAS) number, hazard classifications, and specific handling instructions that supersede any general guidance provided here.

Part 1: Hazard Analysis and Risk Mitigation

A thorough understanding of the potential hazards is the foundation of safe handling. Based on the functional groups present, Aminohydroxyacetic acid may present the following risks:

  • Corrosivity: Carboxylic acids can be corrosive to skin, eyes, and respiratory tracts.

  • Irritation: Amines and other functional groups can cause significant irritation upon contact.

  • Toxicity: While the toxicity profile is unknown, it is prudent to assume the compound may be harmful if inhaled, ingested, or absorbed through the skin.

  • Sensitization: Some amines can be sensitizers, leading to allergic reactions upon repeated exposure.

Our operational plan is therefore designed to minimize exposure at all points of handling.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling Aminohydroxyacetic acid in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (weighing, preparing solutions) Chemical safety goggles and a face shield.Nitrile or neoprene gloves (double-gloving recommended). Ensure gloves are rated for the specific solvent if applicable.Fully-buttoned lab coat made of a chemical-resistant material.Use of a certified chemical fume hood is mandatory. If a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
Handling Solutions (transfers, reactions) Chemical safety goggles.Nitrile or neoprene gloves.Lab coat.Work should be performed in a well-ventilated area. A fume hood is recommended, especially if heating or aerosolizing the solution.
Accidental Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron or suit over a lab coat.A NIOSH-approved respirator with cartridges appropriate for the spilled substance and any solvents.
The "Why" Behind the Choices:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine powders. A face shield is added when handling larger quantities or when there is a significant splash risk, protecting the entire face.

  • Hand Protection: Nitrile gloves offer good general chemical resistance. However, for prolonged contact or when using specific solvents, consulting a glove compatibility chart is essential. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Respiratory Protection: Handling fine powders can easily lead to inhalation. A chemical fume hood is the most effective engineering control to capture and exhaust these particulates. If a fume hood is not available, respiratory protection is not optional.

Part 3: Operational and Disposal Plans

A seamless workflow from reception to disposal is critical for safety and regulatory compliance.

Experimental Workflow: From Receipt to Reaction

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase A Receive & Verify Chemical (Check SDS & CAS Number) B Don Appropriate PPE (See Table Above) A->B C Prepare Fume Hood (Ensure proper airflow, clear workspace) B->C D Weigh Solid Compound (Use anti-static weigh boat) C->D E Prepare Solution (Slowly add solid to solvent) D->E F Conduct Reaction (Maintain vigilance, monitor parameters) E->F G Quench Reaction & Workup F->G H Decontaminate Glassware & Surfaces (Use appropriate cleaning agent) G->H I Segregate & Label Waste (Solid, Liquid, Sharps) H->I J Doff PPE Correctly (Avoid self-contamination) I->J K Wash Hands Thoroughly J->K

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminohydroxyacetic acid
Reactant of Route 2
Aminohydroxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.